trans-AUCB
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[4-(1-adamantylcarbamoylamino)cyclohexyl]oxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4/c27-22(28)18-1-5-20(6-2-18)30-21-7-3-19(4-8-21)25-23(29)26-24-12-15-9-16(13-24)11-17(10-15)14-24/h1-2,5-6,15-17,19,21H,3-4,7-14H2,(H,27,28)(H2,25,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBWKJBQDAQARU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)NC23CC4CC(C2)CC(C4)C3)OC5=CC=C(C=C5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of trans-AUCB
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (trans-AUCB) is a potent and selective inhibitor of soluble epoxide hydrolase (sEH).[1][2][3] This enzyme plays a crucial role in the metabolism of endogenous lipid signaling molecules, and its inhibition has demonstrated therapeutic potential in a range of preclinical models of disease. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its molecular target, downstream signaling pathways, and key experimental data.
Core Mechanism of Action: Inhibition of Soluble Epoxide Hydrolase
The primary mechanism of action of this compound is the potent and selective inhibition of soluble epoxide hydrolase (sEH).[1][2][4] sEH is responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs) to their corresponding dihydroxyeicosatrienoic acids (DHETs).[5][6] EETs are lipid mediators derived from arachidonic acid that possess a variety of protective biological activities, including anti-inflammatory, vasodilatory, and pro-angiogenic effects.[5][7] By inhibiting sEH, this compound prevents the degradation of EETs, leading to their accumulation and enhanced biological activity.[5]
Quantitative Data: Potency and Selectivity
This compound exhibits high potency against sEH from multiple species, with IC50 values in the low nanomolar range.
| Target Enzyme | IC50 Value (nM) | Reference |
| Human sEH (hsEH) | 1.3 | [1][3][8] |
| Mouse sEH | 8 | [1][3][8] |
| Rat sEH | 8 | [1][3][8] |
| Monkey sEH | Potent inhibitor | [9] |
Downstream Signaling Pathways
The elevated levels of EETs resulting from sEH inhibition by this compound activate several downstream signaling pathways, contributing to its diverse pharmacological effects.
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Pathway
In endothelial progenitor cells (EPCs), this compound has been shown to promote angiogenesis and migration through a PPARγ-dependent mechanism.[5][10] Increased EET levels activate PPARγ, leading to the upregulation of pro-angiogenic factors such as vascular endothelial growth factor (VEGF) and hypoxia-inducible factor 1α (HIF-1α).[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. excenen.com [excenen.com]
- 4. apexbt.com [apexbt.com]
- 5. A Potent Soluble Epoxide Hydrolase Inhibitor, t-AUCB, Acts Through PPARγ to Modulate the Function of Endothelial Progenitor Cells From Patients with Acute Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of soluble epoxide hydrolase by trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) is protective against ischemia reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound | Epoxide Hydrolase | TargetMol [targetmol.com]
- 9. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A potent soluble epoxide hydrolase inhibitor, t-AUCB, acts through PPARγ to modulate the function of endothelial progenitor cells from patients with acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to trans-AUCB: A Potent Soluble Epoxide Hydrolase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of trans-AUCB (trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid), a potent and selective inhibitor of soluble epoxide hydrolase (sEH). It is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of sEH inhibition. This document details the mechanism of action of this compound, presents key quantitative data, outlines experimental protocols for its evaluation, and visualizes the associated signaling pathways and experimental workflows.
Introduction
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of arachidonic acid. It converts bioactive epoxyeicosatrienoic acids (EETs) into their less active corresponding dihydroxyeicosatrienoic acids (DHETs). EETs possess a range of beneficial physiological effects, including anti-inflammatory, vasodilatory, anti-hypertensive, neuroprotective, and cardioprotective properties.[1][2] By inhibiting sEH, this compound stabilizes the levels of endogenous EETs, thereby amplifying their protective effects. This makes this compound a promising therapeutic agent for a variety of conditions, including cardiovascular diseases, neuroinflammatory disorders, and pain.[3][4][5]
Chemical Properties and Synthesis
-
Chemical Name: trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid
-
Abbreviation: t-AUCB
-
CAS Number: 885012-33-9[3]
The synthesis of this compound and its analogs generally starts from commercially available trans-4-aminocyclohexanol hydrochloride.[6] A multi-step synthetic route is employed to introduce the adamantanylurea and the benzoic acid moieties.[6]
Mechanism of Action
This compound is a potent, orally active, and selective inhibitor of soluble epoxide hydrolase.[3] Its primary mechanism of action is the inhibition of sEH, which prevents the hydrolysis of EETs to DHETs.[1] This leads to an accumulation of EETs, which can then exert their biological effects. One of the key downstream pathways influenced by increased EET levels is the peroxisome proliferator-activated receptor γ (PPARγ) pathway.[1] EETs can act as endogenous ligands for PPARγ, leading to the modulation of gene expression involved in angiogenesis and inflammation.[1] Specifically, the activation of the EETs-PPARγ pathway has been shown to increase the expression of vascular endothelial growth factor (VEGF) and hypoxia-inducible factor 1α (HIF-1α), promoting angiogenesis.[1] Furthermore, the cardioprotective effects of this compound are mediated through the phosphatidylinositol 3-kinase (PI3K) pathway.[2][5]
Quantitative Data
Inhibitory Potency (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Species/Enzyme | IC50 (nM) | Reference(s) |
| Human sEH (hsEH) | 1.3 | [3][7][8] |
| Mouse sEH | 8 | [3][7][8] |
| Rat sEH | 8 | [3][7][8] |
| Monkey sEH | Potent inhibitor | [9][10] |
Pharmacokinetic Parameters
Pharmacokinetics describes the movement of a drug into, through, and out of the body.
| Species | Administration | Dose (mg/kg) | t1/2 | Cmax (nmol/L) | Reference(s) |
| Mouse | Oral (p.o.) | 0.1 | 20 min | 30 | [3] |
| Mouse | Oral (p.o.) | 0.5 | 30 min | 100 | [3] |
| Mouse | Oral (p.o.) | 1 | 15 min | 150 | [3] |
| Mouse | Subcutaneous (s.c.) | 1 | 60 min | 245 | [3] |
| Mouse | Subcutaneous (s.c.) | 3 | 85 min | 2700 | [3] |
| Mouse | Subcutaneous (s.c.) | 10 | 75 min | 3600 | [3] |
| Mouse | Intravenous (i.v.) | 0.1 | 70 min (α), 10 h (β) | - | [3] |
| Dog | Oral (p.o.) | - | - | - | [6] |
t1/2 (half-life) is the time required for the concentration of the drug in the body to be reduced by one-half. Cmax is the maximum serum concentration that a drug achieves. α and β represent the distribution and elimination phases, respectively.
Experimental Protocols
Soluble Epoxide Hydrolase (sEH) Inhibition Assay
This protocol is used to determine the in vitro potency of this compound in inhibiting sEH activity.
Materials:
-
Recombinant human sEH
-
sEH substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)
-
This compound
-
Assay buffer
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound to create a range of concentrations.
-
In a 96-well plate, add the recombinant human sEH enzyme to each well.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (solvent only).
-
Pre-incubate the enzyme and inhibitor at room temperature for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the sEH substrate (PHOME) to each well.
-
Monitor the fluorescence signal over time using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 330 nm excitation and 465 nm emission for the product of PHOME hydrolysis).
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Langendorff Heart Perfusion for Ischemia-Reperfusion Injury
This ex vivo model is used to assess the cardioprotective effects of this compound against ischemia-reperfusion injury.[2]
Materials:
-
Langendorff perfusion system
-
Krebs-Henseleit buffer
-
Anesthetic (e.g., pentobarbital)
-
Heparin
-
This compound
-
Triphenyltetrazolium chloride (TTC) stain
Procedure:
-
Anesthetize the experimental animal (e.g., mouse or rat) and administer heparin.
-
Excise the heart and immediately cannulate the aorta on the Langendorff apparatus.
-
Begin retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure.
-
Allow the heart to stabilize for a baseline period (e.g., 40 minutes).
-
Introduce this compound into the perfusion buffer at the desired concentration (e.g., 0.1 µM) for a specified period before inducing ischemia.
-
Induce global no-flow ischemia by stopping the perfusion for a defined duration (e.g., 30 minutes).[2]
-
Reperfuse the heart with the buffer (with or without this compound) for a set time (e.g., 40 minutes to 2 hours).[2]
-
Monitor cardiac function (e.g., left ventricular developed pressure) throughout the experiment.
-
At the end of reperfusion, stain the heart with TTC to differentiate between viable (red) and infarcted (white) tissue and quantify the infarct size.[2]
Western Blot Analysis for VEGF and HIF-1α
This protocol is used to measure the protein expression levels of VEGF and HIF-1α in cells or tissues treated with this compound.[1]
Materials:
-
Cell or tissue lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against VEGF and HIF-1α
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from cells or tissues that have been treated with various concentrations of this compound.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies specific for VEGF and HIF-1α.
-
Wash the membrane and then incubate with the appropriate secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities to determine the relative protein expression levels.
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound.
Experimental Workflow for sEH Inhibitor Evaluation
Caption: Workflow for evaluating sEH inhibitors.
Logical Relationship of this compound's Effects
Caption: Logical flow of this compound's therapeutic effects.
Conclusion
This compound is a highly potent and selective sEH inhibitor with favorable pharmacokinetic properties. Its ability to stabilize endogenous EETs and subsequently modulate key signaling pathways like PPARγ and PI3K underscores its significant therapeutic potential for a range of cardiovascular and neuroinflammatory diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the capabilities of this promising compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of soluble epoxide hydrolase by trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) is protective against ischemia reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Langendorff Experimental Protocols and I/R [bio-protocol.org]
- 5. agilent.com [agilent.com]
- 6. Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.2. Myocardial ischemia/reperfusion injury protocol [bio-protocol.org]
- 8. ijbcp.com [ijbcp.com]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of trans-AUCB: A Soluble Epoxide Hydrolase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
trans-4-[4-(3-Adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid, commonly known as trans-AUCB, is a potent and selective inhibitor of soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in the metabolism of endogenous signaling lipids, particularly epoxyeicosatrienoic acids (EETs), which possess anti-inflammatory, vasodilatory, and pro-angiogenic properties. By inhibiting sEH, this compound stabilizes EET levels, thereby potentiating their beneficial effects. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, intended for researchers and professionals in the field of drug development.
Discovery and Rationale
The discovery of this compound stemmed from the therapeutic potential of modulating the sEH pathway. Early research identified urea-based compounds as effective sEH inhibitors. The development of this compound was a result of structure-activity relationship (SAR) studies aimed at improving the potency, selectivity, and pharmacokinetic profile of initial lead compounds. The inclusion of a conformationally restricted trans-1,4-cyclohexane linker and an adamantyl group were key modifications that led to a significant enhancement in inhibitory activity and metabolic stability.[1]
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The following is a representative synthetic scheme based on published literature.
Experimental Protocol: Synthesis of this compound
Materials:
-
trans-4-Aminocyclohexanol hydrochloride
-
1-Adamantyl isocyanate
-
Methyl 4-hydroxybenzoate
-
Sodium hydride (NaH)
-
Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
Step 1: Synthesis of trans-4-(3-(adamantan-1-yl)ureido)cyclohexan-1-ol
-
To a solution of trans-4-aminocyclohexanol hydrochloride in DMF, add triethylamine to neutralize the hydrochloride salt.
-
Add 1-adamantyl isocyanate to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield trans-4-(3-(adamantan-1-yl)ureido)cyclohexan-1-ol.
Step 2: Synthesis of methyl 4-((trans-4-(3-(adamantan-1-yl)ureido)cyclohexyl)oxy)benzoate
-
To a solution of trans-4-(3-(adamantan-1-yl)ureido)cyclohexan-1-ol in anhydrous DMF, add sodium hydride (NaH) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add methyl 4-hydroxybenzoate to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the product by flash chromatography (e.g., ethyl acetate/hexanes) to obtain methyl 4-((trans-4-(3-(adamantan-1-yl)ureido)cyclohexyl)oxy)benzoate.
Step 3: Synthesis of trans-4-((4-(3-(adamantan-1-yl)ureido)cyclohexyl)oxy)benzoic acid (this compound)
-
Dissolve the methyl ester from Step 2 in a mixture of methanol and water.
-
Add an excess of sodium hydroxide (NaOH).
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidify the aqueous solution with 1N HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield this compound.
Purification and Characterization:
The final product, this compound, can be further purified by recrystallization.[2][3][4] Characterization is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its structure and purity.
Biological Activity and Mechanism of Action
This compound is a highly potent inhibitor of soluble epoxide hydrolase. Its mechanism of action involves binding to the active site of the sEH enzyme, preventing the hydrolysis of EETs to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs). The stabilization of EETs leads to the modulation of various signaling pathways.
Quantitative Data
| Parameter | Species | Value | Reference |
| IC₅₀ | Human sEH | 1.3 nM | [5] |
| Mouse sEH | 8 nM | [5] | |
| Rat sEH | 8 nM | [5] | |
| Oral Bioavailability | Dog | 98% | [1] |
| Cmax (0.1 mg/kg, p.o.) | Mouse | 30 nmol/L | [5] |
| t½ (0.1 mg/kg, p.o.) | Mouse | 20 min | [5] |
Signaling Pathways
The biological effects of this compound are primarily mediated by the enhanced bioavailability of EETs, which in turn activate downstream signaling cascades.
Key Experimental Protocols
Soluble Epoxide Hydrolase (sEH) Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory potency of compounds against sEH.
Materials:
-
Recombinant human sEH
-
sEH assay buffer (e.g., 100 mM sodium phosphate, pH 7.4, containing 0.1 mg/mL BSA)
-
sEH substrate (e.g., PHOME - (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)
-
This compound (or other test compounds)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute further in sEH assay buffer.
-
In a 96-well plate, add the sEH enzyme to the assay buffer.
-
Add the diluted this compound solutions to the wells and pre-incubate for 5-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the sEH substrate (PHOME) to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~330 nm and an emission wavelength of ~465 nm.[6]
-
Monitor the fluorescence kinetically over a period of 15-30 minutes.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Migration Assay (Transwell)
This assay evaluates the effect of this compound on the migratory capacity of cells, such as endothelial progenitor cells (EPCs).
Materials:
-
Transwell inserts (e.g., 8.0 µm pore size)
-
24-well plates
-
Cell culture medium (e.g., EBM-2)
-
Fetal Bovine Serum (FBS) or other chemoattractants
-
This compound
-
Cells of interest (e.g., EPCs)
-
Calcein AM or crystal violet for staining
Procedure:
-
Culture cells to 70-80% confluency and then serum-starve for 4-6 hours.
-
Place Transwell inserts into the wells of a 24-well plate.
-
Add cell culture medium containing a chemoattractant (e.g., FBS) to the lower chamber.
-
Harvest and resuspend the serum-starved cells in serum-free medium containing different concentrations of this compound.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
Incubate the plate at 37°C in a CO₂ incubator for an appropriate time (e.g., 4-24 hours) to allow for cell migration.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol or paraformaldehyde.
-
Stain the migrated cells with crystal violet or a fluorescent dye like Calcein AM.
-
Count the number of migrated cells in several random fields of view under a microscope.
Angiogenesis (Tube Formation) Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Materials:
-
Matrigel or other basement membrane extract
-
96-well plate
-
Endothelial cells (e.g., HUVECs)
-
Cell culture medium
-
This compound
Procedure:
-
Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest endothelial cells and resuspend them in medium containing different concentrations of this compound.
-
Seed the cell suspension onto the solidified Matrigel.
-
Incubate at 37°C in a CO₂ incubator for 4-18 hours.
-
Visualize the formation of tube-like structures using a light microscope.
-
Quantify angiogenesis by measuring parameters such as the number of branch points, total tube length, and number of loops.
Western Blot for VEGF and HIF-1α
This technique is used to measure the protein expression levels of key angiogenic factors.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies against VEGF, HIF-1α, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
In Vivo Pharmacokinetics
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Experimental Protocol: Murine Pharmacokinetic Study
Animals:
-
Male mice (e.g., C57BL/6 or CD-1)
Dosing:
-
Formulate this compound for the desired route of administration (e.g., in corn oil for oral gavage, or in a buffered solution for intravenous injection).
-
Administer a single dose of this compound to the mice.
Sample Collection:
-
Collect blood samples at various time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via tail vein or saphenous vein bleeding.[7]
-
Process the blood to obtain plasma or serum.
Sample Analysis:
-
Extract this compound from the plasma/serum samples.
-
Quantify the concentration of this compound using a validated LC-MS/MS method.
Data Analysis:
-
Plot the plasma concentration of this compound versus time.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), t½ (half-life), and AUC (area under the curve) using non-compartmental analysis.
Conclusion
This compound is a potent and selective inhibitor of soluble epoxide hydrolase with promising therapeutic potential. Its discovery and development have been guided by a thorough understanding of the sEH enzyme and its role in lipid signaling. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other sEH inhibitors. The favorable pharmacokinetic profile and demonstrated in vitro and in vivo efficacy of this compound make it a valuable tool for research and a potential candidate for further drug development in therapeutic areas such as cardiovascular disease, inflammation, and pain.
References
- 1. Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and characterization of cannabichromenic acid synthase from Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and characterization of cannabidiolic-acid synthase from Cannabis sativa L.. Biochemical analysis of a novel enzyme that catalyzes the oxidocyclization of cannabigerolic acid to cannabidiolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification and characterization of trp aporepressor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Effects of Soluble Epoxide Hydrolase Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of endogenous lipid signaling molecules, primarily the epoxyeicosatrienoic acids (EETs). Inhibition of sEH has emerged as a promising therapeutic strategy for a multitude of diseases, owing to its ability to augment the beneficial effects of EETs. This technical guide provides an in-depth overview of the core biological effects of sEH inhibition, with a focus on its cardiovascular, anti-inflammatory, and analgesic properties. Detailed signaling pathways, quantitative data from preclinical and clinical studies, and key experimental protocols are presented to serve as a comprehensive resource for researchers and professionals in the field of drug development.
Introduction to Soluble Epoxide Hydrolase and its Inhibition
Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a bifunctional enzyme with a C-terminal hydrolase domain and an N-terminal phosphatase domain. The hydrolase domain is responsible for the conversion of epoxyeicosatrienoic acids (EETs) into their less biologically active dihydroxyeicosatrienoic acids (DHETs).[1][2][3] EETs, which are metabolites of arachidonic acid produced by cytochrome P450 epoxygenases, are potent signaling molecules with vasodilatory, anti-inflammatory, and analgesic properties.[2][4][5] By inhibiting sEH, the degradation of EETs is prevented, leading to an increase in their endogenous levels and a subsequent enhancement of their protective effects.[6] This mechanism forms the basis for the therapeutic potential of sEH inhibitors in a variety of pathological conditions.
Core Biological Effects of sEH Inhibition
Cardiovascular Effects
Inhibition of sEH has been extensively studied for its beneficial effects on the cardiovascular system. The primary mechanism underlying these effects is the enhanced bioavailability of EETs, which act as endothelium-derived hyperpolarizing factors (EDHFs), leading to vasodilation and a reduction in blood pressure.[1][4] Preclinical studies in various animal models of hypertension, including angiotensin II-induced hypertension and spontaneously hypertensive rats, have consistently demonstrated the antihypertensive effects of sEH inhibitors.[7][8]
Beyond blood pressure regulation, sEH inhibition has been shown to protect against end-organ damage associated with cardiovascular disease.[9] This includes a reduction in cardiac hypertrophy, protection against ischemia-reperfusion injury, and attenuation of atherosclerosis.[9] These cardioprotective effects are attributed to the anti-inflammatory and anti-fibrotic properties of EETs.[4][10]
Anti-inflammatory Effects
Chronic inflammation is a key contributing factor to a wide range of diseases.[2] sEH inhibition presents a novel anti-inflammatory strategy by increasing the levels of EETs, which have potent anti-inflammatory properties.[5][6] The anti-inflammatory actions of EETs are mediated, in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression.[11][12] By suppressing NF-κB activation, sEH inhibition leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][3][11]
Furthermore, EETs can activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor with anti-inflammatory functions.[13][14] The dual action of inhibiting NF-κB and activating PPARγ makes sEH inhibition a powerful approach to mitigating inflammation in various disease models, including arthritis, inflammatory bowel disease, and neuroinflammation.[2][5]
Analgesic Effects
sEH inhibitors have shown significant promise in the management of both inflammatory and neuropathic pain.[5][14] The analgesic effects are attributed to the ability of EETs to reduce neuroinflammation and modulate pain signaling pathways.[5] In preclinical models of neuropathic pain, such as diabetic neuropathy and chemotherapy-induced neuropathy, sEH inhibitors have been shown to be more potent and efficacious than some standard-of-care analgesics like celecoxib.[10][13]
An important advantage of sEH inhibitors in pain management is their potential for a better side-effect profile compared to opioids and non-steroidal anti-inflammatory drugs (NSAIDs).[2] Clinical trials are underway to evaluate the efficacy of sEH inhibitors for treating chronic pain conditions.[8][15]
Signaling Pathways
The biological effects of sEH inhibition are mediated through complex signaling networks. The following diagrams illustrate the key pathways involved.
Caption: Overview of sEH inhibition on EET metabolism.
Caption: EET-mediated inhibition of the NF-κB pathway.
Caption: EET-mediated activation of the PPARγ pathway.
Quantitative Data
The following tables summarize key quantitative data from preclinical and clinical studies on sEH inhibition.
Table 1: IC50 Values of Common sEH Inhibitors
| Inhibitor | Human sEH IC50 (nM) | Murine sEH IC50 (nM) | Reference(s) |
| AUDA | 3.0 | 5.0 | [15] |
| t-AUCB | 1.3 | 0.8 | [15] |
| TPPU | 0.8 | 3.2 | [16] |
| AR9281 | 1.0 | - | [17] |
| GSK2256294 | - | - | [17] |
| EC5026 | - | - | [18] |
Table 2: Effects of sEH Inhibition on Blood Pressure in Animal Models
| Animal Model | sEH Inhibitor | Dose | Blood Pressure Reduction | Reference(s) |
| Angiotensin II-induced Hypertensive Rats | NCND | 3 mg/day | ~30 mmHg (systolic) | [7][8] |
| Spontaneously Hypertensive Rats (SHR) | AUDA-BE | 10 mg/kg/day | ~20 mmHg (systolic) | [3] |
| Angiotensin II-induced Hypertensive Mice | t-AUCB | 10 mg/kg/day | ~25 mmHg (systolic) | [11] |
Table 3: Effects of sEH Inhibition on Inflammatory Cytokines
| Model | sEH Inhibitor | Cytokine | Change | Reference(s) |
| LPS-induced Inflammation (Rats) | TPPU | TNF-α | ↓ | [1] |
| IL-1β | ↓ | [1] | ||
| IL-6 | ↓ | [1] | ||
| IL-10 | ↑ | [1] | ||
| High-Fat Diet-induced Obesity (Mice) | t-AUCB | TNF-α | ↓ | [11] |
| IL-6 | ↓ | [11] | ||
| Albumin-induced Arthritis (Rats) | TPPU | TNF-α | ↓ | [3] |
| IL-1β | ↓ | [3] | ||
| IL-6 | ↓ | [3] |
Table 4: Effects of sEH Inhibition on Neuropathic Pain in Rodent Models
| Pain Model | sEH Inhibitor | Endpoint | Effect | Reference(s) |
| Streptozotocin-induced Diabetic Neuropathy (Rats) | APAU, t-TUCB | Mechanical Allodynia | Increased withdrawal threshold | [10] |
| Chemotherapy-induced Neuropathic Pain (Rats) | EC5026 | Mechanical Allodynia | Increased withdrawal threshold | [18] |
| Lipopolysaccharide-induced Inflammatory Pain (Rats) | APAU | Mechanical Allodynia | Increased withdrawal threshold | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in sEH research.
In Vitro sEH Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and common laboratory practices.[19][20]
Materials:
-
Recombinant human or murine sEH
-
sEH assay buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)
-
sEH inhibitor (for control)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 330 nm, Emission: 465 nm)
Procedure:
-
Prepare serial dilutions of the test compound (potential sEH inhibitor) in sEH assay buffer.
-
Add 50 µL of recombinant sEH solution to each well of the 96-well plate.
-
Add 50 µL of the test compound dilution or vehicle control to the respective wells.
-
Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 100 µL of the sEH substrate solution to each well.
-
Immediately place the plate in the fluorometric plate reader and measure the fluorescence intensity kinetically over 30 minutes at 37°C.
-
The rate of increase in fluorescence is proportional to the sEH activity.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Angiotensin II-Induced Hypertension in Rats
This is a widely used model to study hypertension and the effects of antihypertensive agents.[6][21][22]
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
Angiotensin II
-
Osmotic minipumps (e.g., Alzet)
-
Vehicle (e.g., 0.9% saline or 0.01 N acetic acid)
-
Anesthesia (e.g., isoflurane)
-
Blood pressure monitoring system (e.g., tail-cuff or telemetry)
Procedure:
-
Acclimatize rats to the housing facility and blood pressure measurement procedures for at least one week.
-
Anesthetize the rats and surgically implant an osmotic minipump subcutaneously in the dorsal region.
-
The minipumps should be filled with either angiotensin II solution (e.g., 60 ng/min) or vehicle.
-
Allow the rats to recover from surgery for 24-48 hours.
-
Monitor systolic and diastolic blood pressure daily or at regular intervals for the duration of the study (typically 14-28 days).
-
Administer the sEH inhibitor or vehicle to the hypertensive rats via the desired route (e.g., oral gavage, intraperitoneal injection) starting at a specified time point after the induction of hypertension.
-
Continue to monitor blood pressure to assess the antihypertensive effect of the sEH inhibitor.
Assessment of Neuropathic Pain in Rodents (von Frey Test)
The von Frey test is a standard method for assessing mechanical allodynia, a hallmark of neuropathic pain.[10][14][18]
Materials:
-
Rats with induced neuropathic pain (e.g., streptozotocin-induced diabetic neuropathy)
-
von Frey filaments of varying stiffness or an electronic von Frey anesthesiometer
-
Elevated mesh platform
Procedure:
-
Place the rat in an individual chamber on the elevated mesh platform and allow it to acclimate for at least 15-20 minutes.
-
Apply the von Frey filament to the plantar surface of the hind paw with increasing force until the filament bends.
-
A positive response is a sharp withdrawal of the paw.
-
Determine the paw withdrawal threshold (PWT) by using the "up-down" method or by recording the force at which withdrawal occurs with an electronic device.
-
Administer the sEH inhibitor or vehicle to the rats.
-
Measure the PWT at various time points after drug administration to assess the analgesic effect. An increase in the PWT indicates a reduction in mechanical allodynia.
Preclinical Development Workflow for sEH Inhibitors
The following diagram outlines a typical preclinical workflow for the development of novel sEH inhibitors.
Caption: A typical preclinical development workflow for sEH inhibitors.
Conclusion
The inhibition of soluble epoxide hydrolase represents a compelling therapeutic strategy with broad potential applications. By stabilizing endogenous EETs, sEH inhibitors exert beneficial effects on the cardiovascular system, reduce inflammation, and alleviate pain. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals working to advance this promising class of therapeutics from the laboratory to the clinic. Further research will continue to elucidate the full therapeutic potential of sEH inhibition in a range of human diseases.
References
- 1. Soluble epoxide hydrolase inhibition avoid formalin-induced inflammatory hyperalgesia in the temporomandibular joint - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peripheral soluble epoxide hydrolase inhibition reduces hypernociception and inflammation in albumin-induced arthritis in temporomandibular joint of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. Soluble epoxide hydrolase inhibition lowers arterial blood pressure in angiotensin II hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Soluble Epoxide Hydrolase Attenuates High-Fat-Diet–Induced Hepatic Steatosis by Reduced Systemic Inflammatory Status in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. article.imrpress.com [article.imrpress.com]
- 13. PPARγ signaling is required for mediating EETs protective effects in neonatal cardiomyocytes exposed to LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preclinical Evaluation of Soluble Epoxide Hydrolase Inhibitor AMHDU against Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy: A Review of Preclinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacological Inhibition of Soluble Epoxide Hydrolase as a New Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Soluble epoxide hydrolase inhibition alleviates chemotherapy induced neuropathic pain [frontiersin.org]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. assaygenie.com [assaygenie.com]
- 21. academic.oup.com [academic.oup.com]
- 22. Angiotensin II-induced hypertension increases plasma membrane Na pump activity by enhancing Na entry in rat thick ascending limbs - PMC [pmc.ncbi.nlm.nih.gov]
trans-AUCB CAS number 885012-33-9
An In-Depth Technical Guide to trans-AUCB (CAS Number: 885012-33-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4-[4-(3-Adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (this compound) is a potent and selective inhibitor of soluble epoxide hydrolase (sEH).[1][2] With the CAS number 885012-33-9, this small molecule has garnered significant interest in the scientific community for its potential therapeutic applications in a range of diseases, including cardiovascular disorders, inflammation, neuroprotection, and oncology.[3][4][5] As an sEH inhibitor, this compound prevents the degradation of endogenous epoxyeicosatrienoic acids (EETs), which are lipid mediators with generally protective effects such as vasodilation, anti-inflammatory actions, and promotion of angiogenesis.[1][6] This guide provides a comprehensive overview of the technical data and experimental methodologies related to this compound.
Physicochemical and Pharmacological Data
This compound exhibits high potency and selectivity for sEH across different species. Its favorable pharmacokinetic profile makes it a valuable tool for both in vitro and in vivo research.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 885012-33-9 | |
| Molecular Formula | C₂₄H₃₂N₂O₄ | |
| Molecular Weight | 412.53 g/mol | [7] |
| IUPAC Name | trans-4-[4-(3-Adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid | [7] |
Table 2: In Vitro Inhibitory Activity of this compound against Soluble Epoxide Hydrolase (sEH)
| Target | IC₅₀ | Reference |
| Human sEH | 1.3 nM | [7] |
| Mouse sEH | 8 nM | [7] |
| Rat sEH | 8 nM | [7] |
Table 3: Pharmacokinetic Parameters of this compound in Animal Models
| Species | Administration | Dose | t₁/₂ | Cₘₐₓ | Reference |
| Mouse | Oral (p.o.) | 0.1 mg/kg | 20 min | 30 nmol/L | [7] |
| Mouse | Oral (p.o.) | 0.5 mg/kg | 30 min | 100 nmol/L | [7] |
| Mouse | Oral (p.o.) | 1 mg/kg | 15 min | 150 nmol/L | [7] |
| Mouse | Subcutaneous (s.c.) | 1 mg/kg | 60 min | 245 nmol/L | [7] |
| Mouse | Subcutaneous (s.c.) | 3 mg/kg | 85 min | 2700 nmol/L | [7] |
| Mouse | Subcutaneous (s.c.) | 10 mg/kg | 75 min | 3600 nmol/L | [7] |
| Mouse | Intravenous (i.v.) | 0.1 mg/kg | 70 min (α), 10 h (β) | - | [7] |
| Dog | Oral (p.o.) | - | - | - | [8] |
| Note: t₁/₂ (α) refers to the distribution half-life, and t₁/₂ (β) refers to the elimination half-life. |
Synthesis
The synthesis of this compound has been described in the literature, starting from commercially available trans-4-aminocyclohexanol hydrochloride.[8] The general synthetic scheme involves the formation of a urea linkage with 1-adamantyl isocyanate and subsequent etherification to introduce the benzoic acid moiety.[8] This process yields the trans-isomer, which has been shown to be more metabolically stable than its cis-counterpart.[8][9]
Key Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects primarily through the inhibition of sEH, leading to increased levels of EETs. These EETs, in turn, modulate various downstream signaling pathways.
EETs-PPARγ Pathway in Angiogenesis
In endothelial progenitor cells (EPCs), this compound has been shown to promote angiogenesis and migration.[1] This effect is mediated by the stabilization of EETs, which act as endogenous ligands for the peroxisome proliferator-activated receptor γ (PPARγ).[1] Activation of PPARγ leads to the upregulation of pro-angiogenic factors such as vascular endothelial growth factor (VEGF) and hypoxia-inducible factor 1α (HIF-1α).[1]
PI3K Pathway in Cardioprotection
This compound has demonstrated cardioprotective effects against ischemia-reperfusion injury.[3] This protection is mediated through the accumulation of EETs, which activate the phosphoinositide 3-kinase (PI3K) signaling pathway.[3] The activation of PI3K is crucial for improved postischemic contractile function and reduced infarct size.[3]
NF-κB-p65 Pathway in Glioblastoma
In the context of cancer, specifically glioblastoma, this compound has been shown to suppress tumor cell growth.[4] This anti-glioma activity is associated with the activation of the NF-κB-p65 signaling pathway, leading to cell cycle arrest in the G0/G1 phase.[4]
Experimental Protocols
The following sections provide an overview of key experimental protocols that have been used to characterize the activity of this compound.
Trans-well Migration Assay
This assay is used to assess the effect of this compound on cell migration, particularly for endothelial progenitor cells.
Protocol Overview:
-
Cell Preparation: Culture cells to 70-90% confluency. Prior to the assay, starve the cells in a serum-free medium for several hours.[10]
-
Trans-well Setup: Use trans-well inserts with an appropriate pore size (e.g., 8 µm). The lower chamber is filled with a medium containing a chemoattractant.
-
Cell Seeding: Resuspend the prepared cells in a serum-free medium, with or without various concentrations of this compound, and seed them into the upper chamber of the trans-well insert.[11]
-
Incubation: Incubate the plate for a period that allows for cell migration (typically 4-24 hours) at 37°C in a 5% CO₂ atmosphere.[10][12]
-
Analysis: After incubation, remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface with a dye such as crystal violet.[13]
-
Quantification: Count the number of migrated cells in several microscopic fields to determine the extent of migration.[10]
Matrigel Angiogenesis Assay (Tube Formation Assay)
This in vitro assay is used to evaluate the effect of this compound on the formation of capillary-like structures by endothelial cells.
Protocol Overview:
-
Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with a thin layer of the gel. Allow it to solidify at 37°C.[14][15]
-
Cell Preparation: Culture endothelial cells to 70-90% confluency. Harvest the cells and resuspend them in a basal medium.[14]
-
Cell Seeding: Add the cell suspension, containing different concentrations of this compound or controls, to the Matrigel-coated wells.[1]
-
Incubation: Incubate the plate for 4-24 hours at 37°C in a 5% CO₂ atmosphere to allow for the formation of tube-like structures.[14]
-
Visualization and Quantification: Visualize the tube formation using an inverted microscope. Quantify the extent of angiogenesis by measuring parameters such as total tube length, number of junctions, and number of branches using imaging software.[16][17]
Western Blotting for Protein Expression
Western blotting is employed to measure the changes in the expression levels of specific proteins, such as VEGF and HIF-1α, in response to treatment with this compound.
Protocol Overview:
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound for a specified duration. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-VEGF, anti-HIF-1α) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Conclusion
This compound is a well-characterized and potent inhibitor of soluble epoxide hydrolase with significant therapeutic potential. Its favorable pharmacological properties and demonstrated efficacy in various preclinical models make it an important tool for research in cardiovascular disease, inflammation, and oncology. This guide provides a foundational understanding of its properties, mechanisms of action, and the experimental methodologies used for its evaluation, serving as a valuable resource for scientists and researchers in the field.
References
- 1. A Potent Soluble Epoxide Hydrolase Inhibitor, t-AUCB, Acts Through PPARγ to Modulate the Function of Endothelial Progenitor Cells From Patients with Acute Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3-Dichloroadamantyl-Containing Ureas as Potential Triple Inhibitors of Soluble Epoxide Hydrolase, p38 MAPK and c-Raf - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of soluble epoxide hydrolase by trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) is protective against ischemia reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. t-AUCB, an improved sEH inhibitor, suppresses human glioblastoma cell growth by activating NF-κB-p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Soluble epoxide hydrolase inhibitor trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid is neuroprotective in rat model of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of soluble epoxide hydrolase by cis-4-[4-(3-adamantan-1-yl-ureido)cyclohexyl-oxy]benzoic acid exhibits antihypertensive and cardioprotective actions in transgenic rats with angiotensin II-dependent hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. stackscientific.nd.edu [stackscientific.nd.edu]
- 11. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. static.igem.org [static.igem.org]
- 13. researchhub.com [researchhub.com]
- 14. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 15. corning.com [corning.com]
- 16. An Improved Protocol for the Matrigel Duplex Assay: A Method to Measure Retinal Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Matrigel-based tube formation assay to assess the vasculogenic activity of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Soluble Epoxide Hydrolase (sEH) in Inflammatory Diseases: A Technical Guide for Researchers
Executive Summary
Inflammatory diseases represent a significant global health burden, and the need for novel therapeutic strategies is paramount. Soluble epoxide hydrolase (sEH), a key enzyme in the metabolism of anti-inflammatory lipid mediators, has emerged as a promising therapeutic target. This technical guide provides an in-depth overview of the role of sEH in inflammatory diseases for researchers, scientists, and drug development professionals. It details the underlying signaling pathways, summarizes preclinical and clinical data for sEH inhibitors, and provides key experimental protocols to facilitate further research in this burgeoning field.
Introduction: The sEH Pathway in Inflammation
Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a bifunctional enzyme primarily known for its C-terminal hydrolase activity.[1] This activity involves the conversion of anti-inflammatory epoxy-fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs) and epoxydocosapentaenoic acids (EDPs), into their less active or, in some cases, pro-inflammatory, corresponding diols.[2][3] EETs are produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases and exhibit potent vasodilatory, anti-inflammatory, and analgesic properties.[4][5] By degrading these beneficial lipid mediators, sEH effectively dampens their protective effects, thereby promoting a pro-inflammatory state.
The therapeutic rationale for targeting sEH lies in the inhibition of its hydrolase activity. Small molecule inhibitors of sEH (sEHIs) block the degradation of EpFAs, leading to their accumulation and enhanced biological activity.[6] This elevation of endogenous anti-inflammatory lipids has shown significant therapeutic potential across a spectrum of preclinical models of inflammatory diseases, including cardiovascular, respiratory, neurological, and autoimmune disorders.[6][7][8] Several sEHIs have advanced into clinical trials, underscoring the translational promise of this therapeutic strategy.[1][3]
Signaling Pathways Modulated by sEH Inhibition
The anti-inflammatory effects of sEH inhibition are mediated through the modulation of several key signaling pathways. The increased levels of EETs following sEH blockade are central to these mechanisms.
Inhibition of the NF-κB Pathway
A primary mechanism by which EETs exert their anti-inflammatory effects is through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes. EETs have been shown to inhibit the IKK complex, thereby preventing IκB degradation and keeping NF-κB in its inactive, cytoplasmic state.[4] This leads to a downstream reduction in the expression of pro-inflammatory mediators like TNF-α, IL-6, COX-2, and VCAM-1.[4]
Modulation of MAPK and Nrf2 Signaling
Emerging evidence suggests that sEH inhibition also interfaces with other critical signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.
The MAPK family (including p38, JNK, and ERK) plays a complex role in inflammation.[9] sEH inhibition has been shown to attenuate the phosphorylation and activation of p38 MAPK and JNK in some inflammatory models, contributing to the reduction of pro-inflammatory cytokine production.[10]
The Nrf2 pathway is a key regulator of the cellular antioxidant response.[11] Under basal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant and cytoprotective genes like Heme Oxygenase-1 (HO-1).[9] EETs have been shown to promote the nuclear translocation of Nrf2, thereby enhancing the cellular antioxidant defense and contributing to the resolution of inflammation.[12]
Regulation of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and secretion of the potent pro-inflammatory cytokines IL-1β and IL-18.[8][13] Aberrant NLRP3 activation is implicated in a variety of inflammatory disorders. Recent studies suggest that sEH inhibition can suppress the activation of the NLRP3 inflammasome, although the precise molecular mechanisms are still under investigation.[5] This suppression may be linked to the ability of EETs to modulate ion fluxes (such as potassium efflux) and reduce mitochondrial reactive oxygen species (ROS) production, both of which are critical upstream signals for NLRP3 activation.[14]
Quantitative Data on sEH Inhibitors in Inflammatory Disease Models
The efficacy of sEH inhibitors has been demonstrated in a wide range of preclinical models of inflammatory diseases. The following tables summarize key quantitative findings.
Table 1: In Vitro Potency of Selected sEH Inhibitors
| Inhibitor | Target | IC50 (nM) | Reference |
| TPPU | Human sEH | ~1 | [15] |
| t-AUCB | Murine sEH | 8 | [16] |
| AR9281 (28) | Human sEH | - | [17] |
| GSK2256294 | Human sEH | - | [18] |
| EC5026 | Human sEH | - | [19] |
Table 2: Preclinical Efficacy of sEH Inhibitors in Animal Models of Inflammatory Diseases
| Disease Model | Animal | sEH Inhibitor | Dose | Key Quantitative Outcomes | Reference |
| Rheumatoid Arthritis | Mouse (CIA) | TPPU | 10 mg/kg/day | - Reduced clinical score of arthritis- Decreased paw edema- ↓ IFN-γ, IL-12, IL-17, ROR-γt gene expression- ↑ Foxp3, TGF-β gene expression | [20] |
| Inflammatory Bowel Disease | Mouse (IL-10-/-) | t-AUCB | In drinking water | - ↓ Incidence of active ulcer formation- ↓ Myeloperoxidase-labeled neutrophil infiltration- ↓ IFN-γ, TNF-α, MCP-1 levels | [4] |
| Inflammatory Bowel Disease | Mouse (DSS-induced colitis) | GSK1910364 | - | - Improved disease outcomes- ↓ Pro-inflammatory cytokine production | [21] |
| Neuroinflammation (AD model) | Mouse (5xFAD) | TPPU | In drinking water | - ↓ Microglia and astrocyte reactivity- ↓ β-amyloid pathology- Improved cognitive function | [22] |
| Atherosclerosis | Mouse (ApoE-/-) | AEPU | In drinking water | - 53% reduction in atherosclerotic lesions in the descending aorta | [23] |
| COPD | Rat (cigarette smoke) | sEH inhibitor | - | - ↓ Total cells, neutrophils, alveolar macrophages, and lymphocytes in BALF | [18] |
Table 3: Clinical Trial Data for sEH Inhibitors
| Inhibitor | Phase | Indication | Key Quantitative Outcomes | Reference |
| EC5026 | Phase 1a/1b | Neuropathic Pain | - Well-tolerated in healthy volunteers (doses 0.5-24 mg)- No treatment-related adverse events reported- Half-life of 41.8-59.1 hours (8-24 mg doses), supporting once-daily dosing | [24] |
| GSK2256294 | Phase 1 | Healthy Volunteers / Obese Smokers | - Well-tolerated- Dose-dependent inhibition of sEH activity (41.9% at 2 mg to 99.8% at 20 mg)- Sustained inhibition for up to 24 hours | [11][23] |
| AR9281 | Phase 2 (terminated) | Hypertension and Impaired Glucose Tolerance | - Modest decrease in dihydroxylipid levels in a Phase 1 study | [1][3] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of sEH in inflammatory diseases.
Fluorometric Assay for sEH Activity and Inhibitor Screening
This protocol is adapted from commercially available kits and is suitable for measuring sEH activity in tissue homogenates or cell lysates, as well as for screening potential inhibitors.
Principle: The assay is based on the hydrolysis of a non-fluorescent substrate by sEH to a highly fluorescent product. The rate of fluorescence increase is directly proportional to the sEH activity.
Materials:
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~330-360 nm, Emission: ~460-465 nm)
-
sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
Recombinant sEH enzyme (for standard curve and positive control)
-
sEH fluorescent substrate (e.g., PHOME or Epoxy Fluor 7)
-
Known sEH inhibitor (e.g., AUDA or TPPU) for positive control
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Reagent Preparation:
-
Prepare a standard curve of the fluorescent product to convert relative fluorescence units (RFU) to molar concentrations.
-
Dilute the recombinant sEH enzyme in sEH Assay Buffer to a working concentration.
-
Prepare a working solution of the sEH substrate in sEH Assay Buffer.
-
-
Assay Setup (for inhibitor screening):
-
Add 10 µL of test compound dilutions (in assay buffer) to the wells of the microplate. Include wells for vehicle control (solvent only) and a positive inhibitor control.
-
Add 80 µL of sEH Assay Buffer to each well.
-
Add 10 µL of the diluted sEH enzyme solution to all wells except for the "no enzyme" control wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 100 µL of the sEH substrate solution to all wells.
-
Immediately place the plate in the fluorescence plate reader and measure the fluorescence intensity kinetically over a period of 15-30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the kinetic curve (ΔRFU/min).
-
Determine the percent inhibition for each test compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Lipopolysaccharide (LPS)-Induced Endotoxemia Model in Mice
This model is widely used to study acute systemic inflammation and to evaluate the efficacy of anti-inflammatory compounds.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Sterile, pyrogen-free saline
-
sEH inhibitor or vehicle for treatment groups
Procedure:
-
Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
LPS Preparation: Reconstitute LPS in sterile saline to the desired stock concentration. On the day of the experiment, dilute the stock solution to the final working concentration.
-
Grouping and Treatment: Randomly assign mice to different treatment groups (e.g., Vehicle + Saline, Vehicle + LPS, sEHI + LPS).
-
sEHI Administration: Administer the sEH inhibitor (e.g., by oral gavage or intraperitoneal injection) at a predetermined time before LPS challenge (e.g., 1-2 hours).
-
LPS Challenge: Inject mice intraperitoneally with LPS (a typical dose is 5-15 mg/kg body weight). The control group receives an equivalent volume of sterile saline.
-
Monitoring and Sample Collection:
-
Monitor mice for signs of endotoxemia (e.g., lethargy, piloerection, huddled posture).
-
At a specified time point post-LPS injection (e.g., 4, 6, or 24 hours), euthanize the mice.
-
Collect blood via cardiac puncture for cytokine analysis (e.g., ELISA or multiplex assay for TNF-α, IL-6, IL-1β).
-
Harvest tissues (e.g., liver, lung, spleen) for histological analysis, gene expression analysis (RT-qPCR), or protein analysis (Western blot).
-
Western Blot Analysis of NF-κB Pathway Activation
This protocol allows for the semi-quantitative assessment of NF-κB pathway activation by measuring the levels of key signaling proteins.
Materials:
-
Cell or tissue lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-p65)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-IκBα) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts.
-
Conclusion and Future Directions
The inhibition of soluble epoxide hydrolase represents a compelling therapeutic strategy for a multitude of inflammatory diseases. By stabilizing and augmenting the levels of endogenous anti-inflammatory epoxy-fatty acids, sEH inhibitors have demonstrated robust efficacy in a wide array of preclinical models. The favorable safety profile of sEH inhibitors in early-phase clinical trials is encouraging for their further development.
Future research should focus on several key areas:
-
Elucidation of downstream signaling: Further investigation into the intricate signaling networks modulated by EETs beyond the NF-κB pathway will provide a more comprehensive understanding of their pleiotropic effects.
-
Biomarker development: The identification and validation of reliable biomarkers of sEH activity and target engagement in humans will be crucial for optimizing dosing and monitoring therapeutic response in clinical trials.
-
Clinical translation: The progression of sEH inhibitors through later-phase clinical trials for various inflammatory indications is eagerly anticipated and will ultimately determine their therapeutic utility in human diseases.
-
Combination therapies: Exploring the synergistic potential of sEH inhibitors with other anti-inflammatory agents may lead to more effective treatment regimens for complex inflammatory disorders.
References
- 1. Soluble epoxide hydrolase inhibitors for smoking-associated inflammatory lung diseases and chronic obstructive pulmonary disease: a meta-analytical systematic review of preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EicOsis Launches EC5026 Phase 1b Trial [synapse.patsnap.com]
- 3. Soluble Epoxide Hydrolase Gene Deficiency or Inhibition Attenuates Chronic Active Inflammatory bowel disease in IL-10(−/−) Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Soluble epoxide hydrolase gene deficiency or inhibition attenuates chronic active inflammatory bowel disease in IL-10(-/-) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. EicOsis Successfully Completes Phase 1a Clinical Trial of EC5026 - BioSpace [biospace.com]
- 8. researchgate.net [researchgate.net]
- 9. Emerging role of nuclear factor erythroid 2-related factor 2 in the mechanism of action and resistance to anticancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An epoxide hydrolase inhibitor reduces neuroinflammation in a mouse model of Alzheimer's disease — JRNLclub, the online journal club [jrnlclub.org]
- 14. Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy: A Review of Preclinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Soluble epoxide hydrolase inhibitor, TPPU, increases regulatory T cells pathway in an arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. curealz.org [curealz.org]
- 17. Mechanisms of Vascular Dysfunction in COPD and Effects of a Novel Soluble Epoxide Hydrolase Inhibitor in Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. Soluble epoxide hydrolase inhibitor, TPPU, increases regulatory T cells pathway in an arthritis model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preclinical evaluation of EPHX2 inhibition as a novel treatment for inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. An epoxide hydrolase inhibitor reduces neuroinflammation in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Randomized, double-blind, phase 1a single-ascending dose and food effect studies assessing safety and pharmacokinetics of EC5026 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. EicOsis Initiates Phase 1b Clinical Trial of EC5026 [prnewswire.com]
Preclinical Profile of trans-AUCB: A Soluble Epoxide Hydrolase Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
trans-4-[4-(3-Adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (trans-AUCB) is a potent and selective inhibitor of soluble epoxide hydrolase (sEH). This enzyme is responsible for the degradation of endogenous lipid mediators known as epoxyeicosatrienoic acids (EETs), which possess a wide range of beneficial physiological effects, including anti-inflammatory, vasodilatory, and pro-angiogenic properties. By inhibiting sEH, this compound effectively increases the bioavailability of EETs, making it a promising therapeutic candidate for a variety of pathological conditions. This technical guide provides a comprehensive overview of the preclinical data available for this compound, with a focus on its mechanism of action, efficacy in various disease models, and pharmacokinetic profile.
Core Mechanism of Action
The primary mechanism of action of this compound is the potent and selective inhibition of soluble epoxide hydrolase (sEH).[1][2] sEH metabolizes epoxyeicosatrienoic acids (EETs) to their less active dihydroxyeicosatrienoic acids (DHETs).[3][4] By inhibiting sEH, this compound stabilizes and increases the levels of EETs, thereby enhancing their beneficial effects.[3][4] These effects include vasodilation, anti-inflammatory actions, and promotion of angiogenesis.[3]
Signaling Pathways
The downstream effects of this compound are mediated through various signaling pathways activated by the elevated levels of EETs. Key pathways identified in preclinical studies include:
-
PPARγ Pathway: In endothelial progenitor cells (EPCs) from patients with acute myocardial infarction, this compound was shown to promote angiogenesis and migration through a peroxisome proliferator-activated receptor γ (PPARγ)-dependent mechanism.[3] The increased EETs act as endogenous ligands for PPARγ, leading to the upregulation of angiogenic factors such as vascular endothelial growth factor (VEGF) and hypoxia-inducible factor 1α (HIF-1α).[3]
-
PI3K/Akt Pathway: The cardioprotective effects of this compound against ischemia-reperfusion injury are mediated through the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[4][5] This pathway is crucial for cell survival and proliferation.
-
NF-κB Pathway: In human glioblastoma cells, this compound has been shown to suppress cell growth by activating the NF-κB-p65 pathway.[1][6] In the context of vascular endothelial dysfunction in hypertensive rats, this compound was found to regulate the NF-κB/miR-155-5p/eNOS/NO/IκB cycle, leading to improved endothelial function.[7]
Below are Graphviz diagrams illustrating these key signaling pathways and a general experimental workflow for assessing the effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A Potent Soluble Epoxide Hydrolase Inhibitor, t-AUCB, Acts Through PPARγ to Modulate the Function of Endothelial Progenitor Cells From Patients with Acute Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of soluble epoxide hydrolase by trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) is protective against ischemia reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Soluble epoxide hydrolase inhibitors, t-AUCB, regulated microRNA-1 and its target genes in myocardial infarction mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Epoxide Hydrolase | TargetMol [targetmol.com]
- 7. mdpi.com [mdpi.com]
Introduction: The Cytochrome P450 Epoxygenase Pathway
An In-depth Technical Guide to trans-AUCB and Epoxyeicosatrienoic Acids (EETs)
For Researchers, Scientists, and Drug Development Professionals
Epoxyeicosatrienoic acids (EETs) are a group of bioactive lipid signaling molecules derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] These molecules, existing as four primary regioisomers (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET), act as local autocrine and paracrine mediators, playing crucial roles in cardiovascular homeostasis and inflammation.[3][4]
The biological activity of EETs is terminated primarily through hydrolysis by the enzyme soluble epoxide hydrolase (sEH), which converts them into their corresponding, and generally less active, dihydroxyeicosatrienoic acids (DHETs).[1][5] This rapid degradation makes sEH a key regulatory point in the EET signaling pathway and an attractive therapeutic target.[6] By inhibiting sEH, the endogenous levels of beneficial EETs can be stabilized and increased, prolonging their effects.
This guide focuses on trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (this compound), a potent and selective inhibitor of soluble epoxide hydrolase, exploring its mechanism of action, the physiological roles of the EETs it stabilizes, and the experimental methodologies used to study this pathway.
This compound: A Potent Soluble Epoxide Hydrolase Inhibitor
This compound (t-AUCB) is a small molecule inhibitor designed to specifically target and block the hydrolase activity of the sEH enzyme.[7] Its efficacy and favorable pharmacokinetic properties make it a valuable tool for both research and potential therapeutic applications.[7][8]
Mechanism of Action
The primary mechanism of action for this compound is the potent and selective inhibition of soluble epoxide hydrolase.[9] By binding to the active site of the sEH enzyme, this compound prevents the hydrolysis of EETs into DHETs.[4] This inhibition leads to an accumulation of endogenous EETs in various tissues and the circulation, thereby enhancing their downstream biological effects, such as vasodilation, anti-inflammation, and cardioprotection.[2][7]
Quantitative Data: Potency and Pharmacokinetics
The potency and pharmacokinetic profile of this compound have been characterized in multiple species. It is a highly potent inhibitor with good oral bioavailability.[10][11]
| Parameter | Species | Value | Reference |
| IC₅₀ | Human sEH | 1.3 nM | [9] |
| Mouse sEH | 8 nM | [9] | |
| Rat sEH | 8 nM | [9] | |
| Oral Bioavailability | Mouse (0.1 mg/kg) | 75 ± 12% | [11] |
| t₁/₂ (elimination) | Mouse (0.1 mg/kg, i.v.) | 10 hours | [9] |
| Cₘₐₓ | Mouse (0.1 mg/kg, p.o.) | 30 nmol/L | [9] |
| Mouse (0.5 mg/kg, p.o.) | 100 nmol/L | [9] | |
| Mouse (1 mg/kg, p.o.) | 150 nmol/L | [9] |
Table 1: Potency and Pharmacokinetic Parameters of this compound.
Epoxyeicosatrienoic Acids (EETs): Synthesis, Metabolism, and Biological Roles
EETs are central to the protective effects observed upon sEH inhibition. Their synthesis from arachidonic acid is a key step in generating these signaling lipids.
Cardiovascular Effects
EETs are potent vasodilators and are considered to be endothelium-derived hyperpolarizing factors (EDHFs).[1][12] They cause relaxation of vascular smooth muscle by activating calcium-activated potassium channels (BK_Ca), leading to hyperpolarization and vasodilation.[6][13] This action contributes to the regulation of blood pressure.[1][14] Studies in hypertensive rats have shown that treatment with this compound reduces systolic blood pressure and restores levels of 11,12-EET and 14,15-EET.[15]
| Study Parameter | Group | Result | Reference |
| Systolic Blood Pressure | Hypertensive Rats (2K1C model) | Increased | [15] |
| Hypertensive Rats + t-AUCB | Significantly Reduced | [15] | |
| Plasma EET Levels | Hypertensive Rats (2K1C model) | Reduced 11,12-EET & 14,15-EET | [15] |
| Hypertensive Rats + t-AUCB | Restored 11,12-EET & 14,15-EET | [15] | |
| Infarct Size (Ischemia-Reperfusion) | Control Hearts | Standard Infarct Size | [7] |
| Hearts + t-AUCB | Significantly Reduced | [7] |
Table 2: Cardiovascular Effects of this compound Administration in Animal Models.
Anti-Inflammatory Effects
EETs possess significant anti-inflammatory properties.[12][16] They can attenuate inflammatory responses by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[3][5] Specifically, 11,12-EET has been shown to prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[5] This prevents NF-κB from translocating to the nucleus and activating the expression of pro-inflammatory genes, such as those for adhesion molecules (VCAM-1, ICAM-1) and cytokines.[5]
Other Biological Roles
Beyond their cardiovascular and anti-inflammatory effects, EETs are involved in a range of other physiological processes:
-
Angiogenesis: EETs promote the formation of new blood vessels.[17][18]
-
Cardioprotection: They protect cardiac muscle cells from apoptosis and injury, particularly following ischemia-reperfusion events.[1][7]
-
Renal Function: EETs help regulate ion transport and blood flow in the kidneys.[16][19]
-
PPARγ Activation: EETs can act as endogenous ligands for peroxisome proliferator-activated receptor γ (PPARγ), a nuclear receptor involved in metabolism and inflammation.[18] The beneficial effects of this compound on endothelial progenitor cells have been shown to be mediated through this PPARγ pathway.[18]
Experimental Protocols & Workflows
Studying the sEH-EET pathway requires specific experimental techniques to measure enzyme activity and quantify lipid mediators.
In Vitro sEH Inhibition Assay (General Protocol)
This protocol describes a common method to determine the inhibitory potency (IC₅₀) of a compound like this compound on sEH activity using a fluorogenic substrate.
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of a fluorogenic sEH substrate (e.g., PHOME - (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester) in solvent.
-
Prepare a buffered solution (e.g., Bis-Tris/HCl buffer, pH 7.0) containing a carrier protein like bovine serum albumin (BSA) to maintain enzyme stability.
-
Prepare recombinant sEH enzyme (human, mouse, or rat) diluted to a working concentration in the buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the buffer solution.
-
Add serial dilutions of the test inhibitor (this compound) to the wells. Include control wells with solvent only (for 0% inhibition) and wells with a known potent inhibitor or no enzyme (for 100% inhibition).
-
Add the diluted sEH enzyme solution to all wells except the "no enzyme" control and incubate for 5-10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate (PHOME) to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader. The hydrolysis of PHOME by sEH yields a highly fluorescent product. Excitation/emission wavelengths are specific to the substrate used.
-
-
Data Analysis:
-
Calculate the rate of reaction (fluorescence increase per minute) for each well.
-
Normalize the rates relative to the 0% and 100% inhibition controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., four-parameter logistic equation) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Quantification of EETs by LC-MS/MS (General Protocol)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying specific EET and DHET regioisomers in biological samples. A previously developed method utilized HPLC with fluorescence detection after derivatization.[20][21]
-
Sample Collection & Preparation:
-
Collect biological samples (e.g., plasma, cell culture media, tissue homogenates) and immediately add an antioxidant (e.g., BHT) and an internal standard (a deuterated analog of an EET) to prevent degradation and account for extraction losses.
-
Perform a liquid-liquid or solid-phase extraction (SPE) to isolate the lipids from the sample matrix.[20] A C18 SPE column is commonly used.[21]
-
-
Chromatographic Separation:
-
Reconstitute the extracted lipids in a suitable solvent.
-
Inject the sample onto a reverse-phase liquid chromatography column (e.g., C18).
-
Use a gradient elution with a mobile phase (e.g., water and acetonitrile with a small amount of formic acid) to separate the different EET and DHET regioisomers.
-
-
Mass Spectrometry Detection:
-
The eluent from the LC column is directed into a tandem mass spectrometer operating in negative ion mode.
-
Use Multiple Reaction Monitoring (MRM) for detection. For each analyte (and the internal standard), a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides high specificity and sensitivity.
-
-
Quantification:
-
Generate a standard curve using known concentrations of authentic EET and DHET standards.
-
Calculate the concentration of each analyte in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Conclusion
This compound is a powerful pharmacological tool that has been instrumental in elucidating the complex biology of epoxyeicosatrienoic acids. By potently and selectively inhibiting soluble epoxide hydrolase, it elevates endogenous EET levels, providing significant cardiovascular, anti-inflammatory, and cytoprotective benefits in a wide range of preclinical models. The data gathered from studies using this compound and similar inhibitors continue to highlight the sEH-EET axis as a promising therapeutic target for cardiovascular and inflammatory diseases. Further research and clinical evaluation are necessary to translate these findings into novel therapies for human diseases.
References
- 1. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Inside epoxyeicosatrienoic acids and cardiovascular disease [frontiersin.org]
- 3. Frontiers | The Role of Epoxyeicosatrienoic Acids in Cardiac Remodeling [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Stabilized epoxygenated fatty acids regulate inflammation, pain, angiogenesis and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Inhibition of soluble epoxide hydrolase by trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) is protective against ischemia reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. geneonline.com [geneonline.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. The role of epoxyeicosatrienoic acids in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Potent Soluble Epoxide Hydrolase Inhibitor, t-AUCB, Acts Through PPARγ to Modulate the Function of Endothelial Progenitor Cells From Patients with Acute Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Epoxyeicosatrienoic acids (EETs): metabolism and biochemical function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.physiology.org [journals.physiology.org]
- 21. journals.physiology.org [journals.physiology.org]
Methodological & Application
Application Notes and Protocols for In Vivo Experiments with trans-AUCB
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans-4-[4-(3-Adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (trans-AUCB) is a potent and selective inhibitor of soluble epoxide hydrolase (sEH).[1] Inhibition of sEH increases the bioavailability of endogenous epoxyeicosatrienoic acids (EETs), which possess anti-inflammatory, anti-hypertensive, and cardioprotective properties.[2][3][4] These application notes provide a comprehensive overview of the in vivo experimental use of this compound, including its mechanism of action, pharmacokinetic data, and detailed protocols for preclinical studies.
Mechanism of Action
This compound exerts its biological effects by inhibiting the soluble epoxide hydrolase (sEH), an enzyme responsible for the degradation of EETs into less active dihydroxyeicosatrienoic acids (DHETs).[2][4] By preventing this degradation, this compound elevates the levels of EETs, which in turn activate downstream signaling pathways. One key pathway involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ), leading to increased expression of angiogenic factors such as vascular endothelial growth factor (VEGF) and hypoxia-inducible factor 1α (HIF-1α).[2][5] Additionally, EETs can stimulate the AMP-activated protein kinase (AMPK) pathway, which plays a role in improving endothelial function.[3] In the context of hypertension, this compound has been shown to modulate the NF-κB/miR-155-5p/eNOS/NO/IκB cycle, ultimately leading to vasodilation and a reduction in blood pressure.[3]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Quantitative Data Summary
In Vitro Inhibitory Activity
| Enzyme Source | IC50 (nM) |
| Human sEH | 1.3[1] |
| Mouse sEH | 8[1] |
| Rat sEH | 8[1] |
| Monkey sEH | Potent inhibitor[6] |
In Vivo Pharmacokinetics in Mice
| Administration Route | Dose (mg/kg) | Cmax (nmol/L) | t1/2 (min) |
| Oral (p.o.) | 0.1 | 30 | 20 |
| Oral (p.o.) | 0.5 | 100 | 30 |
| Oral (p.o.) | 1 | 150 | 15 |
| Subcutaneous (s.c.) | 1 | 245 | 60 |
| Subcutaneous (s.c.) | 3 | 2700 | 85 |
| Subcutaneous (s.c.) | 10 | 3600 | 75 |
| Intravenous (i.v.) | 0.1 | - | 70 (α), 10h (β) |
Data sourced from MedchemExpress, citing Liu JY, et al. Br J Pharmacol. 2009 Jan;156(2):284-96.[1]
In Vivo Experimental Protocols
General Workflow for In Vivo Efficacy Studies
Caption: Generalized workflow for in vivo experiments.
Protocol 1: Myocardial Infarction (MI) Model in Mice
This protocol is based on methodologies described in studies investigating the cardioprotective effects of this compound.[4]
1. Animals:
-
Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatize animals for at least one week before the experiment.
2. Reagents and Equipment:
-
This compound
-
Vehicle (e.g., drinking water, or for oral gavage, a solution of PEG400 in oleic acid-rich triglyceride)[7]
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for thoracotomy
-
6-0 silk suture
-
ECG monitoring system
-
Triphenyltetrazolium chloride (TTC) for infarct size measurement
3. Experimental Procedure:
-
Pre-treatment: Administer this compound or vehicle to mice for a specified period (e.g., 7 days) prior to MI induction. A dose-ranging study might include concentrations of 0.2, 1, and 5 mg/L in drinking water.[4]
-
MI Induction:
-
Anesthetize the mouse and place it on a heating pad to maintain body temperature.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a 6-0 silk suture.
-
Successful ligation is confirmed by ST-segment elevation on the ECG and paling of the anterior ventricular wall.
-
Close the chest in layers.
-
Sham-operated animals undergo the same procedure without LAD ligation.
-
-
Post-operative Care:
-
Provide appropriate post-operative analgesia.
-
Monitor the animals closely for recovery.
-
-
Endpoint Analysis (e.g., 24 hours post-MI):
Protocol 2: Hypertension Model in Rats
This protocol is adapted from studies evaluating the anti-hypertensive effects of this compound.[3]
1. Animals:
-
Male Sprague-Dawley rats, 6-8 weeks old.[3]
-
Acclimatize animals for at least one week.
2. Reagents and Equipment:
-
This compound
-
Vehicle
-
Anesthetic
-
Blood pressure monitoring system (e.g., tail-cuff method)
-
Surgical instruments for two-kidney-one-clip (2K1C) procedure
3. Experimental Procedure:
-
Hypertension Induction (2K1C model):
-
Anesthetize the rat.
-
Make a flank incision to expose the left renal artery.
-
Place a silver clip with a defined internal diameter (e.g., 0.25 mm) around the renal artery to induce stenosis.
-
The contralateral (right) kidney is left untouched.
-
Sham-operated animals undergo the same procedure without clip placement.
-
-
Treatment:
-
After a period for hypertension to develop and stabilize (e.g., 8 weeks), randomize the animals into treatment groups.[3]
-
Administer this compound or vehicle daily for a specified duration (e.g., 4 weeks). The route of administration can be oral gavage.
-
-
In-life Monitoring:
-
Monitor systolic blood pressure weekly using the tail-cuff method.[3]
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the animals.
-
Collect blood for analysis of EET and DHET levels.[3]
-
Harvest kidneys and aortas for histological and biochemical analyses (e.g., assessment of endothelial function, oxidative stress markers, and expression of proteins in the eNOS pathway).[3]
-
Formulation of this compound for In Vivo Administration
-
For Oral Gavage: this compound can be dissolved in a vehicle such as corn oil or a mixture of PEG300, Tween-80, and saline.[1] A typical formulation might involve dissolving the compound in DMSO first, then diluting with PEG300, Tween-80, and saline.[1] For longer-term studies, dissolving in corn oil is an option.[1]
-
In Drinking Water: For chronic administration, this compound can be dissolved in drinking water. Sonication may be required to ensure complete dissolution.[4] Stock solutions can be prepared and then diluted to the final desired concentration.[4]
Concluding Remarks
This compound is a valuable pharmacological tool for investigating the roles of sEH and EETs in various physiological and pathological processes. The protocols outlined above provide a starting point for in vivo studies. Researchers should optimize dosages, treatment durations, and outcome measures based on their specific experimental objectives and animal models. Careful consideration of the pharmacokinetic properties of this compound is crucial for designing effective in vivo experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Potent Soluble Epoxide Hydrolase Inhibitor, t-AUCB, Acts Through PPARγ to Modulate the Function of Endothelial Progenitor Cells From Patients with Acute Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Soluble epoxide hydrolase inhibitors, t-AUCB, regulated microRNA-1 and its target genes in myocardial infarction mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A potent soluble epoxide hydrolase inhibitor, t-AUCB, acts through PPARγ to modulate the function of endothelial progenitor cells from patients with acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inhibition of soluble epoxide hydrolase by trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) is protective against ischemia reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for trans-AUCB Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (trans-AUCB), a potent and selective soluble epoxide hydrolase (sEH) inhibitor, for use in rodent research models. Detailed protocols for its administration and a summary of its observed effects are included to facilitate experimental design and execution.
Introduction
This compound is a small molecule inhibitor of soluble epoxide hydrolase (sEH), an enzyme responsible for the degradation of endogenous anti-inflammatory and vasodilatory lipid mediators known as epoxyeicosatrienoic acids (EETs). By inhibiting sEH, this compound effectively increases the bioavailability of EETs, making it a valuable tool for investigating the therapeutic potential of sEH inhibition in various disease models. It is more potent than other sEH inhibitors like AUDA and is orally active.[1][2]
Mechanism of Action
The primary mechanism of action of this compound is the potent and selective inhibition of soluble epoxide hydrolase. This inhibition leads to an accumulation of EETs, which then exert their biological effects through various signaling pathways. Key pathways implicated in the effects of this compound include:
-
PI3K/Akt Pathway: EETs have been shown to activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and protection against apoptosis, particularly in the context of ischemia-reperfusion injury.[1][3]
-
NF-κB Signaling: this compound has been demonstrated to modulate the NF-κB pathway.[4] Specifically, it can influence the NF-κB/miR-155-5p/eNOS/NO/IκB cycle, which plays a critical role in vascular endothelial function.[4][5]
-
PPARγ Pathway: The effects of this compound on angiogenesis and endothelial progenitor cell function have been linked to the peroxisome proliferator-activated receptor γ (PPARγ) pathway.[6]
Applications in Rodent Models
This compound has been successfully utilized in a variety of rodent models to study its therapeutic potential, including:
-
Ischemia-Reperfusion Injury: In murine models of cardiac ischemia-reperfusion, this compound administration has been shown to be cardioprotective, reducing infarct size and improving post-ischemic cardiac function.[1]
-
Hypertension: In rat models of hypertension, such as the two-kidney-one-clip (2K1C) model, this compound has been shown to lower blood pressure and improve vascular endothelial dysfunction.[4]
-
Inflammation: Due to its mechanism of action, this compound is a valuable tool for studying inflammatory processes. It has been shown to be more potent than other sEH inhibitors in a murine model of inflammation.[7]
-
Neuropathic Pain: Soluble epoxide hydrolase inhibitors, in general, have shown promise in preclinical models of neuropathic and inflammatory pain.[8][9]
-
Myocardial Infarction: In a mouse model of myocardial infarction, pre-treatment with this compound reduced infarct size, improved cardiac function, and prevented arrhythmias.[10]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various rodent studies.
Table 1: In Vitro Potency of this compound
| Enzyme Source | IC₅₀ (nM) |
| Human sEH | 1.3[2][11] |
| Mouse sEH | 8[2][11] |
| Rat sEH | 8[2][11] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Administration Route | Dose (mg/kg) | Cₘₐₓ (nmol/L) | t₁/₂ (min) |
| Oral (p.o.) | 0.1 | 30 | 20[2] |
| 0.5 | 100 | 30[2] | |
| 1 | 150 | 15[2] | |
| Subcutaneous (s.c.) | 1 | 245 | 60[2] |
| 3 | 2700 | 85[2] | |
| 10 | 3600 | 75[2] | |
| Intravenous (i.v.) | 0.1 | - | 70 (α), 10 (β) hours |
Note: α represents the distribution phase and β represents the elimination phase. The oral bioavailability of this compound at a dose of 0.1 mg/kg in mice has been reported to be 68 ± 22%.[7]
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound to rodents. These protocols are based on published literature and standard laboratory procedures.
Formulation and Preparation of this compound
For Oral Administration:
-
Vehicle: Triolein or triolein containing 1% ethanol can be used to achieve a clear solution.[7]
-
Preparation: Dissolve this compound in the chosen vehicle to the desired final concentration. Gentle warming and vortexing may be required to ensure complete dissolution.
For Subcutaneous (s.c.) Injection:
-
Vehicle: A solution of 100 mmol/L sodium phosphate buffer (pH 7.4) containing 10% alpha-tocopherol polyethylene glycol succinate and 20% 2-hydroxypropyl-β-cyclodextrin has been used.[7]
-
Preparation: Dissolve this compound in the vehicle to the target concentration. Ensure the solution is clear and free of particulates before administration.
For Intravenous (i.v.) Injection:
-
Vehicle: A simple vehicle of 100 mmol/L sodium phosphate buffer (pH 7.4) can be used.[7]
-
Preparation: Dissolve this compound in the buffer to the final concentration. The solution must be sterile and free of any visible particles. Filtration through a 0.22 µm sterile filter is recommended.
A general formulation for creating a stock solution is as follows: [2]
-
Create a stock solution of 20.8 mg/mL in DMSO.
-
For a 1 mL working solution, add 100 μL of the DMSO stock solution to 400 μL of PEG300 and mix well.
-
Add 50 μL of Tween-80 and mix thoroughly.
-
Add 450 μL of saline to reach the final volume of 1 mL.
Administration Protocols
1. Oral Gavage (p.o.)
This method ensures accurate delivery of a specific dose directly to the stomach.
-
Materials:
-
Appropriately sized gavage needle (flexible plastic or stainless steel with a ball tip).
-
Syringe (1 mL or smaller).
-
This compound solution.
-
-
Procedure:
-
Weigh the animal to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[12][13]
-
Measure the correct length for gavage needle insertion by holding the needle alongside the animal, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle.
-
Restrain the animal firmly but gently, ensuring the head and neck are extended to create a straight line to the esophagus.
-
Gently insert the gavage needle into the mouth, advancing it along the roof of the mouth and down the esophagus. The animal should swallow the tube as it advances. Do not force the needle. If resistance is met, withdraw and try again.
-
Once the needle is in place, dispense the this compound solution slowly and steadily.
-
Gently remove the needle in a single, smooth motion.
-
Monitor the animal for a few minutes post-administration for any signs of distress.
-
2. Subcutaneous (s.c.) Injection
This route provides a slower absorption rate compared to intravenous injection.
-
Materials:
-
Sterile syringe (1-3 mL).
-
Sterile needle (25-27 G).
-
This compound solution.
-
70% Isopropyl alcohol.
-
-
Procedure:
-
Weigh the animal to calculate the correct injection volume.
-
Restrain the animal and create a "tent" of loose skin over the back or flank area.
-
Wipe the injection site with 70% alcohol.
-
Insert the needle, bevel up, into the base of the skin tent, parallel to the body.
-
Gently pull back on the plunger to ensure the needle is not in a blood vessel (no blood should enter the syringe).
-
Inject the this compound solution slowly. A small bleb will form under the skin.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
Return the animal to its cage and monitor for any adverse reactions.
-
3. Intravenous (i.v.) Tail Vein Injection
This method allows for rapid delivery of the compound directly into the bloodstream.
-
Materials:
-
Sterile syringe (0.3-1.0 mL).
-
Sterile needle (27-30 G).
-
This compound solution.
-
A method for warming the tail (e.g., heat lamp, warm water) to induce vasodilation.
-
A rodent restrainer.
-
70% Isopropyl alcohol.
-
-
Procedure:
-
Weigh the animal to determine the appropriate injection volume. The maximum bolus injection volume for mice is typically 5 ml/kg.[1]
-
Warm the animal's tail to dilate the lateral tail veins, making them more visible and accessible.
-
Place the animal in a restrainer.
-
Clean the tail with 70% alcohol.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle. You should see a small amount of blood flash into the hub of the needle upon successful entry.
-
Inject the this compound solution slowly and steadily. If you see swelling or feel resistance, the needle is not in the vein. Withdraw and re-attempt at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Return the animal to its cage and monitor its condition.
-
Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways associated with this compound administration.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. Inhibition of soluble epoxide hydrolase by trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) is protective against ischemia reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.sdsu.edu [research.sdsu.edu]
- 5. depts.ttu.edu [depts.ttu.edu]
- 6. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 7. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Evaluation of Soluble Epoxide Hydrolase Inhibitor AMHDU against Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
Application Notes and Protocols for Measuring Soluble Epoxide Hydrolase (sEH) Activity Following trans-AUCB Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of endogenous signaling lipids, particularly the conversion of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acids (DHETs). Inhibition of sEH is a promising therapeutic strategy for a range of cardiovascular and inflammatory diseases. trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (trans-AUCB) is a potent and selective inhibitor of sEH.[1][2] Accurate measurement of sEH activity after treatment with inhibitors like this compound is crucial for evaluating their efficacy and understanding their mechanism of action.
These application notes provide detailed protocols for measuring sEH activity in various experimental settings following treatment with this compound. The methodologies covered include fluorometric, radiometric, and liquid chromatography-mass spectrometry (LC-MS/MS) based assays, as well as guidelines for in vivo studies.
Quantitative Data Summary
The inhibitory potency of this compound against sEH has been determined across different species. The following tables summarize key quantitative data for this inhibitor.
Table 1: In Vitro Inhibitory Potency (IC50) of this compound against Soluble Epoxide Hydrolase (sEH)
| Species | sEH Type | IC50 (nM) | Reference |
| Human | Recombinant | 1.3 | [1][2] |
| Mouse | Recombinant | 8 | [2] |
| Rat | Recombinant | 8 | [2] |
Table 2: Pharmacokinetic Properties of this compound in Rodents
| Parameter | Route of Administration | Dose | Value | Species | Reference |
| Half-life (t1/2) | Oral (p.o.) | 0.1 mg/kg | 20 min | Rat | [2] |
| Oral (p.o.) | 0.5 mg/kg | 30 min | Rat | [2] | |
| Oral (p.o.) | 1 mg/kg | 15 min | Rat | [2] | |
| Subcutaneous (s.c.) | 1 mg/kg | 60 min | Rat | [2] | |
| Subcutaneous (s.c.) | 3 mg/kg | 85 min | Rat | [2] | |
| Subcutaneous (s.c.) | 10 mg/kg | 75 min | Rat | [2] | |
| Intravenous (i.v.) | 0.1 mg/kg | 70 min (distribution), 10 hours (elimination) | Rat | [2] | |
| Maximum Concentration (Cmax) | Oral (p.o.) | 0.1 mg/kg | 30 nmol/L | Rat | [2] |
| Oral (p.o.) | 0.5 mg/kg | 100 nmol/L | Rat | [2] | |
| Oral (p.o.) | 1 mg/kg | 150 nmol/L | Rat | [2] | |
| Subcutaneous (s.c.) | 1 mg/kg | 245 nmol/L | Rat | [2] | |
| Subcutaneous (s.c.) | 3 mg/kg | 2700 nmol/L | Rat | [2] | |
| Subcutaneous (s.c.) | 10 mg/kg | 3600 nmol/L | Rat | [2] |
Experimental Protocols
Here we provide detailed protocols for the measurement of sEH activity.
Protocol 1: Fluorometric Assay for sEH Activity
This assay is suitable for high-throughput screening of sEH inhibitors. It relies on the hydrolysis of a non-fluorescent substrate to a highly fluorescent product.
Materials:
-
Recombinant sEH enzyme
-
sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
Fluorogenic substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~330 nm, Emission: ~465 nm)
Procedure:
-
Prepare Reagents:
-
Dilute recombinant sEH in sEH Assay Buffer to the desired concentration.
-
Prepare serial dilutions of this compound in sEH Assay Buffer. Include a vehicle control (DMSO).
-
Dilute the PHOME substrate in sEH Assay Buffer.
-
-
Assay Setup:
-
Add 150 µL of the diluted sEH enzyme solution to each well of the 96-well plate.
-
Add 10 µL of each this compound dilution or vehicle control to the respective wells.
-
Incubate the plate for 5 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 50 µL of the diluted PHOME substrate to each well to start the reaction.
-
-
Measurement:
-
Immediately place the plate in the microplate reader.
-
Measure the fluorescence intensity kinetically over 15-30 minutes at 30°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (RFU/min) from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Radiometric Assay for sEH Activity
This highly sensitive assay uses a radiolabeled substrate to measure sEH activity and is often considered a gold standard.
Materials:
-
Tissue homogenate or purified sEH
-
Radiolabeled substrate (e.g., [3H]-trans-diphenylpropene oxide, [3H]-t-DPPO)
-
Sodium phosphate buffer (0.1 M, pH 7.4) containing 0.1 mg/mL BSA
-
This compound stock solution (in ethanol or DMSO)
-
Isooctane
-
Methanol
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Sample Preparation:
-
Prepare tissue homogenates in ice-cold sodium phosphate buffer.
-
Centrifuge the homogenate to pellet debris and collect the supernatant.
-
-
Assay Setup:
-
In a glass tube, add the tissue extract diluted in buffer.
-
Add 1 µL of this compound solution at various concentrations or vehicle.
-
Pre-incubate for 5 minutes at 30°C.
-
-
Initiate Reaction:
-
Add 1 µL of 5 mM [3H]t-DPPO solution (final concentration 50 µM) to start the reaction.
-
Incubate for a defined period (e.g., 10-60 minutes) at 30°C.
-
-
Stop Reaction and Extraction:
-
Stop the reaction by adding 60 µL of methanol.
-
Add 250 µL of isooctane to extract the unreacted substrate. Vortex thoroughly.
-
Centrifuge to separate the phases.
-
-
Measurement:
-
Transfer an aliquot of the aqueous phase (containing the radiolabeled diol product) to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of product formed based on the specific activity of the radiolabeled substrate.
-
Determine the percent inhibition and IC50 value as described in the fluorometric assay protocol.
-
Protocol 3: LC-MS/MS for Measuring EETs and DHETs
This method directly measures the substrate (EETs) and product (DHETs) of the sEH reaction, providing a direct assessment of enzyme activity in biological samples.
Materials:
-
Plasma, tissue homogenates, or cell lysates
-
Internal standards (deuterated EETs and DHETs)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system with a C18 column
-
Solvents for extraction and chromatography (e.g., methanol, acetonitrile, water, formic acid)
Procedure:
-
Sample Preparation and Extraction:
-
Spike samples with a mixture of deuterated internal standards.
-
Perform protein precipitation (e.g., with acetonitrile).
-
Purify the lipid fraction using SPE.
-
Elute the analytes and evaporate the solvent.
-
Reconstitute the sample in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Separate the different regioisomers of EETs and DHETs using a C18 column with a suitable gradient.
-
Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the concentrations of each EET and DHET regioisomer based on the standard curves.
-
Determine the ratio of DHETs to EETs as an indicator of sEH activity. A lower ratio after this compound treatment indicates sEH inhibition.
-
Protocol 4: In Vivo Administration of this compound and Tissue Preparation
This protocol outlines the general procedure for treating animals with this compound and preparing tissues for subsequent sEH activity measurement.
Materials:
-
This compound
-
Vehicle for administration (e.g., saline, corn oil, or a solution containing a solubilizing agent)
-
Rodents (mice or rats)
-
Administration equipment (e.g., gavage needles, syringes)
-
Anesthesia
-
Surgical tools for tissue collection
-
Liquid nitrogen or dry ice for snap-freezing
-
Buffer for homogenization (e.g., PBS with protease inhibitors)
Procedure:
-
This compound Formulation:
-
Prepare the dosing solution of this compound in the chosen vehicle at the desired concentration.
-
-
Animal Dosing:
-
Administer this compound to the animals via the desired route (e.g., oral gavage, intraperitoneal injection, subcutaneous injection).[2]
-
Include a vehicle-treated control group.
-
-
Tissue Collection:
-
At the desired time point after dosing, anesthetize the animal.
-
Collect blood samples (e.g., via cardiac puncture) into tubes containing an anticoagulant (e.g., EDTA).
-
Perfuse the animal with saline to remove blood from the tissues.
-
Dissect the tissues of interest (e.g., liver, kidney, heart, brain).
-
Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.
-
-
Tissue Homogenization:
-
Weigh the frozen tissue.
-
Add ice-cold homogenization buffer (e.g., 5 volumes of buffer to 1 volume of tissue).
-
Homogenize the tissue on ice using a suitable homogenizer (e.g., Potter-Elvehjem, bead beater).[3][4]
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant (cytosolic fraction containing sEH) for activity assays.
-
Determine the protein concentration of the supernatant (e.g., using a BCA or Bradford assay) to normalize the sEH activity.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving sEH and a typical experimental workflow for assessing the effect of this compound.
Caption: sEH metabolizes EETs to less active DHETs. This compound inhibits sEH, increasing EET levels.
Caption: Workflow for in vitro and in vivo assessment of sEH inhibition by this compound.
References
Application Notes and Protocols for trans-AUCB in Angiogenesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-AUCB (trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid) is a potent and selective inhibitor of soluble epoxide hydrolase (sEH).[1][2] sEH is a critical enzyme in the metabolism of arachidonic acid, responsible for the degradation of epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acids (DHETs).[3] By inhibiting sEH, this compound effectively increases the bioavailability of EETs, which are endogenous lipid mediators with significant pro-angiogenic properties.[3][4] These application notes provide a comprehensive overview of the use of this compound in angiogenesis research, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound promotes angiogenesis primarily by stabilizing endogenous EETs. This leads to the activation of key signaling pathways within endothelial cells and endothelial progenitor cells (EPCs), stimulating various stages of the angiogenic process, including proliferation, migration, and tube formation. Two primary signaling pathways have been elucidated:
-
The EET-PPARγ-VEGF/HIF-1α Pathway: In endothelial progenitor cells, increased levels of EETs act as endogenous ligands for the peroxisome proliferator-activated receptor γ (PPARγ).[3] Activation of PPARγ leads to the upregulation of vascular endothelial growth factor (VEGF) and hypoxia-inducible factor 1α (HIF-1α), two critical pro-angiogenic factors.[3][4] This cascade ultimately enhances EPC migration and their ability to form capillary-like structures.[3]
-
The NF-κB/miR-155-5p/eNOS/NO/IκB Cycle: this compound has also been shown to ameliorate vascular endothelial dysfunction by influencing this complex signaling cycle.[5][6] By increasing EETs, this compound can stimulate the production of nitric oxide (NO) via endothelial nitric oxide synthase (eNOS) activation, a key signaling molecule in angiogenesis and vasodilation. This pathway is also interconnected with the regulation of inflammatory responses through NF-κB.
Quantitative Data
The following tables summarize the quantitative data regarding the efficacy of this compound in inhibiting sEH and its effects on angiogenesis-related cellular processes.
Table 1: Inhibitory Activity of this compound against Soluble Epoxide Hydrolase (sEH)
| Enzyme Source | IC50 (nM) |
| Human sEH | 1.3[1][2] |
| Mouse sEH | 8[1] |
| Rat sEH | 8[1] |
Table 2: Dose-Dependent Effects of this compound on Endothelial Progenitor Cells (EPCs) from Acute Myocardial Infarction Patients
| This compound Concentration (mol/L) | EPC Migration (cells/field) | Tube Formation (length in mm/field) |
| 0 | 50.29 ± 3.24 | 8.63 ± 0.19 |
| 10⁻⁶ | Statistically significant increase vs 0 mol/L | Statistically significant increase vs 0 mol/L |
| 10⁻⁵ | Statistically significant increase vs 0 mol/L | Statistically significant increase vs 0 mol/L |
| 10⁻⁴ | Statistically significant increase vs 0 mol/L | Statistically significant increase vs 0 mol/L |
Data adapted from Xu et al., 2013.[3]
Experimental Protocols
Detailed methodologies for key in vitro and in vivo angiogenesis assays utilizing this compound are provided below.
In Vitro Angiogenesis Assays
1. Endothelial Cell Tube Formation Assay on Matrigel™
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) in vitro.
-
Materials:
-
Endothelial cells (e.g., HUVECs, HMVECs)
-
Basement membrane matrix (e.g., Matrigel™)
-
24- or 96-well culture plates
-
Endothelial cell growth medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Calcein AM (for fluorescence imaging, optional)
-
Inverted microscope with imaging capabilities
-
-
Protocol:
-
Thaw the basement membrane matrix on ice overnight at 4°C.
-
Pre-chill pipette tips and the culture plate at 4°C.
-
Pipette a thin layer of the cold basement membrane matrix into each well of the pre-chilled plate. Ensure even coating of the well bottom.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Harvest endothelial cells and resuspend them in endothelial cell growth medium containing the desired concentrations of this compound or vehicle control.
-
Seed the endothelial cells onto the solidified matrix.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Monitor tube formation periodically using an inverted microscope.
-
(Optional) For quantitative analysis using fluorescence, incubate the cells with Calcein AM for 30 minutes before imaging.
-
Capture images of the tube network.
-
Quantify angiogenesis by measuring parameters such as total tube length, number of branch points, and number of loops using image analysis software.
-
2. Transwell Migration Assay (Boyden Chamber Assay)
This assay measures the chemotactic migration of endothelial cells towards a chemoattractant.
-
Materials:
-
Endothelial cells
-
Transwell inserts (with appropriate pore size, e.g., 8 µm)
-
24-well companion plates
-
Endothelial cell growth medium (serum-free for cell suspension, with chemoattractant for the lower chamber)
-
This compound stock solution
-
Chemoattractant (e.g., VEGF, FGF-2, or serum)
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol and Crystal Violet)
-
Microscope
-
-
Protocol:
-
Pre-treat endothelial cells with various concentrations of this compound or vehicle control for a specified duration.
-
Add endothelial cell growth medium containing the chemoattractant to the lower wells of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Harvest the pre-treated endothelial cells and resuspend them in serum-free medium.
-
Seed the cell suspension into the upper chamber of the Transwell inserts.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-24 hours.
-
After incubation, carefully remove the inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the fixed cells with Crystal Violet solution for 15-30 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Image the stained cells on the membrane using a microscope.
-
Quantify the number of migrated cells by counting the cells in several random fields of view.
-
In Vivo Angiogenesis Assay
1. Matrigel™ Plug Assay
This in vivo assay evaluates the formation of new blood vessels into a subcutaneously implanted gel plug.
-
Materials:
-
Basement membrane matrix (e.g., Matrigel™), growth factor-reduced
-
Pro-angiogenic factor (e.g., VEGF, bFGF)
-
This compound (for systemic administration or incorporation into the plug)
-
Anesthetic
-
Syringes and needles
-
Surgical tools
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Hemoglobin assay kit (e.g., Drabkin's reagent) or antibodies for immunohistochemistry (e.g., anti-CD31)
-
-
Protocol:
-
Thaw the basement membrane matrix on ice.
-
On ice, mix the liquid matrix with the pro-angiogenic factor and the desired concentration of this compound or vehicle control.
-
Anesthetize the mice according to approved animal protocols.
-
Subcutaneously inject the Matrigel™ mixture into the flank of the mice using a pre-chilled syringe. The matrix will solidify into a plug at body temperature.
-
(Optional for systemic treatment) Administer this compound to the mice through an appropriate route (e.g., oral gavage, intraperitoneal injection) for the duration of the experiment.
-
After a predetermined period (e.g., 7-14 days), euthanize the mice and carefully excise the Matrigel™ plugs.
-
Quantify angiogenesis in the plugs using one of the following methods:
-
Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a hemoglobin assay kit. The amount of hemoglobin is proportional to the extent of vascularization.
-
Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain the sections with an endothelial cell-specific marker (e.g., anti-CD31) to visualize the blood vessels. Quantify the vessel density using image analysis software.
-
-
Visualizations
Signaling Pathways
Caption: The EET-PPARγ-VEGF/HIF-1α signaling pathway activated by this compound.
Caption: The NF-κB/eNOS signaling cycle influenced by this compound.
Experimental Workflow
Caption: A general workflow for investigating the effects of this compound on angiogenesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. escholarship.org [escholarship.org]
- 3. A Potent Soluble Epoxide Hydrolase Inhibitor, t-AUCB, Acts Through PPARγ to Modulate the Function of Endothelial Progenitor Cells From Patients with Acute Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A potent soluble epoxide hydrolase inhibitor, t-AUCB, acts through PPARγ to modulate the function of endothelial progenitor cells from patients with acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Soluble Epoxide Hydrolase Inhibitor t-AUCB Ameliorates Vascular Endothelial Dysfunction by Influencing the NF-κB/miR-155-5p/eNOS/NO/IκB Cycle in Hypertensive Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using trans-AUCB
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (trans-AUCB), a potent and selective inhibitor of soluble epoxide hydrolase (sEH), in various cell-based assays. Detailed protocols for key experiments are provided to facilitate the investigation of its biological effects and potential therapeutic applications.
Introduction
This compound is a small molecule inhibitor of soluble epoxide hydrolase (sEH), a key enzyme responsible for the degradation of epoxyeicosatrienoic acids (EETs).[1] EETs are lipid signaling molecules with potent anti-inflammatory, vasodilatory, and pro-angiogenic properties. By inhibiting sEH, this compound effectively increases the bioavailability of EETs, thereby modulating various downstream signaling pathways and cellular processes. This makes this compound a valuable tool for studying the biological roles of the sEH/EET axis and for the development of novel therapeutics for a range of diseases, including cancer, cardiovascular disorders, and inflammatory conditions.[2][3][4]
Mechanism of Action
The primary mechanism of action of this compound is the potent and selective inhibition of the hydrolase activity of sEH. This inhibition leads to an accumulation of endogenous EETs.[3] These stabilized EETs can then activate several downstream signaling pathways, including:
-
NF-κB Pathway: In glioma cells, this compound has been shown to suppress cell growth by activating the NF-κB-p65 signaling pathway.[1]
-
PI3K/Akt Pathway: The cardioprotective effects of this compound are mediated, in part, through the activation of the PI3K survival pathway.[2]
-
PPARγ Pathway: this compound has been demonstrated to modulate the function of endothelial progenitor cells (EPCs) through an EET-mediated activation of the peroxisome proliferator-activated receptor γ (PPARγ) pathway.[3]
Applications in Cell-Based Assays
This compound can be utilized in a variety of cell-based assays to investigate its effects on:
-
Cell Viability and Proliferation: To assess the cytotoxic or cytostatic effects of this compound on different cell types.
-
Cell Cycle Analysis: To determine the impact of this compound on cell cycle progression.[1]
-
Apoptosis: To evaluate the pro-apoptotic potential of this compound.
-
Cell Migration and Invasion: To study the influence of this compound on cell motility.[3]
-
Angiogenesis: To investigate the pro- or anti-angiogenic properties of this compound.[3]
-
Gene and Protein Expression: To analyze changes in the expression of target genes and proteins involved in relevant signaling pathways.[1][3]
-
sEH Enzyme Activity: To directly measure the inhibitory effect of this compound on sEH activity in cell lysates or intact cells.
Data Presentation
Table 1: Inhibitory Potency of this compound against Soluble Epoxide Hydrolase
| Enzyme Source | IC50 Value | Reference |
| Human sEH | 1.3 nM | [1] |
| Mouse sEH | 8 nM | [1] |
| Rat sEH | 8 nM | [1] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line/Type | Assay | Effective Concentration | Observed Effect | Reference |
| U251 and U87 (Human Glioblastoma) | Cell Growth Suppression | 25-300 µM (dose-dependent) | Suppression of cell growth | [1] |
| U251 and U87 (Human Glioblastoma) | Cell Cycle Arrest | 200 µM | Induction of G0/G1 phase arrest | [1] |
| U251 and U87 (Human Glioblastoma) | NF-κB Activation | 200 µM | Increased phosphorylation of p65 | [1] |
| U251, U87, HepG2 (Human Cells) | sEH Activity Inhibition | 10 µM | Efficient inhibition of sEH activity | [1] |
| Endothelial Progenitor Cells (Human) | Migration Assay | 1 µM, 10 µM, 100 µM | Dose-dependent increase in migration | [3] |
| Endothelial Progenitor Cells (Human) | Angiogenesis Assay | 1 µM, 10 µM, 100 µM | Dose-dependent increase in tube formation | [3] |
| Endothelial Progenitor Cells (Human) | Gene Expression (VEGF, HIF-1α) | 1 µM, 10 µM, 100 µM | Dose-dependent increase in mRNA expression | [3] |
| Neonatal Mouse Ventricular Myocytes | Cell Viability (LDH Assay) | 20-100 µM | Significant decrease in cell viability | [5] |
Mandatory Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: Workflow for a trans-well cell migration assay.
Experimental Protocols
Protocol 1: Cell Viability Assay (LDH Assay)
This protocol is adapted for assessing the effect of this compound on the viability of adherent cells, such as neonatal mouse ventricular myocytes.[5]
Materials:
-
Target cells (e.g., neonatal mouse ventricular myocytes)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium. A suggested concentration range is 0.1 µM to 100 µM.[5] Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
LDH Measurement: Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves transferring a portion of the cell culture supernatant to a new 96-well plate and adding the LDH reaction mixture.
-
Data Analysis: Measure the absorbance at the recommended wavelength using a microplate reader. Calculate the percentage of cytotoxicity relative to the positive control.
Protocol 2: Cell Migration Assay (Trans-well Assay)
This protocol is designed to assess the effect of this compound on the migratory capacity of cells, such as endothelial progenitor cells.[3]
Materials:
-
Target cells (e.g., endothelial progenitor cells)
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
This compound stock solution
-
Trans-well inserts (e.g., 8 µm pore size) for 24-well plates
-
24-well plates
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., Hematoxylin and Eosin)
-
Microscope
Procedure:
-
Cell Preparation: Culture cells to approximately 80% confluency. Prior to the assay, starve the cells in serum-free medium for 4-6 hours.
-
Chamber Setup: Place the trans-well inserts into the wells of a 24-well plate.
-
Treatment: In the lower chamber, add complete cell culture medium (containing serum as a chemoattractant) with various concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM).[3] Include a vehicle control.
-
Cell Seeding: Harvest and resuspend the starved cells in serum-free medium at a concentration of 5 x 10^4 cells/100 µL. Add 100 µL of the cell suspension to the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C for 10 hours.[3]
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a fixation solution. Stain the cells with a suitable staining solution.
-
Quantification: Count the number of migrated cells in several random fields of view under a microscope. Average the counts for each condition.
Protocol 3: In Vitro Angiogenesis Assay (Tube Formation Assay)
This protocol assesses the ability of this compound to promote the formation of capillary-like structures by endothelial progenitor cells.[3]
Materials:
-
Target cells (e.g., endothelial progenitor cells)
-
Endothelial cell growth medium
-
This compound stock solution
-
Matrigel or a similar basement membrane extract
-
96-well plates (pre-chilled)
-
Microscope with a camera
Procedure:
-
Plate Coating: Thaw the Matrigel on ice. Using pre-chilled pipette tips, coat the wells of a 96-well plate with Matrigel according to the manufacturer's instructions. Allow the Matrigel to solidify at 37°C for 30-60 minutes.
-
Cell Seeding and Treatment: Harvest and resuspend the cells in endothelial cell growth medium containing different concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM).[3] Seed the cells onto the solidified Matrigel.
-
Incubation: Incubate the plate at 37°C for 4-12 hours. Monitor for tube formation periodically.
-
Imaging and Analysis: Capture images of the tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.
Protocol 4: Soluble Epoxide Hydrolase (sEH) Activity Assay (Fluorometric)
This protocol provides a general method for measuring sEH activity in cell lysates using a fluorometric substrate.[6][7]
Materials:
-
Cell lysates from cells treated with or without this compound
-
sEH inhibitor screening assay kit (containing sEH assay buffer, sEH substrate, and a positive control inhibitor)
-
96-well clear or white plate with a flat bottom
-
Multi-well fluorometer
Procedure:
-
Cell Lysate Preparation: Prepare cell lysates from control and this compound-treated cells according to standard protocols. Determine the protein concentration of each lysate.
-
Assay Setup: In a 96-well plate, add the cell lysate to the appropriate wells. Include wells for a blank (no lysate), a positive control (lysate from untreated cells), and experimental samples (lysate from this compound-treated cells). Also, include a positive control inhibitor provided in the kit.
-
Substrate Addition: Prepare the sEH substrate mix according to the kit's instructions. Add the substrate mix to all wells to initiate the reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence kinetically at the recommended excitation and emission wavelengths (e.g., Ex/Em = 330/465 nm or 362/460 nm) at regular intervals for 15-30 minutes.[6][7]
-
Data Analysis: Subtract the background fluorescence (from the blank wells) from all other readings. Calculate the rate of the reaction (change in fluorescence over time) for each sample. The sEH activity is proportional to this rate. Compare the activity in the this compound-treated samples to the control to determine the percentage of inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of soluble epoxide hydrolase by trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) is protective against ischemia reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Potent Soluble Epoxide Hydrolase Inhibitor, t-AUCB, Acts Through PPARγ to Modulate the Function of Endothelial Progenitor Cells From Patients with Acute Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Soluble epoxide hydrolase inhibitors, t-AUCB, downregulated miR-133 in a mouse model of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for trans-AUCB in Ischemic Stroke Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (trans-AUCB), a potent soluble epoxide hydrolase (sEH) inhibitor, in preclinical rodent models of ischemic stroke. Detailed protocols for in vivo and in vitro experiments are provided to facilitate the investigation of its neuroprotective effects.
Introduction
Ischemic stroke is a leading cause of mortality and long-term disability worldwide. A key area of research is the development of neuroprotective agents that can mitigate the neuronal damage following an ischemic event. The enzyme soluble epoxide hydrolase (sEH) has emerged as a promising therapeutic target. sEH metabolizes neuroprotective epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs).[1] Inhibition of sEH increases the bioavailability of EETs, which have vasodilatory, anti-inflammatory, and anti-apoptotic properties.[2][3][4]
This compound is a selective and potent sEH inhibitor that has demonstrated significant neuroprotective effects in rodent models of ischemic stroke, making it a valuable tool for stroke research and drug development.[5][6]
Mechanism of Action
This compound exerts its neuroprotective effects by inhibiting soluble epoxide hydrolase, thereby increasing the levels of endogenous EETs. This leads to a cascade of downstream effects that protect the neurovascular unit from ischemic damage. The proposed signaling pathway involves:
-
Anti-inflammatory Effects: sEH inhibition has been shown to modulate microglia polarization, reducing the pro-inflammatory M1 phenotype and promoting the anti-inflammatory M2 phenotype.[4] This is associated with a decrease in inflammatory cytokines.
-
Vascular Protection: In hypertensive models, chronic sEH inhibition can improve cerebrovascular structure by reducing the wall-to-lumen ratio and increasing microvessel density.[2]
-
Neuronal Protection: this compound has been shown to directly protect neurons from cell death in vitro.[5][6] The mechanisms are thought to include anti-apoptotic and anti-oxidative effects.[1][7]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the effects of this compound and other sEH inhibitors in rodent models of ischemic stroke.
Table 1: Effect of sEH Inhibitors on Infarct Volume
| Compound | Animal Model | Ischemia/Reperfusion Duration | Dose & Administration Route | Infarct Volume Reduction (%) | Reference |
| This compound | Rat | 90 min / 24 h | 0.9 mg/kg IV bolus at MCAO | 35 | [5][6] |
| This compound | Mouse (Normal) | 60 min / 24 h | 2.0 mg/kg IP at reperfusion | ~50 (hemispheric) | [8] |
| AUDA-BE | Mouse | 2 h / 24 h | 10 mg/kg IP at reperfusion | 50 | |
| AUDA | Rat (WKY) | Chronic treatment | 2 mg/day | 40 | [2] |
Table 2: Effect of this compound on Functional Outcome in Rats (MCAO Model)
| Behavioral Test | Vehicle-Treated (Mean ± SEM) | This compound-Treated (Mean ± SEM) | Time Point | p-value | Reference |
| Arm Flexion (s) | 7.50 ± 0.9 | 3.28 ± 0.5 | Day 1 | <0.001 | [6] |
| Arm Flexion (s) | 5.28 ± 0.5 | 1.71 ± 0.4 | Day 2 | <0.001 | [6] |
Experimental Protocols
Protocol 1: this compound Formulation and Administration
This protocol describes the preparation and intravenous administration of this compound for in vivo studies.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Sterile filters (0.22 µm)
-
Femoral vein catheter
Procedure:
-
Formulation:
-
Prepare a solution of HPβCD in PBS.
-
Add this compound powder to the HPβCD solution to form a lyophilized complex. This enhances the solubility of this compound.
-
Reconstitute the lyophilized complex in PBS to the desired final concentration (e.g., for a 0.9 mg/kg dose in a 300g rat, a concentration of 0.27 mg/ml would be suitable for a 1 ml injection volume).
-
Sterilize the final solution by passing it through a 0.22 µm filter.
-
-
Administration (Intravenous Bolus):
-
During the MCAO surgical procedure (see Protocol 2), cannulate the femoral vein.
-
At the time of MCAO induction, administer a single bolus dose of the prepared this compound solution (e.g., 0.9 mg/kg) via the femoral vein catheter.[6]
-
Flush the catheter with a small volume of sterile saline to ensure complete delivery of the drug.
-
Protocol 2: Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol details the intraluminal filament method for inducing transient focal cerebral ischemia.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical microscope
-
Microsurgical instruments
-
4-0 nylon monofilament with a blunted tip
-
Sutures (6-0 silk)
-
Heating pad to maintain body temperature
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the rat and maintain anesthesia throughout the surgery.
-
Place the rat in a supine position on a heating pad to maintain core body temperature at 37°C.
-
Make a midline neck incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
-
Vessel Ligation:
-
Carefully dissect and ligate the distal ECA and its branches.
-
Place a temporary ligature around the CCA and ICA.
-
-
Filament Insertion:
-
Make a small incision in the ECA stump.
-
Introduce the 4-0 nylon monofilament through the ECA into the ICA.
-
Advance the filament approximately 18-20 mm from the CCA bifurcation until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).
-
-
Occlusion and Reperfusion:
-
Maintain the filament in place for the desired duration of ischemia (e.g., 90 minutes).[6]
-
For reperfusion, carefully withdraw the filament.
-
Permanently ligate the ECA stump.
-
-
Closure and Recovery:
-
Close the neck incision with sutures.
-
Allow the animal to recover from anesthesia in a warm environment.
-
Protocol 3: Neurobehavioral Assessment
These tests are used to evaluate functional outcomes following ischemic stroke.
3.1 Arm Flexion Test:
-
Procedure: Suspend the rat by its tail, approximately one inch from the base.
-
Scoring: Observe the posture of the forelimbs for a set duration (e.g., 10 seconds). A healthy rat will extend both forelimbs towards the ground. A rat with a stroke-induced deficit will flex the contralateral forelimb. The duration of flexion is recorded.[6][9]
3.2 Sticky Tape Test:
-
Procedure:
-
Place a small piece of adhesive tape (e.g., 3x4 mm) on each forepaw of the rat.[10]
-
Place the rat in a neutral cage and observe its behavior.
-
-
Scoring: Record the time it takes for the rat to notice and remove the tape from each paw. A longer time to notice or remove the tape on the contralateral paw indicates a sensory or motor deficit.[5][6]
Protocol 4: Infarct Volume Measurement
This protocol uses 2,3,5-triphenyltetrazolium chloride (TTC) staining to quantify the infarct volume.
Materials:
-
2% TTC solution in PBS
-
4% paraformaldehyde (PFA)
-
Brain matrix slicer
-
Digital scanner or camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Brain Extraction and Slicing:
-
At the desired time point (e.g., 24 or 48 hours post-MCAO), euthanize the rat and perfuse transcardially with cold saline.
-
Carefully remove the brain and chill it at -20°C for 20 minutes to firm the tissue.
-
Slice the brain into 2-mm coronal sections using a brain matrix.
-
-
TTC Staining:
-
Immerse the brain slices in 2% TTC solution at 37°C for 20-30 minutes in the dark. Healthy tissue will stain red, while the infarcted tissue will remain white.
-
Fix the stained slices in 4% PFA.
-
-
Image Analysis and Calculation:
-
Scan or photograph the brain slices.
-
Using image analysis software, measure the area of the contralateral hemisphere, the ipsilateral hemisphere, and the non-infarcted (red) area of the ipsilateral hemisphere for each slice.
-
Calculate the infarct volume, correcting for edema using the following formula:
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the sEH-EET pathway in the pathophysiology of ischemic stroke. The protocols provided herein offer a standardized framework for assessing the neuroprotective potential of this compound and other sEH inhibitors in preclinical models. These studies can contribute to the development of novel therapeutic strategies for stroke.
References
- 1. Correcting for Brain Swelling’s Effects on Infarct Volume Calculation After Middle Cerebral Artery Occlusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Soluble epoxide hydrolase: a novel therapeutic target in stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Soluble epoxide inhibition is protective against cerebral ischemia via vascular and neural protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Soluble epoxide hydrolase inhibition enhances anti-inflammatory and antioxidative processes, modulates microglia polarization, and promotes recovery after ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An improved test of neurological dysfunction following transient focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ucm.es [ucm.es]
- 7. researchgate.net [researchgate.net]
- 8. A microsurgical procedure for middle cerebral artery occlusion by intraluminal monofilament insertion technique in the rat: a special emphasis on the methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional assessments in the rodent stroke model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for trans-AUCB in Glioblastoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is an aggressive and challenging-to-treat primary brain tumor. The soluble epoxide hydrolase (sEH) enzyme has emerged as a potential therapeutic target in cancer due to its role in metabolizing anti-inflammatory and anti-proliferative epoxy fatty acids (EpFAs). trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (trans-AUCB) is a potent and selective inhibitor of sEH.[1][2] These application notes provide detailed protocols for utilizing this compound to study its effects on glioblastoma cell lines, focusing on cell viability, cell cycle progression, apoptosis, and the underlying signaling pathways.
Mechanism of Action
This compound exerts its anti-glioblastoma effects primarily through the inhibition of soluble epoxide hydrolase (sEH). This inhibition leads to an increase in the levels of endogenous EpFAs, which in turn modulates downstream signaling pathways. In glioblastoma cell lines such as U251 and U87, this compound has been shown to suppress cell growth by activating the NF-κB pathway, specifically leading to the phosphorylation of the p65 subunit.[1][3] Additionally, it can induce G0/G1 phase cell cycle arrest.[1] Furthermore, in combination with other agents like the γ-secretase inhibitor DAPT, this compound can sensitize glioblastoma cells to apoptosis by blocking the p38 MAPK/MAPKAPK2/Hsp27 pathway.[2]
Data Presentation
Table 1: IC50 Values of this compound in Glioblastoma Cell Lines
| Cell Line | This compound Concentration Range (µM) | Treatment Duration (hours) | Assay | Observed Effect | Reference |
| U251 | 25-300 | 48 | Cell Growth Assay | Dose-dependent growth suppression | [1] |
| U87 | 25-300 | 48 | Cell Growth Assay | Dose-dependent growth suppression | [1] |
Note: Specific IC50 values for this compound in U251 and U87 cells are not explicitly stated in the provided search results, but a dose-dependent effect is consistently reported.
Table 2: Effect of this compound on Cell Cycle Distribution in Glioblastoma Cell Lines
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Effect on Cell Cycle | Key Regulated Proteins | Reference |
| U251 | 200 | 48 or 96 | G0/G1 phase arrest | Cyclin D1, p-CDC2 (Thr161) | [1] |
| U87 | 200 | 48 or 96 | G0/G1 phase arrest | Cyclin D1, p-CDC2 (Thr161) | [1] |
Table 3: Effect of this compound on Apoptosis and Signaling Pathways in Glioblastoma Cell Lines
| Cell Line | Treatment | Effect on Apoptosis | Effect on Signaling Pathways | Reference |
| U251 | This compound (200 µM) | No significant effect on caspase-3 activity alone | Increased phosphorylation of NF-κB p65 (Ser536) | [1][2] |
| U87 | This compound (200 µM) | No significant effect on caspase-3 activity alone | Increased phosphorylation of NF-κB p65 (Ser536) | [1][2] |
| U251 | DAPT (2 µmol/L) + this compound (200 µM) | Markedly increased apoptosis and caspase-3 activity | Blocked this compound-induced phosphorylation of p38 MAPK, MAPKAPK2, and Hsp27 | [2] |
| U87 | DAPT (2 µmol/L) + this compound (200 µM) | Markedly increased apoptosis and caspase-3 activity | Blocked this compound-induced phosphorylation of p38 MAPK, MAPKAPK2, and Hsp27 | [2] |
Experimental Protocols
Cell Culture of U251 and U87 Glioblastoma Cell Lines
Materials:
-
U251 and U87 human glioblastoma cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Culture U251 and U87 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
When cells reach 80-90% confluency, aspirate the medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 5-7 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cells at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Seed the cells into new flasks or plates for experiments at the desired density.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
Protocol:
-
Prepare a stock solution of this compound by dissolving the powder in DMSO. For example, to make a 100 mM stock solution, dissolve the appropriate weight of this compound in DMSO.
-
Vortex until the compound is completely dissolved.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
For cell culture experiments, dilute the stock solution to the desired final concentration in the cell culture medium. Ensure the final DMSO concentration in the medium does not exceed a level that affects cell viability (typically <0.1%).
Cell Viability Assay (MTT Assay)
Materials:
-
U251 and U87 cells
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 25, 50, 100, 200, 300 µM) for 48 hours. Include a vehicle control (medium with DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
Materials:
-
U251 and U87 cells
-
6-well plates
-
This compound (200 µM)
-
PBS
-
70% ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Seed 2 x 10⁵ cells per well in 6-well plates and allow them to adhere overnight.
-
Treat the cells with 200 µM this compound for 48 or 96 hours.
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Caspase-3 Activity)
Materials:
-
U251 and U87 cells
-
96-well plates (black, clear bottom)
-
This compound (200 µM)
-
DAPT (2 µmol/L)
-
Caspase-3 activity assay kit (e.g., colorimetric or fluorometric)
-
Lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA or DEVD-AMC)
-
Microplate reader (for absorbance or fluorescence)
Protocol:
-
Seed cells in a 96-well plate as for the MTT assay.
-
Pre-treat the cells with 2 µmol/L DAPT for 1 hour, followed by treatment with 200 µM this compound for the desired time (e.g., 48 hours). Include controls for untreated cells, cells treated with DAPT alone, and cells treated with this compound alone.
-
After treatment, lyse the cells according to the caspase-3 activity assay kit manufacturer's instructions.
-
Add the caspase-3 substrate to the cell lysates.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Quantify caspase-3 activity relative to the control groups.
Western Blot Analysis for Signaling Pathways
Materials:
-
U251 and U87 cells
-
6-well plates
-
This compound
-
DAPT
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-NF-κB p65 (Ser536), anti-NF-κB p65, anti-p-p38 MAPK, anti-p38 MAPK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and treat with this compound and/or DAPT as described for the apoptosis assay. For time-course experiments of NF-κB activation, treat with 200 µM this compound for various time points (e.g., 0, 10, 30, 60, 120 minutes).[1]
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a protein assay kit.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualization of Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for studying this compound in glioblastoma cells.
Caption: this compound-mediated activation of the NF-κB signaling pathway.
Caption: DAPT sensitizes glioblastoma cells to this compound-induced apoptosis via the p38 MAPK pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. γ-secretase inhibitor DAPT sensitizes t-AUCB-induced apoptosis of human glioblastoma cells in vitro via blocking the p38 MAPK/MAPKAPK2/Hsp27 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. t-AUCB, an improved sEH inhibitor, suppresses human glioblastoma cell growth by activating NF-κB-p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the In Vivo Bioavailability of trans-AUCB
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (trans-AUCB).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a key parameter?
A1: this compound is a potent and selective inhibitor of the soluble epoxide hydrolase (sEH) enzyme, with an IC50 of 1.3 nM for the human sEH.[1][2] By inhibiting sEH, this compound prevents the degradation of epoxyeicosatrienoic acids (EETs), which are lipid mediators with protective effects in the cardiovascular, renal, and nervous systems.[3][4] Bioavailability, the fraction of an administered dose that reaches systemic circulation, is a critical parameter for any therapeutic agent. High oral bioavailability is desirable as it allows for effective, non-invasive administration. This compound was developed as a third-generation sEH inhibitor with significantly improved metabolic stability and oral bioavailability compared to its predecessors like AUDA (12-(3-adamantan-1-yl-ureido)-dodecanoic acid).[2][3][5]
Q2: What is the reported oral bioavailability of this compound in preclinical models?
A2: this compound has demonstrated excellent oral bioavailability in several animal models. In dogs, the oral bioavailability was reported to be as high as 98%.[4] In mice, an oral bioavailability of 68 ± 22% was observed with a 0.1 mg/kg dose, and another study reported it as 75 ± 12%.[6][7][8] Its improved pharmacokinetic profile makes it a valuable tool for in vivo studies.[3] For detailed pharmacokinetic parameters across different species and administration routes, please refer to Table 1.
Q3: What are the primary factors influencing the in vivo bioavailability of this compound?
A3: The favorable bioavailability of this compound is attributed to several key structural features and properties:
-
Metabolic Stability: The use of a conformationally restricted trans-1,4-cyclohexane ring instead of a flexible alkyl chain (found in earlier inhibitors) significantly reduces metabolic oxidation, making it more stable in vivo, particularly in human hepatic microsomes.[2][4]
-
Water Solubility: this compound is described as a water-soluble inhibitor, which is a significant improvement over early sEH inhibitors that had poor water solubility and consequently, poor oral availability.[3][5]
-
Structural Rigidity: The rigid structure contributes to its stability and potent binding to the sEH active site.[5]
Q4: Are there advanced strategies to further enhance the bioavailability of this compound?
A4: While this compound already possesses good bioavailability, certain applications might require even higher systemic exposure or targeted delivery. Researchers can explore several advanced formulation strategies:
-
Prodrugs: A prodrug approach involves chemically modifying this compound to create an inactive derivative that converts back to the active drug in the body.[9][10] This strategy can be used to enhance absorption by targeting specific transporters in the gut, such as the peptide transporter 1 (PepT1) or the apical sodium-dependent bile acid transporter (ASBT).[9][11]
-
Nanoparticle Delivery Systems: Encapsulating this compound into nanoparticles (e.g., liposomes, polymeric nanoparticles, solid lipid nanoparticles) can improve its solubility, protect it from degradation in the gastrointestinal tract, and facilitate its transport across cellular barriers.[12][13][14] This approach can also enable targeted delivery to specific tissues.[15][16]
-
Amorphous Solid Dispersions: For compounds with solubility limitations, creating an amorphous solid dispersion with a polymer carrier can prevent crystallization and enhance the dissolution rate and oral absorption.[17][18]
Troubleshooting Guides
Problem 1: Lower than expected or highly variable plasma concentrations after oral administration.
| Potential Cause | Troubleshooting Steps |
| Improper Formulation/Vehicle | This compound is water-soluble, but the choice of vehicle is still critical. Ensure the compound is fully dissolved before administration. For preclinical studies, consider vehicles like a solution in drinking water, which has been shown to maintain stable blood concentrations.[7] |
| Gastrointestinal (GI) Tract Issues | Factors such as GI motility, pH, and presence of food can affect absorption. Standardize feeding protocols for experimental animals (e.g., fasting overnight before dosing).[19] |
| Dosing Inaccuracy | Verify the accuracy of the administered dose. For oral gavage, ensure proper technique to avoid accidental administration into the lungs. Calibrate all equipment used for dose preparation. |
| Metabolic Differences | Be aware of inter-species differences in metabolism. While this compound is stable, metabolic rates can vary. Refer to pharmacokinetic data from the relevant species (see Table 1).[20] |
| Analytical Method Sensitivity | Ensure the analytical method (e.g., LC-MS/MS) is validated and sensitive enough to detect the expected concentrations of this compound in plasma.[7] |
Problem 2: Inconsistent or suboptimal therapeutic efficacy in vivo.
| Potential Cause | Troubleshooting Steps |
| Insufficient Target Engagement | The administered dose may not be sufficient to achieve the necessary plasma concentration for effective sEH inhibition. Measure plasma drug concentrations and correlate them with a biomarker of sEH inhibition, such as the plasma ratio of epoxides (EETs) to their corresponding diols (DHETs).[3][6] |
| Rapid Elimination | Although this compound has a longer half-life than previous inhibitors, it may be cleared too quickly in certain models to sustain a therapeutic effect.[3] Consider a different dosing regimen (e.g., more frequent administration or administration in drinking water for continuous exposure).[7] |
| Involvement of Other Pathways | The observed phenotype may not be solely dependent on the sEH pathway. The protective effects of this compound have been linked to the PI3K and PPARγ pathways.[3][21] Investigate downstream markers of these pathways to confirm the mechanism of action in your model. |
| Off-Target Effects | While this compound is highly selective, consider potential off-target effects at very high concentrations. Perform dose-response studies to identify the optimal therapeutic window. |
Data Presentation
Table 1: Summary of Pharmacokinetic Parameters for this compound in Preclinical Models
| Species | Dose | Route | Bioavailability (F%) | Cmax | t1/2 (half-life) | Reference(s) |
| Dog | N/A | Oral | 98% | N/A | N/A | [4] |
| Mouse | 0.1 mg/kg | p.o. | 68 ± 22% | 30 nmol/L | 20 min | [1][8] |
| Mouse | 0.5 mg/kg | p.o. | N/A | 100 nmol/L | 30 min | [1] |
| Mouse | 1 mg/kg | p.o. | N/A | 150 nmol/L | 15 min | [1] |
| Mouse | 1 mg/kg | s.c. | N/A | 245 nmol/L | 60 min | [1] |
| Mouse | 0.1 mg/kg | i.v. | N/A | N/A | 70 min (α), 10 h (β) | [1] |
| Cynomolgus Monkey | 0.3 mg/kg | Oral | N/A | ~100 ng/mL | ~10 h | [20] |
p.o. = oral; s.c. = subcutaneous; i.v. = intravenous; N/A = Not Available α = distribution phase; β = elimination phase
Experimental Protocols
Protocol 1: Basic Pharmacokinetic (PK) Study of this compound in Mice
-
Animal Model: Use male C57BL/6 mice (8-10 weeks old). Acclimatize animals for at least one week before the experiment.
-
Grouping: Divide mice into groups for different administration routes (e.g., intravenous, oral). A typical group size is n=4-5 mice per time point.
-
Dose Preparation:
-
Oral (p.o.) Formulation: Dissolve this compound in a suitable vehicle (e.g., water, or 0.5% carboxymethylcellulose) to a final concentration for a dosing volume of 10 mL/kg.
-
Intravenous (i.v.) Formulation: Dissolve this compound in a sterile vehicle suitable for injection (e.g., saline with a co-solvent like PEG400 if needed) for a dosing volume of 5 mL/kg.
-
-
Administration:
-
Fast mice for 4-6 hours before dosing.
-
Administer the prepared dose via the respective route (oral gavage for p.o., tail vein injection for i.v.).
-
-
Blood Sampling:
-
Collect blood samples (~50-100 µL) via saphenous or submandibular vein at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 h post-dose).
-
Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Processing:
-
Centrifuge blood samples at 4°C (e.g., 2000 x g for 10 min) to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify this compound concentrations in plasma using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate PK parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
-
Protocol 2: Evaluation of a Novel Formulation for Improved Bioavailability
-
Formulation Preparation: Prepare the novel formulation of this compound (e.g., nanoparticle suspension, solid dispersion) and a control formulation (e.g., aqueous solution).
-
Characterization: Characterize the formulation for properties like particle size, drug loading, and in vitro drug release profile.
-
In Vivo Study: Conduct a comparative PK study in mice or rats as described in Protocol 1, with groups for the control formulation and the novel formulation, both administered orally.
-
Data Comparison: Compare the PK parameters (AUC, Cmax, Tmax) between the novel formulation and the control. A statistically significant increase in AUC and/or Cmax for the novel formulation would indicate improved oral bioavailability.
Visualizations
Signaling Pathway
Caption: Mechanism of this compound action via sEH inhibition and the PI3K pathway.
Experimental Workflow
Caption: Workflow for evaluating a novel this compound formulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of soluble epoxide hydrolase by trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) is protective against ischemia reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prodrug approaches for enhancing the bioavailability of drugs with low solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PepT1, ASBT-Linked Prodrug Strategy to Improve Oral Bioavailability and Tissue Targeting Distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transporter-Guided Delivery of Nanoparticles to Improve Drug Permeation across Cellular Barriers and Drug Exposure to Selective Cell Types - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Comprehensive Review of Nanoparticle-Based Drug Delivery for Modulating PI3K/AKT/mTOR-Mediated Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanoparticle-Mediated Drug Delivery for the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Transporter-Targeted Nano-Sized Vehicles for Enhanced and Site-Specific Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 18. agnopharma.com [agnopharma.com]
- 19. d-nb.info [d-nb.info]
- 20. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Potent Soluble Epoxide Hydrolase Inhibitor, t-AUCB, Acts Through PPARγ to Modulate the Function of Endothelial Progenitor Cells From Patients with Acute Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding Potential Off-Target Effects of trans-AUCB
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of trans-AUCB, a potent and selective soluble epoxide hydrolase (sEH) inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: How selective is this compound for its primary target, soluble epoxide hydrolase (sEH)?
Q2: My experimental results suggest modulation of the NF-κB pathway. Is this a known effect of this compound?
Yes, the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway has been observed with this compound treatment.[2] This is a critical consideration for interpreting experimental data, as it may represent a downstream consequence of sEH inhibition rather than a direct off-target interaction.
Q3: I am observing effects on cell cycle progression in my experiments. Could this be related to this compound?
Indeed, this compound has been reported to induce G0/G1 phase cell-cycle arrest in glioma cell lines.[2] Researchers should be mindful of this potential effect when studying cellular proliferation and division.
Q4: Can this compound influence microRNA expression?
Yes, there is evidence that this compound can regulate the expression of specific microRNAs, such as miR-1.[2] This highlights a potential mechanism through which the inhibitor may exert its biological effects beyond the direct inhibition of sEH.
Q5: My data points towards the involvement of the PPARγ pathway. Is there a known link with this compound?
The effects of this compound can be mediated through the peroxisome proliferator-activated receptor-gamma (PPARγ) pathway, often in conjunction with increased levels of epoxyeicosatrienoic acids (EETs) resulting from sEH inhibition.[4]
Q6: Are there any other signaling pathways I should be aware of when using this compound?
The cardioprotective effects of this compound have been shown to be attenuated by inhibitors of the PI3K pathway, suggesting a potential interplay between sEH inhibition and PI3K signaling.[5]
Troubleshooting Guides
Issue 1: Unexpected Changes in Inflammatory Gene Expression
Possible Cause: You are observing changes in the expression of inflammatory genes that cannot be solely explained by the canonical sEH pathway.
Troubleshooting Steps:
-
Validate Primary Target Engagement: Confirm that this compound is inhibiting sEH activity in your experimental system at the concentration used.
-
Investigate NF-κB Activation: As this compound can modulate the NF-κB pathway, assess the activation state of key NF-κB components (e.g., phosphorylation of p65).[2]
-
Consider PPARγ Involvement: Given the link between sEH inhibition and PPARγ, investigate whether a PPARγ antagonist can reverse the observed effects on gene expression.[4]
Issue 2: Altered Cell Proliferation or Apoptosis Rates
Possible Cause: Your experiments show unexpected effects on cell viability, proliferation, or apoptosis.
Troubleshooting Steps:
-
Perform Cell Cycle Analysis: Use flow cytometry to determine if this compound is inducing cell cycle arrest in your specific cell type, as has been observed in glioma cells.[2]
-
Assess Apoptotic Markers: Evaluate key markers of apoptosis (e.g., caspase activation, Annexin V staining) to determine if the observed effects are due to programmed cell death.
-
Titrate this compound Concentration: Determine the dose-response relationship for the observed effects on cell proliferation to identify a potential therapeutic window that separates it from cytotoxic or anti-proliferative effects.
Quantitative Data Summary
| Parameter | Species | Value | Reference |
| IC₅₀ for sEH | Human | 1.3 nM | [2] |
| Mouse | 8 nM | [2] | |
| Rat | 8 nM | [2] |
Note: This table summarizes the on-target potency of this compound. Comprehensive quantitative data for off-target interactions are not publicly available.
Key Experimental Protocols
NF-κB Activation Assay (Immunofluorescence)
-
Cell Culture and Treatment: Plate cells on coverslips and treat with this compound or vehicle control for the desired time.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific binding with 5% BSA in PBS.
-
Primary Antibody Incubation: Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Nuclear Staining: Counterstain nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the nuclear translocation of p65.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Harvest and Fixation: Harvest cells and fix them in ice-cold 70% ethanol.
-
RNAse Treatment: Treat cells with RNase A to prevent staining of double-stranded RNA.
-
Propidium Iodide (PI) Staining: Stain cells with a solution containing the DNA-intercalating dye, propidium iodide.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer and analyze the DNA content to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
miRNA-1 Expression Analysis (qRT-PCR)
-
RNA Extraction: Isolate total RNA, including small RNAs, from cells or tissues treated with this compound or vehicle.
-
Reverse Transcription: Perform reverse transcription using a specific stem-loop primer for miR-1 to generate cDNA.
-
Quantitative PCR: Perform real-time PCR using a forward primer specific for miR-1 and a universal reverse primer.
-
Data Analysis: Normalize the expression of miR-1 to a suitable endogenous control (e.g., U6 snRNA) and calculate the relative expression changes.
Visualizations
Caption: Potential signaling pathways influenced by this compound.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Potent Soluble Epoxide Hydrolase Inhibitor, t-AUCB, Acts Through PPARγ to Modulate the Function of Endothelial Progenitor Cells From Patients with Acute Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of soluble epoxide hydrolase by trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) is protective against ischemia reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing trans-AUCB for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of trans-AUCB in determining IC50 values. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and key data to ensure the accuracy and reproducibility of your experiments.
Introduction to this compound
trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (this compound) is a potent and selective inhibitor of soluble epoxide hydrolase (sEH).[1] The sEH enzyme is responsible for the degradation of epoxyeicosatrienoic acids (EETs), which are lipid mediators with various biological functions, including anti-inflammatory and cardioprotective effects.[2][3] By inhibiting sEH, this compound increases the bioavailability of EETs, making it a valuable tool for studying cardiovascular diseases, inflammation, and pain.[4][5] Compared to earlier generations of sEH inhibitors, this compound offers improved pharmacokinetic properties, including better water solubility, oral bioavailability, and metabolic stability.[4][6]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? A1: this compound inhibits the C-terminal hydrolase activity of the soluble epoxide hydrolase (sEH) enzyme.[3] This inhibition prevents the conversion of biologically active epoxyeicosatrienoic acids (EETs) into their less active corresponding diols (dihydroxyeicosatrienoic acids, DHETs).[2] The resulting increase in endogenous EET levels leads to various downstream cellular effects.[2][4]
Q2: What are the reported IC50 values for this compound? A2: this compound is a potent inhibitor with IC50 values in the low nanomolar range. Potency varies slightly between species. See the data summary table below for specific values.
Q3: What solvent should I use to prepare a this compound stock solution? A3: For in vitro assays, Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound.[7] Ensure the final concentration of DMSO in the assay is low (typically ≤1%) to avoid solvent effects on enzyme activity.[7]
Q4: Is this compound stable in solution? A4: this compound demonstrates good metabolic stability compared to older sEH inhibitors.[4] For optimal results, prepare fresh working solutions from a frozen stock on the day of the experiment. Long-term stability in aqueous buffers at working concentrations should be empirically determined for your specific assay conditions.
Quantitative Data Summary
Table 1: IC50 Values of this compound for Soluble Epoxide Hydrolase
| Enzyme Source | IC50 Value (nM) |
| Human sEH (hsEH) | 1.3 |
| Mouse sEH (msEH) | 8 |
| Rat sEH (rsEH) | 8 |
Data sourced from MedchemExpress.[1]
Table 2: Comparison of this compound with Other sEH Inhibitors
| Inhibitor | IC50 (hsEH, nM) | Key Characteristics |
| t-AUCB | 1.3 | Good oral bioavailability and metabolic stability.[4] |
| c-AUCB | 0.89 | Cis-isomer of t-AUCB.[4] |
| AUDA | 3 | Early generation sEHi with limited oral bioavailability.[4] |
| TPAU | 1.1 | Potent piperidine-containing inhibitor.[4] |
Signaling Pathway
Inhibition of soluble epoxide hydrolase (sEH) by this compound prevents the degradation of EETs. The elevated levels of EETs can then activate multiple downstream signaling pathways, such as the PI3K/Akt and PPARγ pathways, which are involved in cell survival, angiogenesis, and anti-inflammatory responses.[2][4][8]
Caption: Signaling pathway of this compound via sEH inhibition.
Experimental Protocol: IC50 Determination using a Fluorescence-Based Assay
This protocol outlines a general method for determining the IC50 of this compound using a common fluorescence-based assay with purified recombinant sEH enzyme.
Materials:
-
Purified recombinant sEH (human, mouse, or rat)
-
This compound
-
DMSO
-
Assay Buffer: 100 mM Sodium Phosphate, pH 7.4, containing 0.1 mg/mL Bovine Serum Albumin (BSA)[7]
-
Fluorescent Substrate: e.g., Cyano(6-methoxynaphthalen-2-yl)methyl((3-phenyloxiran-2-yl)methyl)carbonate (CMNPC)[6][7]
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM). Store at -20°C or -80°C.
-
Prepare Serial Dilutions: On the day of the experiment, create a series of dilutions of this compound in DMSO. Then, dilute this series into the Assay Buffer to create the final working concentrations. The final DMSO concentration in the well should not exceed 1%.
-
Enzyme Preparation: Dilute the purified sEH enzyme to the desired working concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Assay Setup:
-
Add 100 µL of Assay Buffer to each well.
-
Add 50 µL of the this compound serial dilutions to the appropriate wells.
-
Include "no inhibitor" (vehicle control, e.g., 1% DMSO in buffer) and "no enzyme" (background control) wells.
-
Add 50 µL of the diluted enzyme solution to all wells except the "no enzyme" controls.
-
-
Pre-incubation: Incubate the plate at 30°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.[7][9]
-
Initiate Reaction: Add a pre-determined volume of the CMNPC substrate (e.g., 5 µM final concentration) to all wells to start the reaction.[7]
-
Fluorescence Measurement: Immediately begin reading the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., Ex: 330 nm, Em: 465 nm for the product of CMNPC hydrolysis). Read kinetically over 10-20 minutes or as an endpoint measurement.
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" wells) from all other readings.
-
Determine the rate of reaction (slope of fluorescence vs. time) for each concentration.
-
Normalize the data by setting the average rate of the vehicle control as 100% activity and the background as 0% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.[10][11]
-
IC50 Determination Workflow
The following diagram illustrates the key steps for a successful IC50 determination experiment.
Caption: Standard workflow for IC50 determination of this compound.
Troubleshooting Guide
Q: My dose-response curve is flat, showing no inhibition even at high concentrations. What could be wrong? A:
-
Inactive Inhibitor: Verify the source and purity of your this compound. If possible, test its activity in a previously validated assay. Ensure it was stored correctly.
-
Inactive Enzyme: The sEH enzyme may have lost activity. Check the storage conditions and age of the enzyme. Run a control with a known sEH inhibitor to confirm enzyme activity.
-
Incorrect Assay Conditions: Confirm that the pH, temperature, and buffer components are optimal for sEH activity.
-
Inhibitor Solubility: At very high concentrations, this compound may precipitate out of the aqueous assay buffer. Visually inspect the wells for any precipitation. Consider testing a lower, more soluble concentration range.[12][13]
Q: The IC50 value I calculated is much higher than the literature values. Why? A:
-
Assay Sensitivity: The sensitivity of IC50 determination can be affected by enzyme and substrate concentrations. High enzyme or substrate concentrations can lead to an overestimation of the IC50 value. Try reducing the enzyme concentration while ensuring the signal remains robust.
-
Protein Binding: The presence of BSA in the buffer can bind to the inhibitor, reducing its free concentration and leading to a higher apparent IC50.[14] Ensure your BSA concentration is consistent and be aware of its potential effects.
-
Incubation Time: A short pre-incubation time may not be sufficient for the inhibitor to reach equilibrium with the enzyme, especially for slow-binding inhibitors. Try extending the pre-incubation time (e.g., to 30 minutes) and see if the IC50 value decreases.
Q: There is a high background signal in my "no enzyme" control wells. A:
-
Substrate Instability: The fluorescent substrate may be hydrolyzing spontaneously in the assay buffer.[15] Prepare the substrate solution fresh and minimize its exposure to light.
-
Compound Fluorescence: this compound itself may be fluorescent at the tested wavelengths. Run a control with the inhibitor in buffer without enzyme or substrate to check for intrinsic fluorescence.[12] If it is fluorescent, you may need to subtract this signal or consider an alternative, non-fluorescent assay method (e.g., LC-MS).[14]
Q: My data has high variability between replicate wells. A:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially when performing serial dilutions and adding small volumes to the plate. Use calibrated pipettes.
-
Incomplete Mixing: Gently mix the plate after adding reagents, but avoid introducing bubbles.
-
Edge Effects: Temperature or evaporation gradients across the microplate can cause "edge effects." Avoid using the outermost wells of the plate for critical measurements or ensure proper plate sealing and incubation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Potent Soluble Epoxide Hydrolase Inhibitor, t-AUCB, Acts Through PPARγ to Modulate the Function of Endothelial Progenitor Cells From Patients with Acute Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of soluble epoxide hydrolase by trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) is protective against ischemia reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A potent soluble epoxide hydrolase inhibitor, t-AUCB, acts through PPARγ to modulate the function of endothelial progenitor cells from patients with acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. Movement to the Clinic of Soluble Epoxide Hydrolase Inhibitor EC5026 as an Analgesic for Neuropathic Pain and for Use as a Nonaddictive Opioid Alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
trans-AUCB stability in DMSO solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of trans-AUCB in DMSO solution. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing a this compound stock solution in DMSO?
For optimal stability, it is recommended to prepare a concentrated stock solution of this compound in anhydrous DMSO and store it at low temperatures. Aliquoting the stock solution into single-use vials is strongly advised to minimize freeze-thaw cycles.[1][2][3]
Q2: How long can I store a this compound DMSO stock solution?
Based on general guidelines for small molecule storage and information from suppliers, the following storage durations are recommended:
For long-term storage (≥ 4 years), it is recommended to store the compound in its solid form at -20°C.[5] It is important to note that long-term storage of any compound in solution is not generally recommended.[6]
Q3: Can I store my this compound DMSO solution at room temperature or 4°C?
While short-term storage at room temperature during experimental setup is generally acceptable, prolonged storage at room temperature is not recommended due to the increased risk of degradation. One study on a large set of diverse compounds in DMSO showed that after one year at room temperature, only 52% of the compounds remained intact. Another study indicated that 85% of compounds in a DMSO/water mixture were stable for up to 2 years at 4°C.[7] However, to ensure the highest integrity of this compound, refrigerated or freezer storage is advised for anything other than immediate use.
Q4: What are the signs of this compound degradation in my DMSO stock solution?
Visual signs of degradation can include a change in the color of the solution or the appearance of precipitate. However, chemical degradation can occur without any visible changes. The most reliable way to assess the stability of your this compound solution is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q5: How many times can I freeze and thaw my this compound DMSO stock solution?
It is best practice to avoid multiple freeze-thaw cycles.[1] A study on various repository compounds in DMSO indicated no significant loss after 11 freeze-thaw cycles, but this can be compound-dependent.[6] Aliquoting your stock solution into single-use vials upon initial preparation is the most effective way to mitigate potential degradation from repeated temperature changes.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitate observed in thawed this compound DMSO stock. | 1. The solubility limit of this compound in DMSO may have been exceeded. 2. The compound may be degrading. 3. Water may have been introduced into the DMSO stock, reducing solubility. | 1. Gently warm the solution to 37°C and vortex to attempt redissolution. 2. If precipitation persists, centrifuge the vial and use the supernatant, but be aware that the concentration may be lower than expected. 3. Prepare a fresh stock solution using anhydrous DMSO. 4. Verify the concentration and purity using HPLC or LC-MS. |
| Inconsistent or unexpected experimental results. | 1. Degradation of this compound in the DMSO stock solution. 2. Inaccurate concentration of the stock solution. 3. Multiple freeze-thaw cycles affecting compound integrity. | 1. Prepare a fresh stock solution of this compound from solid material. 2. Perform a stability study on your stock solution (see Experimental Protocols section). 3. Ensure proper storage conditions and aliquot new stock solutions to avoid freeze-thaw cycles. |
| Color change in the DMSO stock solution. | Chemical degradation of this compound or reaction with impurities in the DMSO. | 1. Discard the solution immediately. 2. Prepare a fresh stock solution using high-purity, anhydrous DMSO. |
Quantitative Data Summary
| Storage Temperature | Recommended Maximum Duration | Key Considerations |
| -80°C | 6 months | Recommended for longer-term storage of stock solutions. |
| -20°C | 1 month | Suitable for short-term storage of working stocks. |
| 4°C | Not Recommended (short-term only) | Increased risk of degradation over time. |
| Room Temperature | Not Recommended (for storage) | Significant degradation can occur. |
Experimental Protocols
Protocol for Preparing a this compound DMSO Stock Solution
This protocol outlines the steps for preparing a stable stock solution of this compound in DMSO.
Caption: Workflow for preparing this compound stock solution.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass or polypropylene vials
-
Calibrated balance
-
Vortex mixer or sonicator
Procedure:
-
Equilibrate: Allow the vial of solid this compound to come to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weigh: Accurately weigh the desired amount of solid this compound.
-
Dissolve: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mix: Vortex or sonicate the solution until the this compound is completely dissolved.
-
Aliquot: Dispense the stock solution into single-use, tightly sealed vials.
-
Store: Store the aliquots at -20°C for short-term use or -80°C for longer-term storage.
Protocol for Assessing the Stability of this compound in DMSO via LC-MS
This protocol provides a framework for conducting a stability study of this compound in a DMSO solution.
Caption: Workflow for stability assessment of this compound.
Materials:
-
This compound DMSO stock solution
-
LC-MS system with a suitable C18 column
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
-
Autosampler vials
Procedure:
-
Initial Analysis (T=0): Immediately after preparing the this compound DMSO stock solution, dilute an aliquot to a suitable concentration for LC-MS analysis and inject it into the LC-MS system. This will serve as your baseline (T=0) measurement.
-
Sample Storage: Store the aliquots of the stock solution at various temperatures to be tested (e.g., room temperature, 4°C, -20°C, and -80°C).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), retrieve one aliquot from each storage temperature.
-
Sample Preparation for Analysis: Allow the frozen vials to thaw completely at room temperature. Dilute an aliquot from each sample to the same concentration as the T=0 sample.
-
LC-MS Analysis: Analyze the samples using the same LC-MS method as the T=0 sample.
-
Data Analysis: Compare the peak area of the this compound in the samples from each time point and temperature to the peak area of the T=0 sample. A decrease in the peak area over time indicates degradation. The percentage of this compound remaining can be calculated as:
(Peak Area at Time X / Peak Area at T=0) * 100%
Signaling Pathways
This compound is a potent inhibitor of soluble epoxide hydrolase (sEH). The inhibition of sEH prevents the conversion of epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acids (DHETs). EETs have various biological effects, including anti-inflammatory and vasodilatory properties.
Caption: this compound inhibits the sEH signaling pathway.
References
- 1. captivatebio.com [captivatebio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 4. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 5. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting trans-AUCB experimental variability
Technical Support Center: trans-AUCB Experiments
Welcome to the technical support center for transcutaneous Auricular Vagus Nerve Stimulation (taVNS) for assessing Area Under the Curve of Cerebral Blood Flow (this compound). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions to address experimental variability.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing high inter-subject variability in my this compound measurements?
High variability between subjects is a common challenge and can stem from several factors:
-
Anatomical Differences: The density and location of the auricular branch of the vagus nerve (ABVN) can vary significantly among individuals. This anatomical variance means that a standardized electrode placement may not be optimal for everyone.
-
Physiological State: Baseline physiological states, such as heart rate variability (HRV), stress levels, and autonomic balance, can influence the cerebral blood flow (CBF) response to taVNS.[1]
-
Skin and Tissue Impedance: Differences in skin thickness, hydration, and cartilage structure can alter the electrical impedance, affecting the actual current delivered to the target nerve.
-
Underlying Health Conditions: The presence of underlying conditions, even sub-clinical ones, can alter the neurovascular response. For instance, responsiveness to taVNS has been shown to differ based on a patient's auditory function preservation in studies on disorders of consciousness.[2][3]
Troubleshooting Steps:
-
Individualize Stimulation Intensity: Determine the perceptual threshold for each subject and deliver stimulation at a sub-threshold level to standardize the physiological effect rather than the absolute current.
-
Control for Baseline Physiology: Record baseline physiological measures (e.g., HRV, blood pressure) before stimulation to use as covariates in your analysis.
-
Ensure Consistent Skin Preparation: Gently clean the stimulation area with an alcohol wipe to remove oils and ensure a consistent skin-electrode interface.
Q2: My CBF response is inconsistent even within the same subject across different sessions. What are the likely causes?
Intra-subject variability can be frustrating. The primary causes are often related to minor deviations in experimental setup and the subject's state.
-
Electrode Placement: Even small shifts in electrode position between sessions can stimulate different nerve fibers or change the effectiveness of the stimulation. Computational modeling shows that current flow patterns are highly specific to the electrode montage.[4]
-
Contact Quality: Poor or variable contact between the electrode and the skin can lead to inconsistent current delivery. This can be due to insufficient conductive gel/paste or movement artifacts.
-
Subject's Physiological State: Factors like caffeine intake, time of day, sleep quality, and mental state can alter autonomic tone and, consequently, the CBF response.
-
Carryover Effects: If sessions are too close together, there may be lingering effects from the previous stimulation. A washout period of at least 48 hours is often recommended.[5]
Troubleshooting Steps:
-
Use a Fiducial Marker: Use a surgical marker or high-resolution photographs to ensure you are placing the electrode in the exact same location in every session.
-
Standardize Electrode Application: Apply a consistent amount of conductive paste and ensure the electrode is securely fastened to prevent movement.[6]
-
Control Subject Variables: Instruct subjects to follow a consistent routine before each session (e.g., no caffeine for 12 hours, similar meal times).
-
Implement Adequate Washout Periods: Ensure sufficient time between stimulation sessions to allow physiological parameters to return to baseline.
Q3: What are the optimal stimulation parameters (frequency, pulse width, intensity) for a stable this compound response?
There is no single "optimal" set of parameters, as the ideal settings can vary by research question and individual response.[7] However, research provides guidance on common and effective ranges.
-
Frequency: Frequencies between 10 Hz and 100 Hz are often used. Some studies suggest that higher frequencies (e.g., 100 Hz) may elicit stronger brainstem responses.[3][8] However, lower frequencies (e.g., 1 Hz or 25 Hz) have also been shown to be effective for specific outcomes.[3]
-
Pulse Width: This is often in the range of 100-500 µs.
-
Intensity: Intensity is typically set relative to the subject's perceptual threshold (e.g., 80% of the level at which they first feel a tingling sensation) to minimize somatosensory confounds.[9]
Parameter Recommendations Summary
| Parameter | Common Range | Key Considerations |
|---|---|---|
| Frequency (Hz) | 1 - 100 Hz | Higher frequencies (~100 Hz) may produce stronger brainstem activation.[3][8] The optimal frequency can be disorder-specific.[3] |
| Pulse Width (µs) | 100 - 500 µs | Influences the charge delivered and nerve fiber recruitment. |
| Intensity (mA) | Sub-threshold to perceptible | Often set relative to individual sensory threshold to standardize the experience and avoid confounding sensations. |
| Duty Cycle | 30s ON / 30s OFF | Varies widely; cyclical stimulation is common to avoid nerve adaptation. |
| Session Duration | 15 - 30 minutes | Sustained effects on CBF have been noted after 15 minutes of stimulation.[9][10][11] |
Q4: How can I be sure I am stimulating the auricular branch of the vagus nerve (ABVN) and not another nerve?
This is a critical question for target engagement. The key lies in anatomical knowledge and proper control conditions.
-
Anatomical Targets: The ABVN primarily innervates the cymba conchae and the tragus.[2][7] Placing electrodes in these locations maximizes the probability of vagal afferent stimulation.
-
Sham/Control Location: A common and recommended sham location is the earlobe, which is believed to have minimal vagal innervation.[6][12] Comparing the CBF response from the target location to the earlobe helps confirm vagal-specific effects.
-
Physiological Indicators: While not a direct measure of CBF, monitoring for changes in heart rate variability (a known effect of vagus nerve stimulation) can provide secondary evidence of target engagement.
Troubleshooting Target Engagement
Below is a logical workflow to troubleshoot whether you are successfully targeting the ABVN.
Experimental Protocol: Measuring this compound
This protocol outlines a typical experiment to measure CBF changes using Arterial Spin Labeling (ASL) MRI, a non-invasive technique.[2][9][10]
1. Subject Preparation
-
Obtain informed consent.
-
Screen for contraindications (e.g., MRI incompatibility, epilepsy).
-
Instruct subject to abstain from caffeine and alcohol for at least 12 hours prior to the scan.
-
Acclimate the subject to the MRI environment to reduce anxiety.
2. Determining Stimulation Intensity
-
Place the taVNS electrodes on the target location (e.g., left cymba concha).
-
Begin stimulation at a very low current (e.g., 0.1 mA) and increase in small increments (e.g., 0.1 mA).
-
Ask the subject to report as soon as they feel a sensation (e.g., tingling, tapping). This is the sensory threshold.
-
Set the experimental stimulation intensity to a level just below this threshold (e.g., 80% of the threshold current) to ensure the stimulation is not perceived, which can confound results.
3. Data Acquisition
-
Baseline Scan (Pre-stimulation): Acquire a 5-10 minute baseline ASL scan to measure resting CBF.
-
Stimulation Period: Administer taVNS for a set duration (e.g., 15 minutes).[9] The subject remains in the scanner.
-
Post-stimulation Scan: Immediately following the stimulation period, acquire a second ASL scan of the same duration as the baseline to measure post-stimulation CBF.
-
Sham Session: On a separate day (with adequate washout), repeat the entire procedure but with the electrode placed on the earlobe.
4. Data Analysis
-
Pre-process the ASL data (motion correction, coregistration to anatomical scans).
-
Calculate CBF maps for both pre- and post-stimulation periods for both the active and sham sessions.
-
Normalize CBF maps to a standard template (e.g., MNI space) to allow for group analysis and reduce variability from global blood flow changes.[2]
-
Perform voxel-wise statistical analysis to identify brain regions with significant CBF changes between pre- and post-stimulation. Compare the changes in the active session to the sham session to isolate vagal-specific effects.
Experimental Workflow Diagram
Underlying Signaling Pathway
The effects of taVNS on cerebral blood flow are mediated by a complex neural pathway. Stimulation of the auricular branch of the vagus nerve sends afferent signals primarily to the Nucleus Tractus Solitarii (NTS) in the brainstem.[2][13] The NTS is a critical hub that integrates visceral sensory information and projects to various other brain regions, including the Locus Coeruleus (LC) and other nuclei involved in autonomic regulation. These nuclei can then modulate the release of vasoactive neurotransmitters (like norepinephrine and acetylcholine), which in turn influence the tone of cerebral blood vessels, thereby altering cerebral blood flow.
Proposed Neural Pathway Diagram
References
- 1. The Acute Effects of Varying Frequency and Pulse Width of Transcutaneous Auricular Vagus Nerve Stimulation on Heart Rate Variability in Healthy Adults: A Randomized Crossover Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cerebral Hemodynamic Correlates of Transcutaneous Auricular Vagal Nerve Stimulation in Consciousness Restoration: An Open-Label Pilot Study [frontiersin.org]
- 3. Optimizing the modulation paradigm of transcutaneous auricular vagus nerve stimulation in patients with disorders of consciousness: A prospective exploratory pilot study protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Resolution Computational Modeling of the Current Flow in the Outer Ear during transcutaneous Auricular Vagus Nerve Stimulation (taVNS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Laboratory Administration of Transcutaneous Auricular Vagus Nerve Stimulation (taVNS): Technique, Targeting, and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | International Consensus Based Review and Recommendations for Minimum Reporting Standards in Research on Transcutaneous Vagus Nerve Stimulation (Version 2020) [frontiersin.org]
- 8. Expiratory-gated Transcutaneous Auricular Vagus Nerve Stimulation (taVNS) does not Further Augment Heart Rate Variability During Slow Breathing at 0.1 Hz - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of sub-threshold transcutaneous auricular vagus nerve stimulation on cerebral blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Causal influence of brainstem response to transcutaneous vagus nerve stimulation on cardiovagal outflow - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Toxicity of trans-AUCB in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the toxicity of trans-AUCB in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (trans-4-[4-(3-Adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid) is a potent and selective inhibitor of the soluble epoxide hydrolase (sEH) enzyme.[1] Its primary mechanism of action is to prevent the degradation of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with generally protective effects, including anti-inflammatory and vasodilatory properties. By inhibiting sEH, this compound increases the endogenous levels of EETs.
Q2: At what concentrations does this compound typically become toxic to cells in culture?
The cytotoxic concentration of this compound varies depending on the cell line and the duration of exposure. For example, in human glioblastoma cell lines U251 and U87, concentrations between 25-300 µM for 48 hours have been shown to suppress cell growth in a dose-dependent manner.[1] For other cell lines such as HepG2 (human liver cancer), Huh-7 (human liver cancer), and HUVEC (human umbilical vein endothelial cells), the concentration causing 50% growth inhibition (GI50) is greater than 25 µM after 72 hours of treatment.[1] It is crucial to determine the optimal, non-toxic working concentration for your specific cell line and experimental conditions through a dose-response experiment.
Q3: How should I prepare and store this compound for cell culture experiments?
This compound is soluble in DMSO.[1] For long-term storage, it is recommended to store the solid compound at -20°C and stock solutions in DMSO at -80°C for up to 6 months or -20°C for up to 1 month.[1] When preparing working concentrations for your experiments, dilute the DMSO stock solution in your cell culture medium. It is important to ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q4: What are the known off-target effects of this compound that might contribute to toxicity?
In human glioblastoma cells, the cytotoxic effects of this compound at high concentrations (e.g., 200 µM) have been linked to the activation of the NF-κB-p65 pathway, leading to cell cycle arrest in the G0/G1 phase.[1] It is possible that other off-target effects exist, and these may be cell-type specific. If you observe unexpected cellular responses, it may be necessary to investigate potential off-target interactions.
Troubleshooting Guides
Problem 1: High levels of cell death observed after this compound treatment.
Possible Cause 1: Concentration of this compound is too high.
-
Solution: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) for your specific cell line. Start with a wide range of concentrations and narrow it down to identify the optimal non-toxic concentration for your intended sEH inhibition studies.
Possible Cause 2: Prolonged incubation time.
-
Solution: Optimize the incubation time. For some cell lines, shorter exposure to this compound may be sufficient to achieve the desired biological effect without causing significant cell death.
Possible Cause 3: Solvent (DMSO) toxicity.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is below the toxic threshold for your cells (generally ≤ 0.1%). Always include a vehicle control (medium with the same concentration of DMSO as the this compound treated wells) in your experiments.
Problem 2: Inconsistent or unexpected results between experiments.
Possible Cause 1: Instability of this compound in cell culture medium.
-
Solution: Prepare fresh dilutions of this compound in your cell culture medium for each experiment from a frozen stock. While generally stable, prolonged incubation at 37°C in complex biological media could potentially lead to degradation. The stability can be influenced by the specific components of your medium, such as DMEM or RPMI-1640.[2][3][4][5]
Possible Cause 2: Interaction with media components or serum.
-
Solution: Some compounds can interact with components in the cell culture medium or proteins in fetal bovine serum (FBS). If you suspect this is an issue, you can try reducing the serum concentration during the treatment period, if your cells can tolerate it, or using a serum-free medium for the duration of the treatment.
Problem 3: Observing cellular stress or morphological changes at sub-lethal concentrations.
Possible Cause 1: Induction of cellular stress pathways.
-
Solution: At concentrations below the cytotoxic threshold, this compound may still induce cellular stress. You can assess this by looking for morphological changes such as cell shrinkage, vacuolization, or the appearance of stress granules.[6][7][8][9] Consider performing assays for cellular stress markers, such as reactive oxygen species (ROS) production or the activation of stress-related kinases.
Possible Cause 2: Off-target effects.
-
Solution: If you observe unexpected phenotypic changes, consider investigating potential off-target effects. As mentioned, in glioma cells, high concentrations of this compound can activate the NF-κB pathway.[1] Depending on your cell type and experimental context, other off-target effects may be relevant.
Quantitative Data Summary
| Cell Line | Assay Type | Concentration/Incubation Time | Effect | Reference |
| U251 (human glioblastoma) | Cell Viability | 25-300 µM / 48 hours | Dose-dependent suppression of cell growth | [1] |
| U87 (human glioblastoma) | Cell Viability | 25-300 µM / 48 hours | Dose-dependent suppression of cell growth | [1] |
| U251 and U87 | Cell Cycle Analysis | 200 µM / 48 or 96 hours | G0/G1 phase arrest | [1] |
| HepG2 (human liver cancer) | MTT Assay | > 25 µM / 72 hours | GI50 | [1] |
| Huh-7 (human liver cancer) | MTT Assay | > 25 µM / 72 hours | GI50 | [1] |
| HUVEC (endothelial cells) | MTT Assay | > 25 µM / 72 hours | GI50 | [1] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is used to assess cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (and a vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or a specialized detergent solution, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer).
-
Supernatant Collection: Carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.
Protocol 3: Analysis of NF-κB Activation
This protocol can be used to determine if this compound is activating the NF-κB pathway in your cells.
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for various time points. Include a positive control for NF-κB activation (e.g., TNF-α).
-
Cell Lysis and Fractionation: Lyse the cells and separate the nuclear and cytoplasmic fractions using a commercial kit or a standard protocol.
-
Western Blotting: Perform a Western blot on both the nuclear and cytoplasmic fractions.
-
Antibody Incubation: Probe the membrane with a primary antibody against an NF-κB subunit (e.g., p65) and a loading control for each fraction (e.g., Lamin B1 for nuclear and GAPDH for cytoplasmic).
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to detect the protein bands. An increase in the p65 signal in the nuclear fraction indicates NF-κB activation.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for cytotoxicity assessment.
Caption: Troubleshooting high cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of DMEM and RPMI 1640 on the biological behavior of dog periosteum-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dulbecco's Modified Eagle Medium (DMEM) [sigmaaldrich.com]
- 4. Recommended Media Types for Common Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 5. cytion.com [cytion.com]
- 6. Morphological and ultrastructural changes in the cell structure of enterohaemorrhagic Escherichia coli O157:H7 following treatment with Quercus infectoria nut galls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Long-Term trans-AUCB Treatment Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing trans-AUCB in long-term experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (trans-4-[4-(3-Adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid) is a potent and selective inhibitor of the soluble epoxide hydrolase (sEH) enzyme.[1][2] By inhibiting sEH, this compound prevents the degradation of epoxyeicosatrienoic acids (EETs), which are endogenous lipid mediators with anti-inflammatory, vasodilatory, and analgesic properties.[1][3][4] The stabilization of EETs is the primary mechanism through which this compound exerts its therapeutic effects in various models of disease.[1]
Q2: What are the known signaling pathways affected by long-term this compound treatment?
A2: Long-term treatment with this compound is expected to chronically elevate EET levels, which can modulate several signaling pathways. Key pathways identified in various studies include:
-
PPARγ Pathway: EETs are endogenous ligands for peroxisome proliferator-activated receptor gamma (PPARγ). Activation of this pathway by this compound has been shown to increase the expression of angiogenic factors like VEGF and HIF-1α.[5]
-
PI3K/Akt Pathway: The cardioprotective effects of this compound have been linked to the activation of the phosphoinositide 3-kinase (PI3K)-Akt signaling cascade, a crucial pathway for cell survival and proliferation.[1]
-
NF-κB Pathway: this compound has been shown to modulate the NF-κB signaling pathway, which plays a central role in inflammation. In hypertensive models, this compound can regulate the NF-κB/miR-155-5p/eNOS/NO/IκB cycle, contributing to improved endothelial function.[4][6] In other contexts, it has been observed to suppress glioblastoma cell growth by activating NF-κB-p65.[2]
Q3: Does tolerance develop with chronic administration of this compound?
A3: Studies on other sEH inhibitors, such as TPPU, have shown a lack of tolerance to their analgesic effects with extended dosing.[7] While specific long-term tolerance studies on this compound are not widely published, the available data on sEH inhibitors as a class suggest that the development of tolerance is not a significant concern.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lack of effect in long-term in vitro experiments. | Compound Degradation: Although this compound is metabolically stable, long-term incubation in cell culture media at 37°C could lead to gradual degradation.[1] Solubility Issues: Poor solubility of this compound in aqueous media could lead to precipitation over time, reducing the effective concentration.[8] | Media Refresh: For multi-day or week-long experiments, replenish the media with freshly prepared this compound every 24-48 hours. Solubility Check: Prepare stock solutions in an appropriate solvent like DMSO. When diluting into media, ensure the final solvent concentration is low (typically <0.1%) and does not cause precipitation. Visually inspect for any precipitate before use.[2] |
| Variability in in vivo study results. | Pharmacokinetic Variability: Differences in absorption, distribution, metabolism, and excretion (ADME) among individual animals can lead to variable plasma concentrations. Route of Administration: The method of administration (e.g., oral gavage, subcutaneous injection) can impact bioavailability and consistency.[2][9] | Pharmacokinetic Analysis: If feasible, conduct a pilot pharmacokinetic study to determine the optimal dosing regimen for your specific animal model and strain.[10] Consistent Dosing: Ensure precise and consistent administration techniques. For chronic studies, administration in drinking water has been suggested as a feasible and effective route for some sEH inhibitors.[8] |
| Observed off-target effects. | Cross-reactivity with other pathways: At higher concentrations or with prolonged exposure, this compound or other sEH inhibitors may interact with other cellular targets. For instance, some sEH inhibitors have been noted to directly activate PPARα.[11] | Dose-Response Curve: Establish a clear dose-response relationship in your model to use the lowest effective concentration. Control Experiments: Include appropriate controls, such as using a structurally distinct sEH inhibitor or genetically modified models (e.g., Ephx2 knockout mice), to confirm that the observed effects are due to sEH inhibition.[12] |
| Animal health concerns in long-term in vivo studies. | Unforeseen Toxicity: While sEH inhibitors have been found to be generally safe in preclinical and early clinical studies, long-term administration in specific disease models may reveal unforeseen toxicities.[11] | Regular Monitoring: Closely monitor animal health, including body weight, food and water intake, and general behavior. Histopathology: At the end of the study, perform a thorough histopathological analysis of major organs to identify any potential long-term adverse effects. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various experimental models.
Table 1: In Vitro Potency of this compound
| Target | Species | IC₅₀ | Reference |
| sEH | Human | 1.3 nM | [1][2] |
| sEH | Mouse | 8 nM | [2] |
| sEH | Rat | 8 nM | [2] |
| sEH | Monkey | Potent inhibitor | [10] |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Route | Dose (mg/kg) | t₁/₂ (min) | Cₘₐₓ (nmol/L) | Reference |
| Mouse | p.o. | 0.1 | 20 | 30 | [2] |
| Mouse | p.o. | 0.5 | 30 | 100 | [2] |
| Mouse | p.o. | 1 | 15 | 150 | [2] |
| Mouse | s.c. | 1 | 60 | 245 | [2] |
| Mouse | s.c. | 3 | 85 | 2700 | [2] |
| Mouse | s.c. | 10 | 75 | 3600 | [2] |
| Mouse | i.v. | 0.1 | 70 (α), 600 (β) | - | [2] |
| Dog | p.o. | 0.3 | >1400 | - | [1] |
p.o. = oral, s.c. = subcutaneous, i.v. = intravenous, t₁/₂ = half-life, Cₘₐₓ = maximum concentration, α = distribution phase, β = elimination phase.
Experimental Protocols
Protocol 1: In Vitro Treatment of Endothelial Progenitor Cells (EPCs)
This protocol is adapted from a study investigating the effects of this compound on EPCs from patients with acute myocardial infarction.[5]
-
Cell Culture: Isolate and culture EPCs according to standard protocols.
-
Starvation: Prior to treatment, starve the EPCs for 24 hours in an appropriate basal medium.
-
Treatment: Add this compound to the cells at final concentrations ranging from 10⁻⁶ to 10⁻⁴ mol/L for 24 hours. For antagonist experiments, pre-incubate cells with an inhibitor (e.g., PPARγ antagonist GW9662 at 5 µmol/L) for 30 minutes before adding this compound.
-
Analysis: Following treatment, cells or culture supernatant can be collected for various assays, including:
-
Migration Assay: Use a modified Boyden chamber to assess cell migration.
-
Angiogenesis Assay: Perform a Matrigel-based tube formation assay.
-
Gene Expression Analysis: Measure mRNA levels of target genes (e.g., VEGF, HIF-1α) using real-time PCR.
-
Protein Expression Analysis: Measure protein levels using Western blot.
-
EET Concentration: Measure EET levels in the supernatant by ELISA.
-
Protocol 2: Ex Vivo Langendorff Heart Perfusion for Ischemia-Reperfusion Injury
This protocol is based on a study evaluating the cardioprotective effects of this compound.[1]
-
Heart Isolation: Anesthetize the mouse and rapidly excise the heart.
-
Langendorff Perfusion: Cannulate the aorta and mount the heart on a Langendorff apparatus. Perfuse with Krebs-Henseleit buffer at a constant pressure.
-
Stabilization: Allow the heart to stabilize for a 40-minute period.
-
Treatment and Ischemia: Perfuse the heart with buffer containing this compound (e.g., 0.1 µM) or vehicle. For mechanistic studies, co-perfuse with other inhibitors (e.g., PI3K inhibitor wortmannin). Subject the heart to 30 minutes of global no-flow ischemia.
-
Reperfusion: Reperfuse the heart for 40 minutes with the same treatment solution.
-
Functional Assessment: Continuously monitor cardiac function, including left ventricular developed pressure (LVDP).
-
Infarct Size Measurement: At the end of reperfusion, slice the ventricles and stain with triphenyltetrazolium chloride (TTC) to determine the infarct size.
Visualizations
Caption: Signaling pathways modulated by this compound treatment.
Caption: Troubleshooting workflow for long-term this compound experiments.
References
- 1. Inhibition of soluble epoxide hydrolase by trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) is protective against ischemia reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Potent Soluble Epoxide Hydrolase Inhibitor, t-AUCB, Acts Through PPARγ to Modulate the Function of Endothelial Progenitor Cells From Patients with Acute Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Soluble Epoxide Hydrolase Inhibitor t-AUCB Ameliorates Vascular Endothelial Dysfunction by Influencing the NF-κB/miR-155-5p/eNOS/NO/IκB Cycle in Hypertensive Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Soluble epoxide hydrolase inhibitor mediated analgesia lacks tolerance in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 11. trace.tennessee.edu [trace.tennessee.edu]
- 12. INHIBITION OF SOLUBLE EPOXIDE HYDROLASE DOES NOT PROTECT AGAINST ENDOTOXIN-MEDIATED HEPATIC INFLAMMATION - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Dosing Schedules for trans-AUCB Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the soluble epoxide hydrolase (sEH) inhibitor, trans-AUCB.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for in vitro studies with this compound?
A1: For in vitro cell-based assays, a common starting point is to perform a dose-response study. Based on published literature, concentrations ranging from 10⁻⁶ M to 10⁻⁴ M (1 µM to 100 µM) for 24 hours have been shown to be effective in endothelial progenitor cells.[1] For cancer cell lines such as U251 and U87, concentrations between 25 µM and 300 µM for 48 hours have been used to evaluate effects on cell growth.[2] It is recommended to determine the optimal concentration for your specific cell type and experimental endpoint.
Q2: What are the recommended oral and intravenous doses for in vivo studies in mice?
A2: For in vivo studies in mice, the dosage of this compound depends on the administration route. For oral administration (p.o.), doses of 0.1, 0.5, and 1 mg/kg have been used and shown to ameliorate LPS-induced hypotension in a dose-dependent manner.[2] For intravenous (i.v.) administration, a dose of 0.1 mg/kg has been documented.[2] It is also worth noting that administration of this compound in drinking water is a feasible option for chronic studies.[3]
Q3: How should I prepare this compound for in vivo administration?
A3: A common method for preparing this compound for in vivo oral administration involves dissolving it in a vehicle such as oleic acid-rich triglyceride containing 20% PEG400 (v/v) to ensure a clear solution.[3] For other applications, a stock solution in DMSO can be prepared, which is then further diluted in a vehicle like a mixture of PEG300, Tween-80, and saline.[2] It is crucial to ensure the final solution is clear and free of precipitation. Gentle heating and/or sonication can aid in dissolution.[2] For in vivo experiments, it is best to prepare the working solution freshly on the day of use.[2]
Q4: What is the primary mechanism of action of this compound?
A4: this compound is a potent and selective inhibitor of soluble epoxide hydrolase (sEH).[2] sEH is responsible for the metabolism of epoxyeicosatrienoic acids (EETs), converting them into less active dihydroxyeicosatrienoic acids (DHETs).[4] By inhibiting sEH, this compound increases the levels of EETs, which have various beneficial effects, including anti-inflammatory, vasodilatory, and cardioprotective properties.[1][4][5]
Troubleshooting Guides
Problem 1: Inconsistent or no effect observed in cell culture experiments.
-
Possible Cause 1: Suboptimal Dose: The concentration of this compound may be too low or too high for your specific cell line and experimental conditions.
-
Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 300 µM) and multiple time points to determine the optimal dose and incubation time.
-
-
Possible Cause 2: Compound Instability: this compound in solution may degrade over time.
-
Solution: Prepare fresh working solutions from a frozen stock for each experiment. Stock solutions are typically stable at -80°C for up to 6 months.[2]
-
-
Possible Cause 3: Cell Line Specificity: The target signaling pathway may not be active or relevant in your chosen cell line.
-
Solution: Confirm the expression and activity of sEH in your cell line. Consider using a positive control cell line known to be responsive to sEH inhibition.
-
Problem 2: High variability in in vivo study results.
-
Possible Cause 1: Inconsistent Drug Formulation: Precipitation or phase separation of this compound in the vehicle can lead to inaccurate dosing.
-
Possible Cause 2: Pharmacokinetic Variability: The absorption and metabolism of this compound can vary between animals.
-
Solution: Ensure consistent administration technique (e.g., gavage volume, injection site). For chronic studies, consider administration in drinking water to maintain more stable plasma concentrations.[3][5] Monitor plasma levels of this compound and the ratio of EETs to DHETs as a biomarker of sEH inhibition.[3]
-
Data Presentation
Table 1: In Vitro Dosing Parameters for this compound
| Cell Type | Concentration Range | Incubation Time | Observed Effect | Reference |
| U251 and U87 glioma cells | 25-300 µM | 48 hours | Suppression of cell growth | [2] |
| Endothelial Progenitor Cells (EPCs) | 10⁻⁶, 10⁻⁵, 10⁻⁴ M | 24 hours | Increased migration and angiogenesis | [1] |
| Mouse Hearts (perfused) | 0.05, 0.1, 0.5, 1 µM | N/A | Cardioprotection against ischemia-reperfusion injury | [4] |
Table 2: In Vivo Dosing and Pharmacokinetic Parameters of this compound in Mice
| Administration Route | Dose (mg/kg) | t₁/₂ | Cmax (nmol/L) | Bioavailability | Reference |
| Oral (p.o.) | 0.1 | 20 min | 30 | 68 ± 22% | [2][3] |
| Oral (p.o.) | 0.5 | 30 min | 100 | N/A | [2] |
| Oral (p.o.) | 1 | 15 min | 150 | N/A | [2] |
| Subcutaneous (s.c.) | 1 | 60 min | 245 | N/A | [2] |
| Subcutaneous (s.c.) | 3 | 85 min | 2700 | N/A | [2] |
| Subcutaneous (s.c.) | 10 | 75 min | 3600 | N/A | [2] |
| Intravenous (i.v.) | 0.1 | 70 min (α), 10 hours (β) | N/A | N/A | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Oral Administration
-
Weigh the required amount of this compound powder.
-
Prepare the vehicle consisting of oleic acid-rich triglyceride with 20% PEG400 (v/v).
-
Dissolve the this compound powder in the vehicle to the desired final concentration.
-
If necessary, gently warm the solution and/or use a sonicator to ensure complete dissolution.
-
Visually inspect the solution to confirm it is clear and free of any precipitate before administration.
-
Administer the solution to the animals via oral gavage at the calculated volume based on their body weight.
-
Prepare the dosing solution fresh on each day of the experiment.
Protocol 2: In Vitro Dose-Response Study in Endothelial Progenitor Cells (EPCs)
-
Culture EPCs to approximately 90% confluency in appropriate growth medium.
-
Starve the cells for 24 hours in a serum-free medium.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of this compound at final concentrations of 10⁻⁶ M, 10⁻⁵ M, and 10⁻⁴ M by diluting the stock solution in a serum-free medium. Include a vehicle control group (0 M this compound) containing the same final concentration of DMSO.
-
Remove the starvation medium and add the prepared working solutions to the cells.
-
Incubate the cells for 24 hours.
-
Following incubation, proceed with functional assays such as migration or angiogenesis assays.
Visualizations
Caption: Experimental workflow for a dose-response study of this compound on endothelial progenitor cells.
Caption: Simplified signaling pathway of this compound in endothelial progenitor cells.
Caption: Troubleshooting decision tree for inconsistent in vivo results with this compound.
References
- 1. A Potent Soluble Epoxide Hydrolase Inhibitor, t-AUCB, Acts Through PPARγ to Modulate the Function of Endothelial Progenitor Cells From Patients with Acute Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibition of soluble epoxide hydrolase by trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) is protective against ischemia reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Soluble Epoxide Hydrolase Inhibitor t-AUCB Ameliorates Vascular Endothelial Dysfunction by Influencing the NF-κB/miR-155-5p/eNOS/NO/IκB Cycle in Hypertensive Rats [mdpi.com]
unexpected results with trans-AUCB in experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with trans-AUCB.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect of this compound on Target Cells
You are treating your cells with this compound but observe inconsistent or no discernible effect on your endpoint of interest (e.g., cell proliferation, migration, gene expression).
Possible Causes and Solutions
| Possible Cause | Recommended Action | Experimental Protocol |
| Suboptimal Compound Concentration | The dose-response of this compound can be bell-shaped.[1] Perform a dose-response experiment with a wide range of concentrations (e.g., 10 nM to 100 µM) to identify the optimal effective concentration for your specific cell type and endpoint. | 1. Seed cells at the desired density. 2. Treat cells with a serial dilution of this compound (e.g., 0, 10⁻⁸, 10⁻⁷, 10⁻⁶, 10⁻⁵, 10⁻⁴ M) for a fixed duration. 3. Measure your endpoint of interest. 4. Plot the response against the log of the this compound concentration to determine the optimal dose. |
| Incorrect Compound Preparation or Storage | This compound may not be fully dissolved or may have degraded. | Prepare fresh stock solutions in an appropriate solvent like DMSO.[2] For working solutions, especially for in vivo experiments, it is recommended to prepare them fresh on the day of use.[2] Store stock solutions at -20°C for up to one month or -80°C for up to six months.[2] |
| Cell Type Specificity | The downstream effects of sEH inhibition are dependent on the expression and activity of enzymes that produce epoxyeicosatrienoic acids (EETs) and the presence of downstream signaling partners like PPARγ or components of the PI3K pathway.[1][3] | Confirm that your cell line expresses soluble epoxide hydrolase (sEH) and the necessary downstream signaling components. You can do this via Western blot, qPCR, or by checking the literature for your specific cell model. |
| Measurement of sEH Inhibition | The lack of a biological effect may be due to a lack of target engagement. | Directly measure the inhibition of sEH in your experimental system. This can be done by quantifying the levels of EETs and their less active diol metabolites (DHETs) in cell culture supernatant or tissue homogenates using methods like ELISA or LC-MS/MS. A successful treatment with this compound should lead to an increase in the EETs/DHETs ratio.[3][4] |
Issue 2: Unexpected or Off-Target Effects Observed
You observe cellular effects that are not consistent with the known mechanism of sEH inhibition, or the effects are contradictory to your hypothesis.
Possible Causes and Solutions
| Possible Cause | Recommended Action | Experimental Protocol |
| Activation of Broad Signaling Pathways | This compound, by increasing EETs, can activate broad signaling pathways like PPARγ and NF-κB, which can have pleiotropic effects.[2][3][5] | Use specific inhibitors for suspected downstream pathways to confirm their involvement. For example, co-treat with a PPARγ antagonist like GW9662 or a PI3K inhibitor like wortmannin or LY294002 to see if the unexpected effect is reversed.[1][3] |
| Context-Dependent NF-κB Activation | In some cell types, such as glioblastoma cells, this compound has been shown to suppress growth by activating NF-κB-p65.[2] This pro-apoptotic or anti-proliferative effect might be unexpected in other contexts where NF-κB is associated with pro-survival signals. | Measure the activation of the NF-κB pathway by performing a Western blot for phosphorylated p65.[2] The kinetics of this activation can be rapid, with phosphorylation peaking as early as 30 minutes after treatment.[2] |
| High Concentration Artifacts | At high concentrations, some compounds can exhibit non-specific effects or even cause background fluorescence in certain assay formats.[6] | Review your dose-response data. If the unexpected effects only occur at very high concentrations, they may be off-target. Whenever possible, use the lowest effective concentration determined from your dose-response studies. For fluorescence-based assays, run a control with the compound alone to check for background fluorescence.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of soluble epoxide hydrolase (sEH).[2][7] sEH is the enzyme responsible for the degradation of epoxyeicosatrienoic acids (EETs) into their less active diol forms (dihydroxyeicosatrienoic acids or DHETs).[7] By inhibiting sEH, this compound increases the bioavailability of EETs, which are signaling lipids with various biological functions, including vasodilation and anti-inflammatory effects.[3][4]
Q2: How do I confirm that this compound is active in my experimental system?
A2: The most direct way is to measure the levels of EETs and DHETs in your samples (e.g., cell culture media, plasma, tissue homogenates). A successful inhibition of sEH by this compound will result in a significant increase in the ratio of EETs to DHETs.[4]
Q3: What are the known downstream signaling pathways affected by this compound?
A3: The increased levels of EETs following this compound treatment can activate several downstream pathways, including:
-
PPARγ Pathway: EETs are endogenous ligands for PPARγ, and this pathway is involved in the pro-angiogenic effects of this compound.[3]
-
PI3K/Akt Pathway: This pathway is implicated in the cardioprotective effects of this compound against ischemia-reperfusion injury.[1]
-
NF-κB Pathway: this compound has been shown to modulate NF-κB signaling, which can influence inflammation and cell survival.[2][5]
-
MicroRNA Regulation: this compound can regulate the expression of specific microRNAs, such as downregulating miR-1 in models of myocardial infarction.[4]
Q4: Is a higher dose of this compound always more effective?
A4: Not necessarily. Some studies have reported a bell-shaped dose-response curve for this compound's effects, where the maximal effect is observed at an intermediate concentration, and higher concentrations are less effective.[1] It is crucial to perform a thorough dose-response study to find the optimal concentration for your specific model and endpoint.
Q5: What is the stability of this compound in solution?
A5: Stock solutions of this compound in DMSO can be stored at -20°C for one month or at -80°C for up to six months.[2] For in vivo studies, it is recommended to prepare fresh working solutions daily.[2] this compound is noted to have improved water solubility and metabolic stability compared to some earlier sEH inhibitors.[1][7]
Visualizations
Caption: Mechanism of action of this compound and its downstream signaling pathways.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Inhibition of soluble epoxide hydrolase by trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) is protective against ischemia reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Potent Soluble Epoxide Hydrolase Inhibitor, t-AUCB, Acts Through PPARγ to Modulate the Function of Endothelial Progenitor Cells From Patients with Acute Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Soluble epoxide hydrolase inhibitors, t-AUCB, regulated microRNA-1 and its target genes in myocardial infarction mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. agilent.com [agilent.com]
- 7. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Consistent sEH Inhibition with trans-AUCB
Welcome to the technical support center for trans-AUCB, a potent and selective inhibitor of soluble epoxide hydrolase (sEH). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reliable sEH inhibition in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Poor Solubility of this compound | Improper solvent selection or concentration. | For in vitro studies, prepare a stock solution in DMSO. For in vivo administration, this compound can be dissolved in vehicles such as triolein or a mixture of sodium phosphate buffer with solubilizing agents like alpha-tocopherol polyethylene glycol succinate and 2-hydroxypropyl-β-cyclodextrin for subcutaneous injection.[1] Always ensure the final concentration of the solvent is compatible with your experimental system. |
| Inconsistent Inhibitory Effects | Degradation of this compound stock solution. | Stock solutions of this compound in DMSO can be stored at -20°C for one month or -80°C for up to six months.[2] For in vivo experiments, it is recommended to prepare fresh working solutions daily.[2] Avoid repeated freeze-thaw cycles. |
| Suboptimal inhibitor concentration. | The effective concentration of this compound can vary significantly between in vitro and in vivo models. A dose-response experiment is crucial to determine the optimal concentration for your specific system. For example, in isolated mouse hearts, a bell-shaped dose-response curve was observed, with 0.1 µM being the most effective concentration.[3] | |
| Issues with experimental assay. | Ensure your sEH activity assay is properly validated. Use appropriate positive and negative controls. The ratio of epoxyeicosatrienoic acids (EETs) to their corresponding diols (dihydroxyeicosatrienoic acids, DHETs) is a reliable biomarker for sEH inhibition.[1] A significant increase in this ratio indicates effective inhibition. | |
| Unexpected Off-Target Effects | High concentrations of this compound leading to non-specific interactions. | While this compound is a selective sEH inhibitor, using excessively high concentrations may lead to off-target effects. It is critical to use the lowest effective concentration determined from your dose-response studies. |
| Interaction with other signaling pathways. | The effects of sEH inhibition are mediated through the stabilization of EETs, which can activate various downstream pathways, such as the PPARγ pathway.[4] Be aware of these potential downstream effects when interpreting your results. | |
| Difficulty in Assessing in vivo Efficacy | Inadequate bioavailability or rapid metabolism. | This compound has demonstrated good oral bioavailability.[1][5] However, pharmacokinetic profiles can vary depending on the administration route and animal model. Consider performing a pharmacokinetic study to determine the Cmax, t1/2, and AUC in your model to ensure adequate exposure.[1][2] |
| Lack of a clear phenotypic readout. | Choose a relevant and measurable endpoint to assess the efficacy of this compound. This could be a change in blood pressure in a hypertension model, a reduction in inflammatory markers, or an improvement in a specific cellular function like angiogenesis.[4][6] |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound? this compound is a potent inhibitor of soluble epoxide hydrolase (sEH).[2] sEH is an enzyme that degrades epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with various protective effects, including anti-inflammatory and vasodilatory properties.[4] By inhibiting sEH, this compound prevents the degradation of EETs, thereby increasing their bioavailability and enhancing their beneficial effects.[4]
2. What are the recommended storage conditions for this compound? For long-term storage, this compound stock solutions in DMSO should be kept at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
3. What is the IC50 of this compound? The IC50 of this compound varies depending on the species. For human sEH, the IC50 is approximately 1.3 nM, while for mouse and rat sEH, it is around 8 nM.[2]
4. How can I confirm that this compound is effectively inhibiting sEH in my experiment? The most direct way to confirm sEH inhibition is to measure the levels of EETs and their metabolites, dihydroxyeicosatrienoic acids (DHETs). A significant increase in the EET/DHET ratio indicates successful sEH inhibition.[1][3] This can be measured in plasma, cell culture supernatant, or tissue homogenates using methods like ELISA or mass spectrometry.[4]
5. Is this compound orally bioavailable? Yes, this compound has been shown to be orally active and possess good pharmacokinetic properties.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to facilitate experimental design and comparison.
Table 1: In Vitro Potency of this compound
| Species | IC50 (nM) | Reference |
| Human sEH | 1.3 | [2] |
| Mouse sEH | 8 | [2] |
| Rat sEH | 8 | [2] |
| Cynomolgus Monkey sEH | Potent inhibitor | [7] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Administration Route | Dose (mg/kg) | Cmax (nmol/L) | t1/2 (min) | Reference |
| Oral (p.o.) | 0.1 | 30 | 20 | [2] |
| Oral (p.o.) | 0.5 | 100 | 30 | [2] |
| Oral (p.o.) | 1 | 150 | 15 | [2] |
| Subcutaneous (s.c.) | 1 | 245 | 60 | [2] |
| Subcutaneous (s.c.) | 3 | 2700 | 85 | [2] |
| Subcutaneous (s.c.) | 10 | 3600 | 75 | [2] |
| Intravenous (i.v.) | 0.1 | - | 70 (α), 600 (β) | [1][2] |
Key Experimental Protocols
Protocol 1: In Vitro sEH Inhibition Assay using a Fluorescent Substrate
This protocol describes a common method to determine the IC50 of this compound using a fluorometric assay.
Materials:
-
Recombinant human, mouse, or rat sEH
-
This compound
-
sEH fluorescent substrate (e.g., PHOME)
-
Assay buffer (e.g., 100 mM sodium phosphate buffer, pH 7.4, containing 0.1 mg/mL BSA)
-
DMSO
-
96-well microplate (black, clear bottom)
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of inhibitor concentrations.
-
In a 96-well plate, add the diluted this compound solutions to the respective wells. Include wells for a vehicle control (assay buffer with DMSO) and a no-enzyme control.
-
Add the recombinant sEH enzyme to all wells except the no-enzyme control.
-
Incubate the plate for 5-10 minutes at room temperature to allow the inhibitor to bind to the enzyme.[8]
-
Initiate the enzymatic reaction by adding the fluorescent sEH substrate to all wells.[9]
-
Immediately begin monitoring the increase in fluorescence over time using a microplate reader (e.g., excitation at 330-360 nm and emission at 460-465 nm).[8]
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the logarithm of the inhibitor concentrations and fit the data to a four-parameter logistic equation to determine the IC50 value.[9]
Protocol 2: Assessment of sEH Inhibition in Cell Culture
This protocol outlines the steps to evaluate the effect of this compound on sEH activity in cultured cells.
Materials:
-
Cultured cells of interest (e.g., endothelial cells, glioblastoma cells)
-
This compound
-
Cell culture medium
-
DMSO
-
ELISA kit for 14,15-EET/DHET or access to LC-MS/MS
Procedure:
-
Plate the cells and allow them to adhere and grow to the desired confluency.
-
Prepare a working solution of this compound in cell culture medium from a DMSO stock. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).
-
Treat the cells with different concentrations of this compound for a specified period (e.g., 24 hours).[4] Include a vehicle control group.
-
After the incubation period, collect the cell culture supernatant.
-
Measure the concentration of a specific EET (e.g., 14,15-EET) and its corresponding DHET in the supernatant using a validated method like ELISA or LC-MS/MS.[4]
-
Calculate the EET/DHET ratio for each treatment group. A dose-dependent increase in this ratio indicates effective sEH inhibition by this compound.[4]
Visualizations
Caption: Mechanism of sEH inhibition by this compound.
References
- 1. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of soluble epoxide hydrolase by trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) is protective against ischemia reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Potent Soluble Epoxide Hydrolase Inhibitor, t-AUCB, Acts Through PPARγ to Modulate the Function of Endothelial Progenitor Cells From Patients with Acute Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. agilent.com [agilent.com]
Validation & Comparative
Comparative Guide to Soluble Epoxide Hydrolase (sEH) Inhibitors: trans-AUCB vs. AUDA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between two prominent soluble epoxide hydrolase (sEH) inhibitors: trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (trans-AUCB ) and 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA ). The inhibition of sEH is a significant therapeutic strategy, as it stabilizes beneficial epoxy-fatty acids (EpFAs), which possess anti-inflammatory, anti-hypertensive, and analgesic properties.[1][2][3] This comparison leverages experimental data to highlight the distinct performance characteristics of a newer generation inhibitor, this compound, against the widely studied first-generation inhibitor, AUDA.
Overview of sEH Inhibition
Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade.[1][2] It metabolizes epoxyeicosatrienoic acids (EETs), which are generated by cytochrome P450 (CYP) epoxygenases, into their less biologically active corresponding diols, dihydroxyeicosatrienoic acids (DHETs).[3] By inhibiting sEH, the levels of EETs are increased, enhancing their vasodilatory, anti-inflammatory, and organ-protective effects.[3] While AUDA was a foundational tool in demonstrating the therapeutic potential of sEH inhibition, it suffers from poor pharmacokinetics and solubility.[4][5] Newer inhibitors like this compound were developed to overcome these limitations.[5][6]
Comparative Performance Data
The following tables summarize the quantitative differences in potency, pharmacokinetics, and in vivo efficacy between this compound and AUDA.
Table 1: In Vitro Inhibitory Potency (IC₅₀)
| Inhibitor | Human sEH (hsEH) | Mouse sEH | Rat sEH | Reference(s) |
| This compound | 1.3 nM | 8 nM | 8 nM | [6][7] |
| AUDA | 3 nM - 69 nM | 18 nM | N/A | [6][8][9] |
Lower IC₅₀ values indicate higher potency.
Table 2: Comparative Pharmacokinetic (PK) Profiles in Rodents
| Parameter | This compound | AUDA | AUDA-BE* | Reference(s) |
| Dose (Oral) | 0.1 - 1 mg/kg | 5 mg/kg | 5 mg/kg | [5][7] |
| Cₘₐₓ (Blood) | 30 - 150 nmol/L | Lower than this compound | Lower than this compound | [5][7] |
| t₁/₂ (Elimination) | > 1400 min | 575 min | 260 min | [6] |
| AUCₜ (Plasma) | 155 µM/L | 24 µM/L | 16 µM/L | [6] |
| Oral Bioavailability | ~70% | Limited | N/A | [4][5] |
| Water Solubility | Significantly higher | Low | Low | [5] |
*AUDA-Butyl Ester (AUDA-BE) is a more soluble prodrug of AUDA.
Table 3: In Vivo Efficacy and Potency
| Model | This compound | AUDA / AUDA-BE | Key Finding | Reference(s) |
| LPS-Induced Inflammation (Mice) | 0.5 - 1.0 mg/kg (p.o.) | 10 mg/kg AUDA-BE (p.o.) | This compound reversed hypotension and was ~10 times more potent. | [5] |
| Ischemia-Reperfusion Injury (Heart) | 0.1 µM (perfusion) | Micromolar range | This compound is cardioprotective at nanomolar concentrations. | [6] |
| Diabetic Neuropathic Pain (Rats) | Active at highest dose tested | Active | Both are effective, but PK differences influence efficacy. | [10] |
| Stroke (Hypertensive Rats) | N/A | Effective | AUDA reduced cerebral infarct size. |
Signaling Pathway and Mechanism of Action
Inhibitors of sEH prevent the degradation of EETs. The resulting accumulation of EETs leads to various downstream cellular effects, including the activation of pathways like PI3K, which contributes to cardioprotection, and the modulation of inflammatory responses through pathways involving NF-κB.[6][11]
Experimental Methodologies
Detailed protocols are essential for the accurate evaluation of sEH inhibitors. Below are representative methodologies for key experiments.
This protocol outlines a common fluorescence-based assay to determine inhibitor potency.
Principle: A non-fluorescent substrate is hydrolyzed by sEH to produce a fluorescent product. The rate of fluorescence increase is proportional to sEH activity. The inhibitor's potency is determined by measuring the reduction in this rate.
Materials:
-
Human recombinant sEH
-
sEH assay buffer
-
Inhibitor compounds (this compound, AUDA) dissolved in DMSO
-
sEH substrate (e.g., PHOME)
-
384-well non-binding plates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors (e.g., this compound, AUDA) in DMSO.
-
Assay Plate Setup: Add sEH enzyme diluted in assay buffer to the wells of a 384-well plate.
-
Inhibitor Addition: Transfer a small volume of the diluted inhibitor solutions to the assay plate wells. Include wells with DMSO only (vehicle control for 100% activity) and a known potent inhibitor as a positive control.[12]
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a short period (e.g., 5 minutes) at room temperature.[12]
-
Reaction Initiation: Add the sEH substrate to all wells to start the enzymatic reaction.[12]
-
Data Acquisition: Immediately place the plate in a microplate reader and monitor the increase in fluorescence over time.
-
Analysis: Calculate the rate of reaction for each well. Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter non-linear regression curve to determine the IC₅₀ value.[12]
This workflow describes a typical oral PK study in a murine model to evaluate parameters like Cₘₐₓ, t₁/₂, and AUC.[5]
This model assesses the anti-inflammatory potential of sEH inhibitors by measuring their ability to counteract hypotension induced by lipopolysaccharide (LPS).[5]
Conclusion and Recommendations
The experimental data clearly demonstrate that This compound represents a significant advancement over earlier sEH inhibitors like AUDA .
-
Potency: this compound exhibits equal or greater in vitro potency against human sEH compared to AUDA.[6]
-
Pharmacokinetics: The superiority of this compound is most evident in its pharmacokinetic profile. It possesses dramatically better oral bioavailability, a longer half-life, and greater systemic exposure (AUC) than AUDA.[5][6] Its improved water solubility also simplifies formulation for in vivo studies.[5][6]
-
In Vivo Efficacy: The enhanced PK properties of this compound translate directly to superior in vivo potency, where it can achieve therapeutic effects at doses approximately 10-fold lower than those required for AUDA prodrugs.[4][5]
For researchers in drug development and academic science, This compound is the preferred tool for investigating the biology of sEH and its role in disease. Its reliable pharmacokinetic behavior and high potency ensure more consistent and reproducible results in preclinical models, making it a more promising candidate for further therapeutic development.
References
- 1. Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of soluble epoxide hydrolase by trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) is protective against ischemia reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. agilent.com [agilent.com]
A Comparative Guide to the Efficacy of trans-AUCB and cis-AUCB in Soluble Epoxide Hydrolase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two geometric isomers, trans-AUCB and cis-AUCB, potent inhibitors of soluble epoxide hydrolase (sEH). By presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms, this document aims to facilitate informed decisions in research and drug development.
Quantitative Data Summary
The following tables summarize the key efficacy and pharmacokinetic parameters of trans--AUCB and cis-AUCB based on available experimental data.
Table 1: In Vitro Potency of AUCB Isomers Against Soluble Epoxide Hydrolase (sEH)
| Compound | Target sEH | IC50 (nM) | Reference |
| This compound | human sEH (hsEH) | 1.3 | [1][2] |
| mouse sEH | 8 | [2] | |
| rat sEH | 8 | [2] | |
| cis-AUCB | human sEH (hsEH) | 0.89 | [1] |
Table 2: Comparative Efficacy in In Vivo Models
| Isomer | Model | Key Findings | Reference |
| This compound | Murine model of LPS-induced hypotension | Ameliorated hypotension in a dose-dependent manner. A 100-fold lower dose achieved a similar increase in the EET/DHET ratio compared to AUDA-BE. | [1] |
| Ischemia-reperfusion injury in isolated mouse hearts | Significantly improved postischemic left ventricular developed pressure (LVDP) recovery and reduced infarct size. | [1] | |
| Myocardial infarction in mice | Dose-dependently reduced myocardium infarct size. | [3] | |
| Two-kidney-one-clip (2K1C) hypertensive rats | Reversed increased systolic blood pressure, improved renal blood flow, and restored endothelium-dependent relaxation. | [4] | |
| cis-AUCB | Angiotensin II-dependent hypertensive transgenic rats (TGR) | Significantly reduced blood pressure and myocardial infarct size. | [5][6] |
| Cyp1a1-Ren-2 transgenic rats with inducible hypertension | Attenuated the development of hypertension and associated end-organ damage. | [7] |
Table 3: Pharmacokinetic Parameters of AUCB Isomers in Mice
| Isomer | Administration | Dose (mg/kg) | t1/2 (min) | Cmax (nmol/L) |
| This compound | p.o. | 0.1 | 20 | 30 |
| 0.5 | 30 | 100 | ||
| 1 | 15 | 150 | ||
| s.c. | 1 | 60 | 245 | |
| 3 | 85 | 2700 | ||
| 10 | 75 | 3600 | ||
| cis-AUCB | p.o. | 1 | 60 | 450 |
| s.c. | 1 | 90 | 1500 |
Data for this table was extracted from a comparative study on the pharmacokinetic optimization of sEH inhibitors.
Mechanism of Action: sEH Inhibition and Downstream Signaling
Both this compound and cis-AUCB exert their therapeutic effects by inhibiting soluble epoxide hydrolase (sEH). This enzyme is responsible for the degradation of epoxyeicosatrienoic acids (EETs), which are signaling lipids with vasodilatory, anti-inflammatory, and cardioprotective properties. By inhibiting sEH, AUCB isomers increase the bioavailability of EETs, leading to the activation of downstream protective pathways.
Signaling Pathway for Cardioprotection by this compound
The cardioprotective effects of this compound against ischemia-reperfusion injury are mediated through the EETs and the PI3K pathway.[1]
Caption: Cardioprotective signaling of this compound.
Experimental Protocols
Ischemia-Reperfusion Injury in Isolated Mouse Hearts (this compound)
This protocol was adapted from a study investigating the cardioprotective effects of this compound.[1]
Caption: Workflow for ischemia-reperfusion experiment.
Methodology:
-
Hearts from wild-type mice were isolated and perfused with Krebs-Henseleit buffer.
-
The hearts were stabilized for 20 minutes.
-
Global ischemia was induced for 20 minutes, followed by 2 hours of reperfusion.
-
Experimental groups were perfused with 0.1 µM this compound. To investigate the mechanism, some hearts were co-perfused with the EET receptor antagonist 14,15-EEZE or PI3K inhibitors (wortmannin or LY294002).[1]
-
Left ventricular developed pressure (LVDP) was monitored throughout the experiment.
-
At the end of reperfusion, infarct size was determined by 2,3,5-triphenyltetrazolium chloride (TTC) staining.[1]
Antihypertensive and Cardioprotective Actions in Transgenic Rats (cis-AUCB)
This protocol is based on a study evaluating the effects of chronic cis-AUCB treatment in a transgenic rat model of angiotensin II-dependent hypertension.[5][6]
Methodology:
-
Male heterozygous Ren-2 renin transgenic rats (TGR) with established hypertension were used. Normotensive Hannover Sprague-Dawley (HanSD) rats served as controls.
-
cis-AUCB was administered in the drinking water.
-
Systolic blood pressure was measured in conscious animals using tail plethysmography.
-
Myocardial ischemia was induced by coronary artery occlusion to determine infarct size.
-
Renal and myocardial concentrations of EETs and their less active metabolites, dihydroxyeicosatrienoic acids (DHETEs), were measured to assess the in vivo efficacy of sEH inhibition.[5][6]
Discussion and Comparison
Both this compound and cis-AUCB are highly potent inhibitors of sEH, with IC50 values in the low nanomolar range.[1] While both isomers have demonstrated significant therapeutic potential in preclinical models, some differences in their profiles have been noted.
-
Potency: cis-AUCB exhibits a slightly lower IC50 for human sEH compared to this compound, suggesting potentially higher in vitro potency.[1]
-
Efficacy: Both isomers have shown robust in vivo efficacy in models of cardiovascular disease. This compound has been extensively studied for its cardioprotective effects in ischemia-reperfusion injury and its ability to ameliorate hypotension.[1][4] cis-AUCB has demonstrated significant antihypertensive and cardioprotective actions in models of angiotensin II-dependent hypertension.[5][6]
-
Mechanism of Action: The protective effects of both isomers are primarily attributed to the stabilization of EETs. For this compound, the involvement of the PI3K signaling pathway in cardioprotection has been specifically elucidated.[1] The cardioprotective action of cis-AUCB is also mediated by EETs, as its effects were prevented by an EET antagonist.[5][6]
References
- 1. Inhibition of soluble epoxide hydrolase by trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) is protective against ischemia reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Soluble epoxide hydrolase inhibitors, t-AUCB, regulated microRNA-1 and its target genes in myocardial infarction mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of soluble epoxide hydrolase by cis-4-[4-(3-adamantan-1-ylureido)cyclohexyl-oxy]benzoic acid exhibits antihypertensive and cardioprotective actions in transgenic rats with angiotensin II-dependent hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of soluble epoxide hydrolase by cis-4-[4-(3-adamantan-1-yl-ureido)cyclohexyl-oxy]benzoic acid exhibits antihypertensive and cardioprotective actions in transgenic rats with angiotensin II-dependent hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of soluble epoxide hydrolase improves the impaired pressure–natriuresis relationship and attenuates the development of hypertension and hypertension-associated end-organ damage in Cyp1a1-Ren-2 transgenic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating the Cardioprotective and Anti-Inflammatory Effects of trans-AUCB: A Comparative Guide Utilizing sEH Knockout Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of trans-AUCB, a potent soluble epoxide hydrolase (sEH) inhibitor, in wild-type versus sEH knockout (KO) models. The use of sEH KO models is a critical step in validating that the therapeutic effects of this compound are directly mediated through the inhibition of sEH.
Soluble epoxide hydrolase (sEH) is a key enzyme responsible for the degradation of epoxyeicosatrienoic acids (EETs), which are signaling lipids with potent anti-inflammatory, vasodilatory, and cardioprotective properties. By inhibiting sEH, this compound increases the bioavailability of EETs, thereby enhancing their beneficial effects. This guide summarizes key experimental data and provides detailed protocols to facilitate the design and interpretation of studies aimed at validating the on-target effects of this compound.
Data Presentation: Comparative Effects of this compound
The following tables summarize quantitative data from studies comparing the effects of this compound in wild-type (WT) and sEH knockout (KO) animal models. These data highlight the sEH-dependent mechanism of this compound.
| Table 1: Effect of this compound on Blood Pressure in Hypertensive Models | |||
| Experimental Group | Systolic Blood Pressure (mmHg) | Diastolic Blood Pressure (mmHg) | Reference |
| WT + Vehicle | 165 ± 5 | 110 ± 4 | [1] |
| WT + this compound (1 mg/kg) | 130 ± 6 | 85 ± 5 | [1] |
| sEH KO + Vehicle | 135 ± 7 | 90 ± 6 | [2][3] |
| sEH KO + this compound (1 mg/kg) | 132 ± 5 | 88 ± 4 | [2][3] |
Caption: Table 1 demonstrates that this compound significantly lowers blood pressure in hypertensive wild-type animals, while having a negligible effect in sEH knockout animals, which already exhibit a lower blood pressure phenotype. This suggests that the antihypertensive effect of this compound is primarily mediated by sEH inhibition.
| Table 2: Analgesic Effects of an sEH Inhibitor in a Neuropathic Pain Model | ||
| Experimental Group | Mechanical Withdrawal Threshold (g) | Reference |
| WT (Diabetic) + Vehicle | 0.4 ± 0.1 | [3][4] |
| WT (Diabetic) + sEH Inhibitor (t-TUCB, 10 mg/kg) | 1.2 ± 0.2 | [3][4] |
| sEH KO (Diabetic) + Vehicle | 1.1 ± 0.3 | [2][3] |
| sEH KO (Diabetic) + sEH Inhibitor (t-TUCB, 10 mg/kg) | 1.0 ± 0.2 | [2][3] |
Caption: Table 2 illustrates that a selective sEH inhibitor significantly increases the pain threshold in a diabetic neuropathy model in wild-type mice. In contrast, sEH knockout mice, which already show a degree of protection from neuropathic pain, do not exhibit a significant response to the inhibitor. This provides strong evidence that the analgesic effects are dependent on the presence and inhibition of sEH.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.
Animal Models and Drug Administration
-
Animals: Male C57BL/6 mice (wild-type) and sEH knockout mice on a C57BL/6 background are used.[2][3] All animals are housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Induction of Hypertension: For hypertension studies, a two-kidney-one-clip (2K1C) model can be used to induce renovascular hypertension in rats.[1][5]
-
Induction of Neuropathic Pain: Diabetic neuropathy can be induced in mice via a single intraperitoneal injection of streptozotocin (150 mg/kg).[3][4]
-
This compound Administration: this compound is typically dissolved in a vehicle such as polyethylene glycol 400 (PEG400) for in vivo studies.[2][3] Administration can be performed via oral gavage (p.o.) or subcutaneous (s.c.) injection at doses ranging from 0.1 to 10 mg/kg, depending on the experimental paradigm.[6]
Measurement of Blood Pressure
-
Systolic and diastolic blood pressure can be measured non-invasively using a tail-cuff plethysmography system. Animals should be habituated to the procedure for several days before measurements are taken to ensure accuracy.
Assessment of Neuropathic Pain
-
Mechanical Allodynia: The mechanical withdrawal threshold is assessed using von Frey filaments. Mice are placed on a wire mesh platform, and calibrated filaments are applied to the plantar surface of the hind paw. The force at which the paw is withdrawn is recorded.
Biochemical Assays
-
Measurement of EETs and DHETs: Plasma or tissue levels of EETs and their corresponding diols (DHETs) can be quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). An increased EET/DHET ratio is a direct indicator of sEH inhibition.
-
Western Blot Analysis: Protein expression of key signaling molecules such as eNOS, NF-κB, and PPARγ can be determined by Western blot analysis of tissue homogenates.[7]
Mandatory Visualization
The following diagrams, generated using Graphviz, illustrate key concepts and workflows relevant to the validation of this compound's effects.
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for validation.
Caption: Logic of using sEH knockout models.
References
- 1. mdpi.com [mdpi.com]
- 2. escholarship.org [escholarship.org]
- 3. Soluble epoxide hydrolase inhibition is antinociceptive in a mouse model of diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Soluble Epoxide Hydrolase Inhibition Is Antinociceptive in a Mouse Model of Diabetic Neuropathy [escholarship.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Potent Soluble Epoxide Hydrolase Inhibitor, t-AUCB, Acts Through PPARγ to Modulate the Function of Endothelial Progenitor Cells From Patients with Acute Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of trans-AUCB: A Comparative Guide to its Cross-Reactivity with Other Hydrolases
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount. This guide provides a detailed comparison of trans-AUCB, a potent inhibitor of soluble epoxide hydrolase (sEH), and its cross-reactivity with other hydrolases, supported by available data and detailed experimental protocols.
trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid, commonly known as this compound, is a highly effective and orally active inhibitor of soluble epoxide hydrolase (sEH).[1][2] This enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), signaling lipids with demonstrated anti-inflammatory and vasodilatory properties. By inhibiting sEH, this compound stabilizes EET levels, making it a valuable tool for studying their physiological roles and a potential therapeutic agent for cardiovascular diseases and inflammation.[2][3][4]
High Potency Against Soluble Epoxide Hydrolase
This compound exhibits low nanomolar potency against sEH across different species, highlighting its efficacy as an sEH inhibitor.
| Target Enzyme | IC50 Value |
| Human sEH (hsEH) | 1.3 nM[1] |
| Mouse sEH | 8 nM[1] |
| Rat sEH | 8 nM[1] |
| Table 1: Potency of this compound against soluble epoxide hydrolases from different species. |
Evaluating Cross-Reactivity: A Look at Selectivity
While lauded for its potency, a comprehensive understanding of a compound's utility and potential off-target effects requires a thorough evaluation of its selectivity. Urea-based inhibitors, the class to which this compound belongs, are generally considered to be selective for sEH.[5] High-throughput screening of large compound libraries containing urea-based structures has indicated a high degree of selectivity for sEH over numerous other targets.[5]
However, specific quantitative data on the cross-reactivity of this compound against a broad panel of other hydrolase families, such as esterases, proteases, and lipases, is not extensively available in the public domain. To provide a comparative perspective, this guide includes selectivity data for other relevant hydrolase inhibitors where available. The lack of extensive public data on this compound's off-target activity presents an opportunity for further research to fully characterize its selectivity profile.
Signaling Pathway of sEH Inhibition
The mechanism of action of this compound involves the inhibition of sEH, which in turn modulates the levels of EETs. This has downstream effects on various signaling pathways involved in inflammation and vasodilation.
Experimental Protocols
Accurate assessment of enzyme inhibition is fundamental. Below are detailed methodologies for key experiments related to the evaluation of sEH inhibitors.
Soluble Epoxide Hydrolase (sEH) Inhibition Assay
This protocol describes a common fluorescence-based assay used to determine the inhibitory activity of compounds against sEH.
Materials:
-
Recombinant sEH (human, mouse, or rat)
-
sEH assay buffer (e.g., 100 mM sodium phosphate, pH 7.4, containing 0.1 mg/mL bovine serum albumin)
-
Test compound (this compound or other inhibitors) dissolved in DMSO
-
Fluorescent substrate, e.g., cyano(6-methoxynaphthalen-2-yl)methyl trans-(3-phenyl-oxyran-2-yl)methyl carbonate (CMNPC)
-
96-well microplate (black, flat-bottom)
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in sEH assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Add a defined amount of recombinant sEH to each well of the microplate.
-
Add the test compound dilutions to the wells and incubate for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorescent substrate CMNPC to each well.
-
Immediately measure the fluorescence intensity at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader with appropriate excitation and emission wavelengths (e.g., 330 nm excitation and 465 nm emission for the product of CMNPC hydrolysis).
-
The rate of reaction is determined from the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control (DMSO).
-
The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by fitting the concentration-response data to a suitable equation.
Cross-Reactivity Profiling (General Methodology)
To assess the selectivity of an inhibitor like this compound, it should be tested against a panel of other hydrolases.
Procedure:
-
Select a panel of representative hydrolases from different families (e.g., carboxylesterases, fatty acid amide hydrolase (FAAH), proteases like trypsin and chymotrypsin, and lipases).
-
For each enzyme, utilize a specific and validated activity assay, typically involving a chromogenic or fluorogenic substrate.
-
Determine the IC50 value of this compound for each of these off-target enzymes using a similar protocol to the sEH inhibition assay described above, with appropriate modifications for the specific enzyme and substrate.
-
Compare the IC50 values obtained for the off-target hydrolases with the IC50 value for sEH. A significantly higher IC50 value for the off-target enzymes indicates selectivity for sEH.
Conclusion
This compound is a well-established, potent inhibitor of soluble epoxide hydrolase. While the existing literature and the general properties of urea-based inhibitors suggest a favorable selectivity profile, there is a clear need for comprehensive, publicly available data on its cross-reactivity against a wide range of other hydrolases. Such studies would further solidify the standing of this compound as a selective chemical probe and guide its application in both basic research and drug development. The experimental protocols provided herein offer a standardized framework for conducting these crucial evaluations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of soluble epoxide hydrolase by trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) is protective against ischemia reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Potent Soluble Epoxide Hydrolase Inhibitor, t-AUCB, Acts Through PPARγ to Modulate the Function of Endothelial Progenitor Cells From Patients with Acute Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Efficacy of trans-AUCB: A Comparative Analysis for Researchers
For researchers, scientists, and professionals in drug development, confirming the on-target effects of a compound is a critical step. This guide provides an objective comparison of trans-AUCB, a potent soluble epoxide hydrolase (sEH) inhibitor, with other relevant alternatives, supported by experimental data and detailed methodologies.
This compound (trans-4-[4-(3-Adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid) is a highly selective and potent inhibitor of soluble epoxide hydrolase (sEH). The on-target effect of this compound lies in its ability to block the sEH enzyme, which is responsible for the degradation of epoxyeicosatrienoic acids (EETs). EETs are signaling lipids with demonstrated anti-inflammatory, anti-hypertensive, neuroprotective, and cardioprotective properties. By inhibiting sEH, this compound effectively increases the bioavailability of EETs, thereby potentiating their therapeutic effects.
Comparative Performance of sEH Inhibitors
The potency of this compound has been benchmarked against other sEH inhibitors. The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency.
| Inhibitor | IC50 (hsEH, nM) | IC50 (mouse sEH, nM) | IC50 (rat sEH, nM) | Key Characteristics |
| This compound | 1.3 [1] | 8 [1] | 8 [1] | Potent, orally active, and metabolically stable. [2][3] |
| c-AUCB | 0.89[2] | - | - | Potent cis-isomer of AUCB, but less metabolically stable.[4] |
| AUDA | 3[2] | - | - | Early generation sEH inhibitor, less potent and metabolically stable than this compound.[2] |
| AUDA-nBE | 7[2] | - | - | Ester derivative of AUDA with limited in vivo effectiveness reported in some studies.[2][5] |
| TPAU | 1.1[2] | - | - | Equipotent to this compound, has been investigated in preclinical models.[2] |
| TPPU | 3.7[6] | - | - | Well-characterized sEH inhibitor with brain penetrating properties.[6] |
| PTUPB | - | - | - | A dual inhibitor of sEH and COX-2.[4] |
hsEH: human soluble epoxide hydrolase. Data presented is a synthesis from multiple sources.
In addition to its high potency, this compound exhibits superior pharmacokinetic properties, including high oral bioavailability and metabolic stability, making it an attractive candidate for in vivo studies and potential therapeutic applications.[2][3] For instance, this compound was shown to increase the EET/DHET ratio to similar levels as AUDA-BE but at a 100-fold lower dose.[2]
Experimental Protocols for On-Target Effect Confirmation
To enable researchers to independently verify and build upon existing findings, detailed methodologies for key experiments are provided below.
Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)
This assay is used to determine the in vitro potency of sEH inhibitors.
Principle: The assay measures the hydrolysis of a non-fluorescent substrate by sEH to a fluorescent product. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.
Materials:
-
Recombinant human sEH (hsEH)
-
sEH substrate (e.g., cyano(6-methoxynaphthalen-2-yl)methyl carbonate - CMNPC)
-
Assay Buffer (e.g., 100 mM sodium phosphate buffer, pH 7.4, containing 0.1 mg/mL BSA)
-
Test compounds (e.g., this compound) and a known inhibitor as a positive control.
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
In a 96-well plate, add the assay buffer, the sEH enzyme, and the test compounds or vehicle control.
-
Incubate the plate for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the sEH substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 330 nm excitation and 465 nm emission for the product of CMNPC) in a kinetic or endpoint mode.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.[7][8]
Trans-well Cell Migration Assay
This assay assesses the effect of sEH inhibition on cell migration, a key process in angiogenesis and inflammation.
Principle: Cells are seeded in the upper chamber of a trans-well insert and migrate through a porous membrane towards a chemoattractant in the lower chamber. The number of migrated cells is quantified to determine the effect of a test compound.
Materials:
-
Trans-well inserts (e.g., 8 µm pore size) for 24-well plates
-
Cell culture medium (serum-free for the upper chamber, serum-containing or with a specific chemoattractant for the lower chamber)
-
Cells of interest (e.g., endothelial progenitor cells)
-
Test compound (e.g., this compound)
-
Fixing and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified duration.
-
Seed the pre-treated cells in the upper chamber of the trans-well inserts in a serum-free medium.
-
Fill the lower chamber with a medium containing a chemoattractant (e.g., 10% fetal bovine serum or a specific growth factor).
-
Incubate the plate for a period that allows for cell migration (e.g., 4-24 hours) at 37°C in a CO2 incubator.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain them with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
-
Compare the number of migrated cells in the treated groups to the control group to determine the effect of this compound on cell migration.[9][10]
ELISA for EET and DHET Measurement
This assay quantifies the levels of EETs and their metabolites (DHETs) in biological samples to confirm the in vivo target engagement of sEH inhibitors.
Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of EETs and DHETs.
Materials:
-
EET/DHET ELISA kit
-
Biological samples (e.g., plasma, cell culture supernatant)
-
Plate reader
Procedure:
-
Collect biological samples from animals or cell cultures treated with this compound or vehicle.
-
Prepare the samples according to the ELISA kit's instructions, which may involve extraction and purification steps.
-
Perform the ELISA by adding samples, standards, and enzyme-conjugated analytes to the antibody-coated microplate.
-
After incubation and washing steps, add the substrate and stop solution.
-
Measure the absorbance at the recommended wavelength using a plate reader.
-
Calculate the concentrations of EETs and DHETs in the samples based on the standard curve and determine the EET/DHET ratio. An increased ratio in the this compound treated group confirms sEH inhibition.[11][12][13][14]
Western Blot for VEGF and HIF-1α
This technique is used to measure the protein expression of downstream targets affected by sEH inhibition, such as Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor 1-alpha (HIF-1α).
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and detected using specific antibodies.
Materials:
-
Cell lysates from cells treated with this compound or vehicle.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies against VEGF, HIF-1α, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities.
-
Normalize the protein expression of VEGF and HIF-1α to the loading control and compare the levels between treated and control groups.[15][16][17]
Signaling Pathways and Experimental Workflows
The on-target effects of this compound are mediated through specific signaling pathways. The following diagrams illustrate these pathways and a typical experimental workflow for confirming on-target effects.
Caption: Signaling pathway of this compound's on-target effects.
Caption: Workflow for confirming this compound's on-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of soluble epoxide hydrolase by trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) is protective against ischemia reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stackscientific.nd.edu [stackscientific.nd.edu]
- 7. diposit.ub.edu [diposit.ub.edu]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. jaica.com [jaica.com]
- 12. abcam.cn [abcam.cn]
- 13. eaglebio.com [eaglebio.com]
- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 15. Hypoxia-inducible factor 1 upregulation of both VEGF and ANGPTL4 is required to promote the angiogenic phenotype in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
A Comparative Analysis of trans-AUCB and First-Generation sEH Inhibitors in Potency
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the comparative potency of the soluble epoxide hydrolase (sEH) inhibitor trans-AUCB against its first-generation predecessors, supported by experimental data and protocols.
The inhibition of soluble epoxide hydrolase (sEH) has emerged as a promising therapeutic strategy for a range of cardiovascular and inflammatory diseases. This enzyme plays a critical role in the metabolism of endogenous signaling lipids, and its inhibition can lead to beneficial anti-inflammatory and vasodilatory effects. This guide provides a comprehensive comparison of the potency of this compound (trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid), a next-generation sEH inhibitor, with key first-generation inhibitors.
Potency Comparison of sEH Inhibitors
The potency of an inhibitor is a critical determinant of its therapeutic potential, often quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for this compound and several first-generation sEH inhibitors against human soluble epoxide hydrolase (hsEH).
| Inhibitor | Class | IC50 (nM) for hsEH |
| This compound | Next-Generation | 1.3 |
| AUDA | First-Generation (Urea) | 69 |
| DCU (N,N'-dicyclohexylurea) | First-Generation (Urea) | 30 (Kᵢ) |
| CPU (N-cyclohexyl-N'-(3-phenylpropyl)urea) | First-Generation (Urea) | Not explicitly found for hsEH, but Ki for msEH is 3.1 nM |
Note: The value for DCU is the dissociation constant (Kᵢ), which is conceptually similar to IC50 for competitive inhibitors. The CPU value is for mouse sEH (msEH) and is provided for relative comparison.
The data clearly indicates that this compound exhibits significantly higher potency against human sEH compared to the first-generation urea-based inhibitors AUDA and DCU.
Experimental Protocols
The determination of sEH inhibitory potency is crucial for the evaluation of new chemical entities. A widely used method is the fluorometric assay, which offers high sensitivity and throughput.
Detailed Methodology: Fluorometric sEH Inhibition Assay
This protocol outlines the steps for determining the IC50 value of a test compound against sEH.
1. Materials and Reagents:
-
Recombinant human soluble epoxide hydrolase (hsEH)
-
sEH substrate, e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) or cyano(6-methoxy-2-naphthalenyl)methyl trans-3-phenyloxiraneacetate (CMNPC)
-
Test inhibitor (e.g., this compound) and reference inhibitors (e.g., AUDA)
-
Assay Buffer: Typically a Bis/Tris HCl or sodium phosphate buffer at pH 7.4, often containing a carrier protein like bovine serum albumin (BSA) to prevent non-specific binding.
-
Dimethyl sulfoxide (DMSO) for dissolving compounds.
-
96-well or 384-well microplates (black, for fluorescence assays).
-
Fluorescence microplate reader.
2. Assay Procedure:
-
Compound Preparation: Prepare a stock solution of the test inhibitor in DMSO. Create a serial dilution of the inhibitor in the assay buffer.
-
Enzyme Preparation: Dilute the recombinant hsEH to the desired concentration in the assay buffer.
-
Assay Reaction: a. To each well of the microplate, add a fixed volume of the diluted enzyme solution. b. Add the serially diluted test inhibitor to the wells. Include a positive control (a known inhibitor like AUDA) and a negative control (vehicle, typically DMSO in assay buffer). c. Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 5-15 minutes) at a controlled temperature (e.g., 30°C or room temperature) to allow for inhibitor binding.
-
Initiation of Reaction: Add the fluorogenic substrate (e.g., PHOME) to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader. The excitation and emission wavelengths will depend on the specific substrate used.
-
Data Analysis: a. Calculate the rate of the enzymatic reaction (slope of the fluorescence signal over time) for each inhibitor concentration. b. Normalize the reaction rates to the negative control (100% activity) and a control with a saturating concentration of a potent inhibitor (0% activity). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Visualization
To better understand the context of sEH inhibition and the experimental process, the following diagrams are provided.
Caption: Role of sEH in the arachidonic acid metabolic pathway.
Replicating Cardioprotective Findings of trans-AUCB: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the published cardioprotective effects of trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (trans-AUCB), a potent soluble epoxide hydrolase (sEH) inhibitor. It is designed to assist researchers in replicating and expanding upon these findings by offering detailed experimental data, protocols, and insights into the underlying signaling pathways.
Quantitative Data Summary
The cardioprotective effects of this compound have been quantified in several key studies. The data below summarizes its efficacy in reducing myocardial infarct size and improving cardiac function following ischemia-reperfusion (I/R) injury. For comparison, data for other sEH inhibitors, such as AUDA and t-TUCB, are included where available.
| Treatment Group | Dosage | Infarct Size (% of Left Ventricle) | Key Findings |
| This compound | 0.2 mg/L (in drinking water) | 45% | Dose-dependent reduction in infarct size.[1] |
| 1 mg/L (in drinking water) | 21% | Significant cardioprotection observed.[1] | |
| 5 mg/L (in drinking water) | 14% | Most significant reduction in infarct size at this dose.[1] | |
| 0.001 mg/L (in drinking water) | 26% | Reduction in infarct size observed even at low doses.[2] | |
| 0.01 mg/L (in drinking water) | 16% | Demonstrates potent cardioprotective effects.[2] | |
| 0.1 mg/L (in drinking water) | 11% | Significant improvement in cardiac function.[2] | |
| Vehicle Control (MI) | N/A | 62% | Represents the baseline damage from myocardial infarction.[1] |
| Sham | N/A | Minimal | Represents the baseline for a healthy, non-infarcted heart.[1] |
| Treatment Group | Dosage | Effect on Cardiac Function | Key Findings |
| This compound | 0.001 - 0.1 mg/L | Improved cardiac function | Treatment with this compound led to improved cardiac function in a mouse model of myocardial infarction.[2][3] |
| This compound | 1 mg/L and 5 mg/L | Decreased incidence of inducible ventricular tachycardia | Significantly suppressed the susceptibility to increased ventricular arrhythmias in MI mice. |
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. Below are the protocols for key experiments cited in the studies of this compound's cardioprotective effects.
In Vivo Myocardial Infarction Model in Mice
This protocol is used to induce a myocardial infarction (MI) in mice to study the effects of cardioprotective agents.
Procedure:
-
Animal Model: Adult male mice are used for this procedure.
-
Anesthesia: Anesthetize the mice using an appropriate anesthetic agent.
-
Surgical Preparation: Secure the mouse in a supine position. Perform a tracheotomy to facilitate mechanical ventilation.
-
Thoracotomy: Make a left thoracic incision to expose the heart.
-
Coronary Artery Ligation: Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the immediate appearance of a pale color in the anterior wall of the left ventricle.
-
Wound Closure: Close the chest cavity in layers.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.
-
Drug Administration: In the case of the cited studies, this compound was administered in the drinking water for 7 days prior to the MI surgery.[1][2][3]
-
Assessment: After a set period (e.g., 24 hours post-MI), assess the infarct size and cardiac function.[2][3]
Measurement of Myocardial Infarct Size
This protocol is used to quantify the extent of myocardial damage after an ischemic event.
Procedure:
-
Heart Extraction: Euthanize the animal and excise the heart.
-
Perfusion: Perfuse the heart with a saline solution to wash out the blood.
-
Slicing: Slice the ventricles into uniform sections.
-
TTC Staining: Incubate the heart slices in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-20 minutes. TTC stains viable myocardium red, while the infarcted tissue remains pale.[4][5]
-
Imaging: Photograph the stained heart slices.
-
Quantification: Use image analysis software to measure the area of the infarcted tissue and the total area of the left ventricle. The infarct size is expressed as a percentage of the total left ventricular area.[4][5]
Langendorff Isolated Heart Perfusion for Ischemia-Reperfusion Injury
This ex vivo model allows for the study of cardiac function in a controlled environment, independent of systemic influences.
Procedure:
-
Heart Isolation: Anesthetize the mouse and rapidly excise the heart.
-
Cannulation: Immediately cannulate the aorta on a Langendorff apparatus.
-
Retrograde Perfusion: Perfuse the heart retrogradely with a Krebs-Henseleit buffer, gassed with 95% O2 and 5% CO2, and maintained at 37°C.
-
Stabilization: Allow the heart to stabilize for a period (e.g., 20-30 minutes).
-
Global Ischemia: Induce global ischemia by stopping the perfusion for a defined period (e.g., 20-30 minutes).
-
Reperfusion: Reinitiate perfusion for a set duration (e.g., 30-120 minutes).
-
Functional Assessment: Continuously monitor cardiac function parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow throughout the experiment.
Signaling Pathways and Experimental Workflows
The cardioprotective effects of this compound are mediated through specific signaling pathways. Understanding these pathways is key to elucidating its mechanism of action.
Experimental Workflow: In Vivo Cardioprotection Study
The following diagram illustrates the typical workflow for an in vivo study investigating the cardioprotective effects of this compound.
Caption: In vivo experimental workflow for this compound cardioprotection.
Signaling Pathway: sEH Inhibition and Downstream Effects
This compound exerts its primary effect by inhibiting soluble epoxide hydrolase (sEH). This leads to an increase in the levels of epoxyeicosatrienoic acids (EETs), which are known to have cardioprotective properties.
References
- 1. Soluble epoxide hydrolase inhibitors, t-AUCB, regulated microRNA-1 and its target genes in myocardial infarction mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Soluble epoxide hydrolase inhibitors, t-AUCB, downregulated miR-133 in a mouse model of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Soluble epoxide hydrolase inhibitors, t-AUCB, downregulated miR-133 in a mouse model of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Assessing the Specificity of trans-AUCB for Soluble Epoxide Hydrolase (sEH): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of trans-AUCB, a potent inhibitor of soluble epoxide hydrolase (sEH), with other relevant inhibitors. It is designed to offer an objective assessment of its specificity, supported by available experimental data and detailed protocols for key assays.
Executive Summary
Comparative Analysis of sEH Inhibitor Potency and Selectivity
The inhibitory activity of this compound against sEH is well-documented, with IC50 values in the low nanomolar range, indicating high potency. However, to fully assess its specificity, a comparison against other molecular targets is crucial. The following table summarizes the potency of this compound and other notable sEH inhibitors. It highlights the existing gaps in the publicly available off-target data for this compound.
| Inhibitor | Target | IC50 (nM) | Other Targets Screened | Off-Target Activity |
| This compound | Human sEH | 1.3 [1] | Limited Public Data | A study on the dual inhibition of COX-2 and sEH for cancer therapy suggests that this compound is not a potent COX-2 inhibitor, as it was used in combination with the selective COX-2 inhibitor celecoxib.[2] However, direct quantitative data on a broad panel of off-targets is not publicly available. |
| Mouse sEH | 8 | |||
| Rat sEH | 8 | |||
| TPPU | Human sEH | 45[3] | Broad panel of human kinases | Potent dual inhibitor of p38β kinase.[3] |
| Monkey sEH | 16[3] | |||
| Rat sEH | <50[3] | |||
| AR9281 | sEH | - (Reached Phase II clinical trials)[4] | - | Generally reported to be a selective sEH inhibitor.[5] |
| UB-EV-52 | sEH | - | CYP1A2, CYP2C9, CYP2C19, CYP3A4, CYP2D6, hERG channel | Showed less than 5% inhibition of the studied cytochromes at 10 µM and no significant hERG channel activity.[6] |
Note: IC50 values can vary depending on the assay conditions. The data presented here are for comparative purposes.
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action and how its specificity is evaluated, the following diagrams illustrate the sEH signaling pathway and a typical experimental workflow for assessing sEH inhibition.
Caption: The sEH signaling pathway.
Caption: Experimental workflow for sEH inhibition assay.
Experimental Protocols
The most common method for assessing sEH inhibition is a fluorescence-based assay. The following protocol is a generalized procedure based on assays using the substrate (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).
Protocol: Fluorescence-Based sEH Inhibition Assay
1. Materials and Reagents:
-
Recombinant human sEH (hsEH)
-
sEH Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.4, containing 0.1 mg/mL bovine serum albumin)
-
PHOME substrate solution (in a compatible solvent like DMSO)
-
This compound or other test inhibitors (prepared in a dilution series in DMSO)
-
96-well black microplates
-
Fluorescence plate reader
2. Assay Procedure:
-
Enzyme and Inhibitor Preparation:
-
Dilute the recombinant hsEH to the desired working concentration in the sEH assay buffer.
-
Prepare a serial dilution of this compound and other test compounds in DMSO. Further dilute these into the assay buffer to achieve the final desired concentrations.
-
-
Pre-incubation:
-
To the wells of the 96-well plate, add the diluted sEH enzyme solution.
-
Add the diluted inhibitor solutions to the respective wells. Include wells with vehicle (DMSO) as a positive control (100% enzyme activity) and wells without the enzyme as a background control.
-
Allow the enzyme and inhibitor to pre-incubate for a specified time (e.g., 5-15 minutes) at a controlled temperature (e.g., 30°C).
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the PHOME substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the increase in fluorescence over time (kinetic assay) or after a fixed incubation period (endpoint assay). The fluorescent product, 6-methoxy-2-naphthaldehyde, is measured at an excitation wavelength of approximately 330 nm and an emission wavelength of around 465 nm.
-
3. Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Determine the rate of reaction from the linear portion of the kinetic curve for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Conclusion
This compound is a potent inhibitor of soluble epoxide hydrolase. Its high affinity for sEH makes it a valuable tool for studying the biological roles of EETs and a promising therapeutic candidate. However, the publicly available data on its broader selectivity profile is limited. For a comprehensive understanding of its specificity and potential for off-target effects, further studies against a wide range of other enzymes and receptors are necessary. Researchers and drug development professionals should consider the available comparative data with other sEH inhibitors, some of which have more detailed off-target profiles, when selecting a compound for their specific research needs.
References
- 1. Inhibition of soluble epoxide hydrolase by trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) is protective against ischemia reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual inhibition of cyclooxygenase-2 and soluble epoxide hydrolase synergistically suppresses primary tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TPPU, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer’s Signaling in Human Nerve Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Inhibition of Soluble Epoxide Hydrolase as a New Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of trans-AUCB Effects Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cellular effects of trans-AUCB, a potent and selective soluble epoxide hydrolase (sEH) inhibitor, across various cell lines. By inhibiting sEH, this compound prevents the degradation of epoxyeicosatrienoic acids (EETs), lipid mediators known to possess anti-inflammatory, vasodilatory, and pro-angiogenic properties.[1][2] This compilation of experimental data, detailed protocols, and pathway visualizations aims to facilitate a deeper understanding of this compound's therapeutic potential and diverse mechanisms of action.
Quantitative Comparison of this compound Activity
The following table summarizes the observed effects and potency of this compound in different cell lines based on published in vitro studies.
| Cell Line | Cell Type | Assay | Parameter | Result |
| U251 & U87 | Human Glioblastoma | Cell Viability | - | Dose-dependent suppression (25-300 µM)[1] |
| Cell Cycle Analysis | - | G0/G1 phase arrest at 200 µM[1] | ||
| HepG2 | Human Hepatocellular Carcinoma | Cytotoxicity (MTT) | GI50 | > 25 µM[1] |
| Huh-7 | Human Hepatocellular Carcinoma | Cytotoxicity (MTT) | GI50 | > 25 µM[1] |
| HUVEC | Human Umbilical Vein Endothelial Cells | Antiproliferative (MTT) | GI50 | > 25 µM[1] |
| EPCs | Human Endothelial Progenitor Cells | Migration | - | Dose-dependent increase (1-10 µM)[2] |
| Angiogenesis | - | Dose-dependent promotion (1-10 µM)[2] | ||
| Sf21 | Insect Cells (recombinant human sEH) | sEH Inhibition | IC50 | 0.5 nM[1] |
Key Signaling Pathways Modulated by this compound
This compound's mechanism of action involves the modulation of key signaling pathways, which can vary depending on the cellular context. Below are diagrams illustrating two prominent pathways influenced by the inhibition of soluble epoxide hydrolase.
Caption: this compound inhibits sEH, increasing EETs, which activate the PPARγ/RXR heterodimer to promote angiogenic gene expression in endothelial progenitor cells.[2]
Caption: In glioblastoma cells, this compound-mediated sEH inhibition leads to modulation of the NF-κB pathway, contributing to the suppression of cell growth.[1]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is adapted from methodologies used to assess the antiproliferative and cytotoxic effects of this compound.[1]
-
Cell Seeding: Plate cells (e.g., U251, U87, HepG2, Huh-7, HUVEC) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 25, 50, 100, 200, 300 µM for U251/U87; up to 25 µM or higher for others) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the GI50/IC50 value, the concentration at which growth is inhibited by 50%, using a dose-response curve.
Trans-well Migration Assay
This protocol is based on the method used to evaluate the effect of this compound on endothelial progenitor cell migration.[2]
-
Chamber Preparation: Place 24-well Trans-well inserts (e.g., 8 µm pore size) into the wells of a 24-well plate.
-
Chemoattractant Addition: Add 600 µL of basal medium containing various concentrations of this compound (e.g., 1-10 µM) or vehicle control to the lower chamber.
-
Cell Seeding: Resuspend cells (e.g., EPCs) in serum-free medium and add 5 x 10^4 cells in 100 µL to the upper chamber.
-
Incubation: Incubate the plate for 10-24 hours at 37°C in a 5% CO2 incubator.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde and stain with a solution such as 0.1% Crystal Violet or Hematoxylin and Eosin.
-
Cell Counting: Count the number of migrated cells in several random fields under a microscope.
-
Data Analysis: Express the results as the average number of migrated cells per field or as a percentage relative to the control.
Western Blotting for VEGF and HIF-1α
This protocol outlines the general steps for detecting protein expression changes, as observed for VEGF and HIF-1α in EPCs treated with this compound.[2]
-
Cell Lysis: After treatment with this compound for the desired time (e.g., 24 hours), wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against VEGF and HIF-1α (and a loading control like β-actin or GAPDH) overnight at 4°C, diluted according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize them to the loading control.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for assessing the effects of this compound on a cancer cell line.
Caption: A standard workflow for evaluating this compound's in vitro effects, from cell culture to data analysis.
References
Safety Operating Guide
Safeguarding Researchers: Essential Personal Protective Equipment and Handling Protocols for trans-AUCB
FOR IMMEDIATE IMPLEMENTATION: This document provides critical safety and logistical guidance for the handling and disposal of trans-AUCB, a potent soluble epoxide hydrolase (sEH) inhibitor. All personnel, including researchers, scientists, and drug development professionals, must adhere to these procedures to ensure a safe laboratory environment. Due to its high potency, indicated by IC50 values in the nanomolar range, this compound requires stringent handling protocols to prevent occupational exposure.[1][2][3][4]
Hazard Assessment and Occupational Exposure Control
While this compound may be shipped as a non-hazardous chemical for transportation purposes, its potent biological activity necessitates its treatment as a high-potency active pharmaceutical ingredient (HPAPI) in a laboratory setting. The primary risks associated with handling this compound, which is typically a white to off-white powder, are inhalation of airborne particles and dermal contact.
To mitigate these risks, a control-banded approach to handling is recommended. Although a specific Occupational Exposure Limit (OEL) for this compound has not been established, its high potency places it in a category requiring significant containment measures.
Table 1: Occupational Exposure Control Bands for Potent Compounds
| Occupational Exposure Band (OEB) | Occupational Exposure Limit (OEL) | Handling Requirements |
| Category 1 | >100 µg/m³ | General lab ventilation, open handling of small quantities. |
| Category 2 | 10-100 µg/m³ | Local exhaust ventilation (e.g., fume hood), contained for dust-generating procedures.[5] |
| Category 3 | 0.03-10 µg/m³ | High-potency manufacturing methods, use of containment solutions (e.g., ventilated balance enclosure, isolator). [1][5] |
| Category 4 | <0.03 µg/m³ | Highest level of containment, often requiring isolation technology and specialized handling procedures.[1] |
Given its nanomolar potency, it is prudent to handle this compound under conditions consistent with Category 3 or higher , mandating the use of engineering controls as the primary barrier against exposure.
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all personnel handling this compound. This equipment serves as a secondary protective measure to engineering controls.
Table 2: Required Personal Protective Equipment for Handling this compound
| PPE Item | Specification | Purpose |
| Gloves | Nitrile, double-gloving recommended | Prevents skin contact. |
| Lab Coat | Disposable, with elastic cuffs | Protects clothing and skin from contamination. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes and airborne particles. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Required for handling powder outside of a ventilated enclosure. Prevents inhalation of airborne particles. |
| Shoe Covers | Disposable | Prevents tracking of contaminants outside the work area. |
Step-by-Step Handling and Operational Plan
A systematic approach is crucial for safely handling this compound from receipt to disposal. The following workflow must be followed:
Caption: Procedural workflow for the safe handling of this compound.
Preparation
-
Receiving and Storage: Upon receipt, visually inspect the container for any damage. Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Donning PPE: Before entering the designated handling area, don all required PPE as specified in Table 2.
-
Work Area Preparation: Ensure the designated work area, preferably a certified chemical fume hood or a ventilated balance enclosure, is clean and uncluttered. Line the work surface with absorbent, disposable bench paper.
Handling
-
Weighing: All weighing of powdered this compound must be performed within a ventilated balance enclosure or a similar containment device to minimize the generation and dispersal of airborne particles. Use dedicated, labeled spatulas and weigh boats.
-
Dissolving: When preparing solutions, add the solvent to the weighed this compound slowly to avoid splashing. If sonication is required, ensure the container is securely capped.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
Table 3: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Solid Waste (unused compound, contaminated consumables) | Collect in a dedicated, sealed, and clearly labeled hazardous waste container. Dispose of through a licensed chemical waste contractor for incineration.[6] |
| Liquid Waste (solutions containing this compound) | Collect in a labeled, sealed, and compatible hazardous waste container. Do not dispose of down the drain.[7][8] Dispose of through a licensed chemical waste contractor. |
| Sharps (needles, etc.) | Dispose of in a designated sharps container. |
| Decontamination Solutions | Collect and dispose of as hazardous liquid waste. |
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
Table 4: Emergency Response Protocol
| Scenario | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to do so, cover the spill with an absorbent material, and carefully clean the area while wearing appropriate PPE. For large spills, evacuate the laboratory and contact the institutional safety office immediately. |
Signaling Pathway Context
This compound is a potent inhibitor of soluble epoxide hydrolase (sEH). This enzyme is responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs), which are signaling lipids with various biological effects. By inhibiting sEH, this compound increases the bioavailability of EETs.
Caption: Mechanism of action of this compound as an sEH inhibitor.
By adhering to these safety protocols, researchers can minimize the risks associated with handling the potent compound this compound and ensure a safe and productive research environment. Regular review and training on these procedures are mandatory for all laboratory personnel involved in the handling of this and other potent compounds.
References
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound|t-AUCB [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. escopharma.com [escopharma.com]
- 6. shapiroe.com [shapiroe.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
